Product packaging for Spiranthesol(Cat. No.:)

Spiranthesol

Cat. No.: B13913162
M. Wt: 618.8 g/mol
InChI Key: HXPPUWDAQKHJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spiranthesol has been reported in Spiranthes vernalis and Spiranthes sinensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H42O6 B13913162 Spiranthesol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H42O6

Molecular Weight

618.8 g/mol

IUPAC Name

6-[2,5-dihydroxy-7-methoxy-1-(3-methylbut-2-enyl)-9,10-dihydrophenanthren-3-yl]-7-methoxy-1-(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,5-diol

InChI

InChI=1S/C40H42O6/c1-21(2)7-11-28-26-13-10-24-18-35(46-6)38(40(44)37(24)29(26)15-16-33(28)41)32-20-31-27(30(39(32)43)12-8-22(3)4)14-9-23-17-25(45-5)19-34(42)36(23)31/h7-8,15-20,41-44H,9-14H2,1-6H3

InChI Key

HXPPUWDAQKHJLL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)O)C4=C(C(=C5CCC6=C(C5=C4)C(=CC(=C6)OC)O)CC=C(C)C)O)OC)O)C

Origin of Product

United States

Foundational & Exploratory

Spiranthesol from Spiranthes sinensis: A Technical Guide to Isolation and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the isolation of Spiranthesol, a dihydrophenanthrene found in the orchid Spiranthes sinensis. This document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the isolation workflow for researchers in natural product chemistry, pharmacology, and drug development. Spiranthes sinensis, a plant with a history in traditional medicine, is a known source of various bioactive compounds, including phenanthrenes, flavonoids, and coumarins, which have demonstrated anti-tumor, anti-inflammatory, and antioxidant activities.[1]

Overview of Chemical Constituents and Bioactivity

Spiranthes sinensis is a rich source of diverse phytochemicals.[1][2] Investigations have led to the isolation of flavonoids, homocyclotirucallane, dihydrophenanthrenes, and ferulic acid.[1][2] Among these, the phenanthrene derivatives are major constituents and are associated with the plant's notable biological activities.[1]

Experimental Protocol: Isolation of this compound

The following protocol is a synthesized methodology based on established procedures for the isolation of dihydrophenanthrenes from Spiranthes sinensis and related orchid species.

Plant Material Collection and Preparation

Fresh whole plants or roots of Spiranthes sinensis are collected and authenticated. The plant material is then washed, dried in the shade, and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with an organic solvent.

  • Solvent: 95% Ethanol

  • Method: Maceration or Soxhlet extraction. The plant powder is soaked in ethanol at room temperature for a period of 72 hours with occasional stirring. This process is typically repeated three times to ensure complete extraction of the bioactive compounds.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation of the Crude Extract

The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their differential solubility.

  • Petroleum Ether Fractionation: The aqueous suspension is first extracted with petroleum ether to remove non-polar compounds such as fats and waxes.

  • Ethyl Acetate Fractionation: The remaining aqueous layer is then extracted with ethyl acetate. Dihydrophenanthrenes, including this compound, are known to be enriched in this fraction.[1]

  • n-Butanol Fractionation: Finally, the aqueous layer can be further extracted with n-butanol to isolate more polar compounds.

The ethyl acetate fraction, being rich in phenanthrenes, is collected and concentrated under reduced pressure.

Chromatographic Purification

The concentrated ethyl acetate fraction is subjected to multiple chromatographic steps to isolate pure this compound.

  • Stationary Phase: Silica gel (100-200 mesh)

  • Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used. The elution is started with a low polarity solvent system (e.g., n-hexane:ethyl acetate 9:1) and the polarity is gradually increased.

  • Fraction Collection: Fractions of a specific volume are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light or with a suitable staining reagent. Fractions with similar TLC profiles are pooled together.

The fractions containing this compound, as identified by TLC and preliminary spectroscopic analysis, are further purified using preparative HPLC.

  • Column: A reversed-phase C18 column is typically employed.

  • Mobile Phase: A gradient system of methanol and water or acetonitrile and water is used.

  • Detection: UV detector set at a wavelength suitable for phenanthrenes (e.g., 254 nm).

  • Purification: The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.

Quantitative Data

The biological activity of compounds isolated from Spiranthes sinensis has been evaluated in various studies. The following table summarizes the cytotoxic activity of some phenanthrene derivatives from the plant.

CompoundCell LineActivityIC50 Value (µM)
Spiranthesphenanthrene ASGC-7901 (gastric cancer)Cytotoxic23.5 ± 2.1
Spiranthesphenanthrene AHepG2 (hepatocellular carcinoma)Cytotoxic30.2 ± 5.6
Spiranthesphenanthrene AB16-F10 (melanoma)Cytotoxic19.0 ± 7.3
Compound 7 (a phenanthrene)SGC-7901 (gastric cancer)Cytotoxic25.1 ± 3.4
Compound 7 (a phenanthrene)HepG2 (hepatocellular carcinoma)Cytotoxic28.7 ± 4.5
Compound 7 (a phenanthrene)B16-F10 (melanoma)Cytotoxic22.4 ± 6.2
Cisplatin (Positive Control)B16-F10 (melanoma)Cytotoxic>19.0 ± 7.3

Data sourced from a study on bioactive phenanthrenes from Spiranthes sinensis.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Isolation

G Figure 1: Experimental Workflow for this compound Isolation cluster_0 Plant Material Preparation cluster_1 Extraction & Fractionation cluster_2 Purification A Spiranthes sinensis (Whole Plant/Roots) B Washing and Drying A->B C Pulverization B->C D Ethanol Extraction C->D E Crude Extract D->E F Solvent Partitioning (Petroleum Ether, Ethyl Acetate) E->F G Ethyl Acetate Fraction F->G H Silica Gel Column Chromatography G->H I Semi-pure this compound Fractions H->I J Preparative HPLC I->J K Pure this compound J->K

Caption: Experimental Workflow for this compound Isolation.

Postulated Signaling Pathway Inhibition by Spiranthes sinensis Bioactives

While the specific signaling pathways targeted by this compound are not yet fully elucidated, studies on extracts of Spiranthes sinensis and related phenanthrenes suggest potential mechanisms of action, including the inhibition of inflammatory and cancer-related pathways. One study indicated that a phenanthrene from Spiranthes sinensis may inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

G Figure 2: Postulated Signaling Pathway Inhibition cluster_0 Pro-inflammatory/Metastatic Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Responses A Inflammatory Signals (e.g., LPS) C NF-κB Pathway A->C B Growth Factors (e.g., TGF-β) D EMT Pathway B->D E Inflammation (Pro-inflammatory cytokine production) C->E F Cancer Metastasis (Cell migration and invasion) D->F This compound This compound & Related Phenanthrenes This compound->C Inhibition This compound->D Inhibition

Caption: Postulated Signaling Pathway Inhibition.

Conclusion

This compound, a dihydrophenanthrene from Spiranthes sinensis, represents a promising natural product for further investigation in drug discovery. The isolation protocol detailed in this whitepaper provides a robust framework for obtaining this compound for further chemical and biological studies. The summarized quantitative data on the cytotoxicity of related compounds highlights the potential of this class of molecules as anti-cancer agents. Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound to fully understand its therapeutic potential.

References

The Occurrence and Analysis of Spiranthesol in Orchidaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence, isolation, and quantification of Spiranthesol, a dihydrophenanthrene found within the Orchidaceae family. This document details the known distribution of the compound, presents methodologies for its analysis, and illustrates relevant biochemical and experimental workflows.

Natural Occurrence of this compound

This compound is a notable secondary metabolite belonging to the phenanthrene class of organic compounds. Its natural occurrence has been primarily identified in the orchid species Spiranthes sinensis (Pers.) Ames, a plant with a history of use in traditional medicine.[1][2] This species is also referred to by its synonym, Spiranthes australis (R.Br.) Lindl. The compound has been successfully isolated from both the aerial parts and roots of the plant.[3][4]

While the Orchidaceae family is rich in phenanthrenes and dihydrophenanthrenes, this compound's documented presence is specific to the Spiranthes genus. These compounds are of significant interest to researchers due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines.[1][5][6]

Quantitative Analysis

To date, specific quantitative data detailing the concentration of this compound (e.g., in mg/g of plant tissue) is not widely published. However, studies on the chemical constituents of Spiranthes sinensis provide context for the yield of related secondary metabolites. The concentration of these compounds can vary based on geographical location, harvesting time, and the specific plant part being analyzed.

The following table summarizes the reported yields for other major bioactive compounds isolated from Spiranthes sinensis, which can serve as a benchmark for expected concentrations of secondary metabolites.

Compound ClassCompound NamePlant PartExtraction MethodYield (mg/g dry weight)Reference
Flavonoids(Total)Aerial Parts75% Ethanol with Ultrasound-Assisted Extraction (UAE)4.28[7]
PhenylpropanoidsFerulic AcidAerial Parts75% Ethanol with UAE4.13[7]

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and quantification of this compound and related phenanthrenes from orchid plant material. These protocols are synthesized from established methods for phenanthrene analysis in Orchidaceae and other plant families.[8][9][10]

Extraction and Isolation of this compound

This protocol describes a general bioassay-guided approach for isolating this compound.

1. Plant Material Preparation:

  • Collect whole plants of Spiranthes sinensis, including aerial parts and roots.
  • Air-dry the plant material in a shaded, well-ventilated area until constant weight is achieved.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol at room temperature for 72 hours, with occasional agitation. Repeat this process three times.
  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

  • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol.
  • Phenanthrenes, including this compound, are typically enriched in the ethyl acetate fraction.[6][11]
  • Concentrate the EtOAc-soluble fraction to dryness.

4. Chromatographic Purification:

  • Subject the dried EtOAc fraction to silica gel column chromatography.
  • Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., gradients of n-hexane-EtOAc from 100:0 to 0:100).
  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a UV detector.
  • Combine fractions that show similar TLC profiles.
  • Further purify the target fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.

Structural Identification

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental formula.[6][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.[3][12]

Quantitative Analysis by HPLC

This protocol details a validated HPLC method for the quantification of this compound, adapted from established methods for phenanthrene analysis.[10]

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[8]
  • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse PLUS C18, 4.6 x 150 mm, 3.5 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
  • Gradient Elution: A linear gradient starting from ~30% B, increasing to 100% B over 30 minutes, followed by a re-equilibration period.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: Monitor at the UV absorbance maximum for phenanthrenes (typically around 260 nm).
  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of purified this compound (1 mg/mL) in methanol.
  • Calibration Curve: Create a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.5 to 50 µg/mL.
  • Sample Solution: Accurately weigh 1 g of powdered plant material, extract with methanol using ultrasonication for 30 minutes, centrifuge, and filter the supernatant through a 0.45 µm syringe filter.

3. Method Validation: [10]

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.
  • Limits of Detection (LOD) and Quantification (LOQ): Calculate based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
  • Precision: Assess intra-day and inter-day precision by analyzing replicate injections of quality control samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be < 2%.
  • Accuracy: Determine accuracy using a spike-and-recovery test, where known amounts of this compound standard are added to the plant extract. Recovery should typically be within the range of 95-105%.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the study of this compound.

G cluster_0 Plant Material Processing cluster_1 Extraction & Fractionation cluster_2 Purification & Identification P1 Spiranthes sinensis (Whole Plant) P2 Drying & Grinding P1->P2 E1 Ethanol Maceration P2->E1 E2 Concentration (Crude Extract) E1->E2 E3 Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) E2->E3 E4 Ethyl Acetate Fraction E3->E4 C1 Silica Gel Column Chromatography E4->C1 C2 Preparative HPLC C1->C2 C3 Pure this compound C2->C3 I1 Structure Elucidation (NMR, MS) C3->I1

Caption: Workflow for the isolation and identification of this compound.

G cluster_pathway Upstream Biosynthesis (Mevalonate Pathway) A Acetyl-CoA B Mevalonic Acid A->B C Isopentenyl Pyrophosphate (IPP) B->C D Squalene C->D E 2,3-Oxidosqualene D->E F Sterols & Triterpenoids E->F G Phenanthrene Precursors E->G Multiple Enzymatic Steps H This compound G->H Specific Biosynthetic Genes (Largely Uncharacterized)

Caption: Simplified upstream pathway for phenanthrene biosynthesis.

References

The Biosynthesis of Spiranthesol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiranthesol, a phenanthrene derivative isolated from the orchid Spiranthes sinensis, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant intermediate compounds. The proposed pathway is primarily based on the well-established phenylpropanoid and stilbenoid pathways, which are known to be responsible for the formation of phenanthrenes in Orchidaceae. This guide also includes detailed experimental protocols for key enzymes and methodologies for pathway elucidation, along with a quantitative summary of related compounds found in Spiranthes sinensis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general phenylpropanoid pathway, leading to the formation of a stilbene or bibenzyl precursor, which then undergoes intramolecular oxidative coupling to form the characteristic phenanthrene ring structure. Subsequent enzymatic modifications, such as hydroxylation and methylation, likely lead to the final structure of this compound.

Phenylpropanoid Pathway: Formation of Cinnamic Acid Derivatives

The pathway initiates with the amino acid L-phenylalanine , which is converted to cinnamic acid and its derivatives through the action of a series of well-characterized enzymes.

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, a pivotal entry point into the phenylpropanoid pathway.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a central precursor for various downstream secondary metabolites.

Stilbenoid/Bibenzyl Pathway: Formation of the Stilbene Backbone

The formation of the stilbene or bibenzyl backbone is a critical step. While the direct precursor to this compound is not definitively known, studies on other orchid phenanthrenes suggest the involvement of a stilbene synthase-like enzyme. It is proposed that a bibenzyl precursor, 3,3',5-trihydroxybibenzyl, is an intermediate in the biosynthesis of 9,10-dihydrophenanthrenes in orchids[1].

  • Stilbene/Bibenzyl Synthase (STS/BBS): This polyketide synthase catalyzes the condensation of one molecule of a phenylpropanoid-CoA ester (e.g., p-coumaroyl-CoA or dihydro-m-coumaroyl-CoA) with three molecules of malonyl-CoA to form a stilbene or bibenzyl scaffold[1]. The specific synthase in Spiranthes sinensis would determine the initial hydroxylation pattern of the resulting stilbenoid.

Oxidative Coupling and Tailoring: Formation of the Phenanthrene Core and Final Modifications

The final steps in the biosynthesis of this compound involve the formation of the phenanthrene ring and subsequent modifications.

  • Oxidative Coupling: The stilbene or bibenzyl precursor is believed to undergo an intramolecular oxidative coupling reaction to form the 9,10-dihydrophenanthrene or phenanthrene core. This reaction is likely catalyzed by a specific oxidase or peroxidase.

  • Tailoring Enzymes: The basic phenanthrene skeleton is then likely modified by a series of tailoring enzymes to yield this compound. These modifications may include:

    • Hydroxylases (e.g., Cytochrome P450s): Introduction of hydroxyl groups at specific positions on the phenanthrene ring.

    • O-Methyltransferases (OMTs): Methylation of hydroxyl groups to form methoxy groups.

Based on the structure of this compound (9,9',10,10'-tetrahydro-2',7-dimethoxy-1,8'-bis(3-methyl-2-buten-1-yl)-[3,3'-biphenanthrene]-2,4',5,7'-tetrol), the pathway is likely more complex, involving dimerization and prenylation. However, due to the lack of specific studies on this compound biosynthesis, the exact sequence of these events remains to be elucidated.

Visualization of the Proposed Biosynthetic Pathway

The following diagram illustrates the putative biosynthetic pathway leading to a generic phenanthrene core, which is the likely precursor to this compound.

Biosynthesis_of_Phenanthrene_Core cluster_phenylpropanoid Phenylpropanoid Pathway cluster_stilbenoid Stilbenoid/Bibenzyl Pathway cluster_phenanthrene Phenanthrene Formation L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl_CoA p-Coumaroyl_CoA p-Coumaric_acid->p-Coumaroyl_CoA 4CL Stilbene_Bibenzyl_Precursor Stilbene/Bibenzyl Precursor p-Coumaroyl_CoA->Stilbene_Bibenzyl_Precursor STS/BBS Malonyl_CoA Malonyl_CoA Malonyl_CoA->Stilbene_Bibenzyl_Precursor x3 Phenanthrene_Core Phenanthrene Core Stilbene_Bibenzyl_Precursor->Phenanthrene_Core Oxidative Coupling This compound This compound Phenanthrene_Core->this compound Tailoring Reactions (Hydroxylation, Methylation, Dimerization, Prenylation)

Caption: Putative biosynthetic pathway of this compound, starting from L-phenylalanine.

Quantitative Data

Currently, there is a lack of specific quantitative data on the enzyme kinetics and metabolite concentrations directly related to the biosynthesis of this compound. However, studies on related compounds in other orchids and the analysis of secondary metabolites in Spiranthes sinensis provide some context.

Table 1: Secondary Metabolites Identified in Spiranthes sinensis

Compound ClassExample CompoundsReference
PhenanthrenesThis compound, Spiranthoquinone, Orchinol[2]
DihydrophenanthrenesVarious derivatives[2]
FlavonoidsLuteolin, Apigenin[2]
Steroidsβ-Sitosterol[2]
CoumarinsScopoletin[2]

Experimental Protocols

Elucidating the biosynthetic pathway of this compound would require a combination of enzymatic assays, radiolabeling studies, and molecular biology techniques. The following are detailed methodologies for key experiments.

General Experimental Workflow

Experimental_Workflow A Plant Material Collection (Spiranthes sinensis) B Crude Enzyme Extraction A->B D Radiolabeling Studies (e.g., with ¹⁴C-Phenylalanine) A->D F Transcriptome Analysis (Identification of candidate genes) A->F C Enzyme Assays (PAL, C4H, 4CL, STS) B->C I Pathway Elucidation C->I E Identification of Intermediates (HPLC, LC-MS, NMR) D->E E->I G Heterologous Expression of Candidate Genes F->G H Functional Characterization of Recombinant Enzymes G->H H->I

Caption: A general experimental workflow for elucidating the biosynthetic pathway of this compound.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

Objective: To determine the activity of PAL in crude protein extracts from Spiranthes sinensis.

Principle: PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which can be monitored spectrophotometrically by the increase in absorbance at 290 nm.

Protocol:

  • Enzyme Extraction:

    • Homogenize 1 g of fresh plant tissue (e.g., leaves or roots) in 5 mL of ice-cold extraction buffer (e.g., 0.1 M sodium borate buffer, pH 8.8, containing 2 mM β-mercaptoethanol and polyvinylpyrrolidone).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant as the crude enzyme extract.

  • Assay Mixture:

    • Prepare a reaction mixture containing:

      • 800 µL of 0.1 M sodium borate buffer (pH 8.8)

      • 100 µL of 60 mM L-phenylalanine

      • 100 µL of crude enzyme extract

  • Reaction and Measurement:

    • Incubate the reaction mixture at 40°C.

    • Measure the increase in absorbance at 290 nm at regular intervals (e.g., every 5 minutes for 30 minutes) using a spectrophotometer.

    • A control reaction without the enzyme extract should be run in parallel.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute.

    • Use the molar extinction coefficient of trans-cinnamic acid (ε = 9630 M⁻¹ cm⁻¹) to determine the enzyme activity, typically expressed as µmol of cinnamic acid formed per minute per mg of protein.

Stilbene Synthase (STS) Enzyme Assay

Objective: To detect and quantify the activity of stilbene synthase in protein extracts.

Principle: STS catalyzes the formation of a stilbene (e.g., resveratrol) from a cinnamoyl-CoA derivative and malonyl-CoA. The product can be extracted and quantified by HPLC.

Protocol:

  • Enzyme Extraction:

    • Follow a similar extraction procedure as for PAL, using an appropriate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, with additives like dithiothreitol).

  • Assay Mixture:

    • Prepare a reaction mixture containing:

      • 50 µL of 0.1 M potassium phosphate buffer (pH 7.5)

      • 10 µL of 100 µM p-coumaroyl-CoA

      • 10 µL of 2 mM [¹⁴C]malonyl-CoA (for radioactive detection) or non-labeled malonyl-CoA (for HPLC-UV detection)

      • 30 µL of enzyme extract

  • Reaction and Product Extraction:

    • Incubate the mixture at 30°C for 30-60 minutes.

    • Stop the reaction by adding 20 µL of 20% HCl.

    • Extract the product with 200 µL of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness and redissolve the residue in a small volume of methanol.

  • Analysis:

    • Analyze the product by reverse-phase HPLC with UV detection (e.g., at 306 nm for resveratrol) or by liquid scintillation counting if radiolabeled malonyl-CoA was used.

    • Compare the retention time and UV spectrum with an authentic standard of the expected stilbene product.

Radiolabeling Feeding Experiments

Objective: To trace the incorporation of precursors into this compound and its intermediates.

Principle: A radiolabeled precursor (e.g., [¹⁴C]L-phenylalanine) is supplied to the plant tissue, and the distribution of the radiolabel in downstream metabolites is analyzed over time.

Protocol:

  • Precursor Administration:

    • Prepare a solution of [U-¹⁴C]L-phenylalanine in a suitable buffer or sterile water.

    • Administer the labeled precursor to sterile plant cultures or detached plant parts (e.g., leaves, stems) through the cut surface or by injection.

  • Incubation:

    • Incubate the plant material under controlled conditions (light, temperature) for various time points (e.g., 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, harvest the tissue and immediately freeze it in liquid nitrogen to quench metabolism.

    • Extract the metabolites using a suitable solvent system (e.g., methanol/water).

  • Analysis:

    • Separate the extracted metabolites using techniques like thin-layer chromatography (TLC) or HPLC.

    • Detect the radioactive compounds using autoradiography (for TLC) or a radio-detector coupled to the HPLC.

    • Identify the labeled compounds by co-chromatography with authentic standards and by spectroscopic methods (LC-MS, NMR) after purification.

Heterologous Expression and Functional Characterization of Candidate Enzymes

Objective: To confirm the function of a candidate gene (e.g., a putative O-methyltransferase or cytochrome P450) identified through transcriptome analysis.

Principle: The candidate gene is cloned and expressed in a heterologous host system (e.g., E. coli or yeast), and the resulting recombinant protein is purified and its enzymatic activity is assayed in vitro.

Protocol:

  • Gene Cloning and Vector Construction:

    • Amplify the full-length coding sequence of the candidate gene from Spiranthes sinensis cDNA.

    • Clone the gene into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for yeast) containing an inducible promoter and a purification tag (e.g., His-tag).

  • Heterologous Expression:

    • Transform the expression construct into the appropriate host cells.

    • Induce protein expression under optimized conditions (e.g., with IPTG for E. coli or galactose for yeast).

  • Protein Purification:

    • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

    • Assess the purity of the protein by SDS-PAGE.

  • Enzyme Assay:

    • Perform an in vitro enzyme assay using the purified protein and the putative substrate(s). For example, for an OMT, the assay would include the hydroxylated phenanthrene precursor and S-adenosyl-L-methionine (SAM).

    • Analyze the reaction products by HPLC or LC-MS to confirm the enzymatic conversion.

Conclusion

While the complete biosynthetic pathway of this compound remains to be fully elucidated, this guide provides a robust framework based on current knowledge of phenanthrene biosynthesis in orchids. The proposed pathway, originating from the phenylpropanoid and stilbenoid pathways, offers a clear direction for future research. The experimental protocols detailed herein provide the necessary tools for researchers to investigate the specific enzymes and intermediates involved in this compound formation in Spiranthes sinensis. Further studies, particularly those involving transcriptome analysis coupled with metabolomics and functional characterization of candidate genes, will be essential to unravel the precise molecular mechanisms underlying the biosynthesis of this intriguing natural product. This knowledge will be invaluable for its sustainable production and for the exploration of its therapeutic potential.

References

Spiranthesol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

IdentifierValue
CAS Number 125263-69-6
Molecular Formula C40H42O6

Executive Summary

Spiranthesol is a naturally occurring phenanthrene derivative isolated from the orchid Spiranthes sinensis. While its structure has been elucidated, publicly available scientific literature, including the original 1990 isolation paper, does not contain specific data on its biological activity, associated experimental protocols, or implicated signaling pathways. This guide provides the foundational chemical information for this compound and, to address the core requirements of an in-depth technical overview, presents a comprehensive analysis of closely related phenanthrene compounds isolated from the same plant source. The data herein on analogous compounds, particularly regarding cytotoxicity and potential mechanisms of action, offers a valuable proxy for understanding the potential therapeutic relevance of this class of molecules.

Biological Activity of Related Phenanthrenes from Spiranthes sinensis

While specific bioactivity data for this compound is not available, numerous other phenanthrene derivatives have been isolated from Spiranthes sinensis and evaluated for their cytotoxic effects against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for representative compounds from this class.

Table 1: Cytotoxicity of Phenanthrenes Isolated from Spiranthes sinensis

CompoundCell LineIC50 (µM)
Spiranthesphenanthrene A SGC-7901 (human gastric carcinoma)25.3 ± 4.2
HepG2 (human hepatoma)30.2 ± 5.6
B16-F10 (murine melanoma)19.0 ± 7.3
Compound 7 SGC-7901 (human gastric carcinoma)28.9 ± 3.8
HepG2 (human hepatoma)26.5 ± 2.9
B16-F10 (murine melanoma)22.1 ± 4.5
Cisplatin (Positive Control) B16-F10 (murine melanoma)> 50

Experimental Protocols

The following methodologies are based on the protocols described for the isolation and evaluation of cytotoxic phenanthrenes from Spiranthes sinensis.

Extraction and Isolation
  • Plant Material : Dried whole plants of Spiranthes sinensis are powdered.

  • Extraction : The powdered material is extracted with 95% ethanol at 85°C for 2 hours, a process repeated five times. The resulting extract is concentrated under reduced pressure.

  • Partitioning : The residue is suspended in distilled water and successively partitioned with petroleum ether (PE), ethyl acetate (EtOAc), and n-butanol (n-BuOH) to yield corresponding extracts.

  • Chromatographic Separation : The active extracts (typically PE and EtOAc) are subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification : Fractions showing promising activity are further purified by repeated column chromatography (silica gel, Sephadex LH-20) and semi-preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture : Human cancer cell lines (e.g., SGC-7901, HepG2) and murine melanoma cells (B16-F10) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding : Cells are seeded into 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds for 48 hours.

  • MTT Incubation : After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization : The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow

experimental_workflow plant Dried Spiranthes sinensis Powder extraction 95% Ethanol Extraction plant->extraction partitioning Solvent Partitioning (PE, EtOAc, n-BuOH) extraction->partitioning pe_etoh Active Extracts (Petroleum Ether & Ethyl Acetate) partitioning->pe_etoh chromatography Column Chromatography (Silica Gel, Sephadex LH-20) pe_etoh->chromatography hplc Semi-preparative HPLC chromatography->hplc pure_compounds Pure Phenanthrene Compounds hplc->pure_compounds bioassay Cytotoxicity Screening (MTT Assay) Against Cancer Cell Lines pure_compounds->bioassay ic50 IC50 Value Determination bioassay->ic50

Caption: Isolation and Bioactivity Screening Workflow.

Potential Signaling Pathway: Epithelial-Mesenchymal Transition (EMT)

For spiranthesphenanthrene A, a phenanthrene from Spiranthes sinensis, studies have indicated an inhibitory effect on the migration of B16-F10 cancer cells. This effect is potentially mediated through the inhibition of the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis. The study observed an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers N-cadherin and vimentin, along with a reduction in the transcription factor Snail. While this has not been demonstrated for this compound specifically, it points to a potential mechanism of action for this class of compounds.

emt_pathway compound Spiranthes-like Phenanthrene snail Snail (Transcription Factor) compound->snail Inhibits e_cadherin E-cadherin Expression (Epithelial Marker) snail->e_cadherin Represses n_cadherin N-cadherin Expression (Mesenchymal Marker) snail->n_cadherin Induces vimentin Vimentin Expression (Mesenchymal Marker) snail->vimentin Induces migration Cancer Cell Migration & Metastasis e_cadherin->migration Inhibits n_cadherin->migration Promotes vimentin->migration Promotes

Caption: Putative EMT Inhibitory Pathway.

Spectroscopic Profile of Spiranthesol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Spiranthesol, a naturally occurring dihydrophenanthrene derivative isolated from Spiranthes sinensis (Pers.) Ames var. amoena (M. Bieberson) HARA. The structural elucidation of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. This document presents the key spectroscopic data in a structured format to facilitate its use in research and drug development.

Mass Spectrometry (MS) Data

The molecular formula of this compound has been determined as C₂₇H₂₈O₄. High-resolution mass spectrometry (HR-MS) established the exact mass, providing crucial information for its structural determination.

Table 1: Mass Spectrometry Data for this compound

Ionm/z (Observed)Formula
[M]⁺416.1988C₂₇H₂₈O₄

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structure of this compound was further elucidated using ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Data

The proton NMR spectrum provides detailed information about the hydrogen atoms within the molecule, including their chemical environment and connectivity.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-16.88d8.5
H-36.64d2.5
H-46.78dd8.5, 2.5
H-56.95s
H-86.48s
H-93.70m
H-10α2.85m
H-10β2.65m
H-1'3.35d7.0
H-2'5.25t7.0
H-4'1.82s
H-5'1.68s
2-OMe3.89s
7-OMe3.85s
¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C-1112.4
C-2160.5
C-3102.5
C-4124.0
C-4a116.8
C-4b138.2
C-5108.2
C-6158.0
C-7155.4
C-8105.8
C-8a129.2
C-930.1
C-1029.5
C-10a115.5
C-1'22.4
C-2'122.8
C-3'132.5
C-4'25.7
C-5'17.9
2-OMe55.3
7-OMe55.2

Experimental Protocols

The spectroscopic data presented above were obtained following standard laboratory procedures for the isolation and structural elucidation of natural products.

Isolation of this compound

This compound was isolated from the roots of Spiranthes sinensis (PERS.) AMES var. amoena (M. BIEBERSON) HARA. The general procedure involves:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol.

  • Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: The fraction containing this compound is subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), for purification.

Spectroscopic Analysis
  • Mass Spectrometry: High-resolution mass spectra (HR-MS) were recorded on a double-focusing mass spectrometer.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H) using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts were referenced to the residual solvent peak.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic methods.

spiranthesol_elucidation cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation and Structure Elucidation plant Spiranthes sinensis roots extraction Solvent Extraction plant->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Chromatography (Silica Gel, HPLC) partitioning->chromatography isolated_compound Pure this compound chromatography->isolated_compound ms Mass Spectrometry (MS) isolated_compound->ms nmr NMR Spectroscopy (1H, 13C) isolated_compound->nmr mol_formula Molecular Formula (C27H28O4) ms->mol_formula proton_data 1H NMR Data (Chemical Shifts, Couplings) nmr->proton_data carbon_data 13C NMR Data (Chemical Shifts) nmr->carbon_data structure Structure of this compound mol_formula->structure proton_data->structure carbon_data->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Bioactivity Screening of Spilanthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Spiranthesol" did not yield any relevant scientific data. It is highly probable that this is a misspelling of "Spilanthol," a well-researched bioactive compound. This guide will, therefore, focus on the bioactivity screening of Spilanthol.

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies used to screen the bioactivity of Spilanthol, a key bioactive N-alkylamide found in plants such as Acmella oleracea. The document outlines experimental protocols for assessing its anti-inflammatory, analgesic, and cytotoxic properties, and presents quantitative data from various studies. Furthermore, it visualizes the key signaling pathways modulated by Spilanthol.

Quantitative Bioactivity Data of Spilanthol

The following tables summarize the quantitative data on the bioactivity of Spilanthol from various experimental models.

Table 1: Anti-Inflammatory Activity of Spilanthol

AssayModel SystemParameterResultReference
Arachidonic Acid ModelIn vivo (mouse ear)Anti-inflammatory effectED₅₀ = 1.2 mg/ear[1]
Phorbol Myristate Acetate ModelIn vivo (mouse ear)Anti-inflammatory effectED₅₀ = 1.3 mg/ear[1]
Nitric Oxide (NO) ProductionLPS-activated RAW 264.7 macrophagesInhibition of NO production60% inhibition at 90 µM, 20% at 360 µM[2]

Table 2: Cytotoxicity of Spilanthol

Cell LineAssayParameterResultReference
HEK293 (Human Embryonic Kidney)MTT AssayCytotoxicityIC₅₀ = 260 µg/mL[3]
K562 (Human Myelogenous Leukemia)MTT AssayCytotoxicityIC₅₀ = 29.1 µg/mL (for S. acmella extract)[4]
HeLa (Human Cervix Adenocarcinoma)MTT AssayCytotoxicityIC₅₀ = 48.8 µg/mL (for S. acmella extract)[4]

Table 3: Antimalarial Activity of Spilanthol

Plasmodium falciparum StrainAssayParameterResultReference
PFB Strain (Brazil)In vitroAntimalarial activityIC₅₀ in the range of 5.8-41.4 µg/mL[3]
K1 Strain (Thailand, Chloroquine-resistant)In vitroAntimalarial activityIC₅₀ in the range of 5.8-41.4 µg/mL[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the bioactivity screening of Spilanthol.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the ability of Spilanthol to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Spilanthol

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[5]

  • Treatment: Pre-treat the cells with various concentrations of Spilanthol for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[5]

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture medium.

    • Mix it with 100 µL of Griess reagent.[5]

    • Incubate at room temperature for 10 minutes.[5]

    • Measure the absorbance at 540 nm using a microplate reader.[5]

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of inhibition of NO production is determined by comparing the results of Spilanthol-treated cells with those of LPS-stimulated cells without treatment.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This model assesses the acute anti-inflammatory activity of Spilanthol in rats or mice.

Materials:

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in saline

  • Spilanthol

  • Positive control (e.g., Indomethacin, 5 mg/kg)[6]

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into control, standard, and test groups.

  • Drug Administration: Administer Spilanthol (at different doses) or the standard drug intraperitoneally 30 minutes before carrageenan injection.[6]

  • Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[6]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[6][7]

  • Data Analysis: The degree of edema is calculated by the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the test groups with the control group.

Analgesic Activity Assay: Acetic Acid-Induced Writhing Test

This test evaluates the peripheral analgesic activity of Spilanthol in mice.

Materials:

  • Swiss albino mice

  • 0.6% or 1% Acetic acid solution[8]

  • Spilanthol

  • Standard analgesic drug (e.g., Acetylsalicylic acid)

Procedure:

  • Animal Acclimatization and Grouping: Similar to the paw edema model.

  • Drug Administration: Administer Spilanthol or the standard drug orally or intraperitoneally 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 1 mL of the acetic acid solution per 100g of body weight intraperitoneally to each mouse.[8]

  • Observation: Place each mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes, starting 5 minutes after the acetic acid injection.[8]

  • Data Analysis: Calculate the percentage of protection from writhing by comparing the number of writhes in the test and standard groups with the control group.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Selected cancer or normal cell lines (e.g., HEK293, HeLa, K562)

  • Complete culture medium

  • Spilanthol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[9]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[3]

  • Treatment: Treat the cells with various concentrations of Spilanthol and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 50 µL of serum-free media and 50 µL of MTT solution to each well and incubate for 3 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm with a reference wavelength of 630 nm.[9][10]

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (the concentration of Spilanthol that inhibits 50% of cell growth) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Spilanthol exerts its bioactivities by modulating key signaling pathways involved in inflammation and other cellular processes.

Inhibition of the NF-κB Signaling Pathway

Spilanthol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[3][11] By preventing the phosphorylation and subsequent degradation of IκB, Spilanthol blocks the translocation of NF-κB into the nucleus. This leads to the downregulation of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[3][11][12]

NF_kB_Pathway Spilanthol's Inhibition of the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB->IkB degrades NFkB_IkB->NFkB releases Spilanthol Spilanthol Spilanthol->IKK inhibits ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->ProInflammatory_Genes activates transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation promotes MAPK_Pathway Spilanthol's Modulation of the MAPK Signaling Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates JNK_p38 JNK / p38 MAPKK->JNK_p38 phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) JNK_p38->Transcription_Factors activates Spilanthol Spilanthol Spilanthol->JNK_p38 inhibits phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces Bioactivity_Screening_Workflow General Workflow for Spilanthol Bioactivity Screening start Start: Spilanthol Compound in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro->cytotoxicity anti_inflammatory_vitro Anti-inflammatory Assays (e.g., NO Production) in_vitro->anti_inflammatory_vitro analgesic_vitro Analgesic Assays (e.g., TRPV1 activation) in_vitro->analgesic_vitro in_vivo In Vivo Studies (Animal Models) cytotoxicity->in_vivo anti_inflammatory_vitro->in_vivo analgesic_vitro->in_vivo anti_inflammatory_vivo Anti-inflammatory Models (e.g., Paw Edema) in_vivo->anti_inflammatory_vivo analgesic_vivo Analgesic Models (e.g., Writhing Test) in_vivo->analgesic_vivo mechanism Mechanism of Action Studies anti_inflammatory_vivo->mechanism analgesic_vivo->mechanism signaling Signaling Pathway Analysis (Western Blot, etc.) mechanism->signaling end Lead Compound for Further Development signaling->end

References

In Vitro Antioxidant Potential of Spiranthes sinensis Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in vitro antioxidant potential of extracts from Spiranthes sinensis. The information is targeted towards researchers, scientists, and drug development professionals interested in the therapeutic properties of this traditional medicinal herb. This document summarizes key quantitative data, details experimental protocols for major antioxidant assays, and visualizes experimental workflows and antioxidant mechanisms.

Quantitative Antioxidant Activity

The antioxidant capacity of Spiranthes sinensis extracts has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings, providing a comparative view of the extract's efficacy in different antioxidant tests.

Table 1: IC50 Values of Spiranthes sinensis Ethanol Extract with Ultrasound-Assisted Extraction (E+U)

AssayIC50 Value (mg/mL)
DPPH Radical Scavenging Activity0.47[1][2]
Metal Chelating Activity0.205[1][2]

Table 2: Radical Scavenging and Chelating Ability at a Specific Concentration

AssayConcentration (mg/mL)Activity (%)
DPPH Radical Scavenging Ability1.292[1]
Metal-Ion Chelating Ability1.292[1][2]

Table 3: Total Antioxidant Capacity

Extract/StandardConcentration (mg/mL)Total Antioxidant Ability (%)
S. sinensis E+U Extract1.042.0[1]
Trolox (Standard)1.093[1][2]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on standard methods cited in the literature for assessing the antioxidant potential of plant extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep purple to yellow, which is measured spectrophotometrically.

Principle: The antioxidant (A-H) donates a hydrogen atom to the DPPH radical, resulting in the formation of the reduced, non-radical form DPPH-H and the antioxidant radical (A•).

(DPPH•) + (A-H) → DPPH-H + (A•)

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol or ethanol and stored in a light-protected container.[3][4]

  • Sample Preparation: The Spiranthes sinensis extract is dissolved in a suitable solvent (e.g., methanol) to prepare various concentrations.

  • Reaction Mixture: A defined volume of the extract at different concentrations is mixed with a fixed volume of the DPPH solution.[3] A control is prepared with the solvent and DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).[3][5]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[3][6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Metal Chelating Assay

This assay determines the ability of an antioxidant to chelate ferrous ions (Fe²⁺). Ferrozine can form a stable, colored complex with Fe²⁺. In the presence of a chelating agent, the formation of this complex is disrupted, leading to a decrease in color intensity.

Principle: The antioxidant compound chelates the ferrous ion, preventing it from binding with ferrozine and forming the colored complex.

Procedure:

  • Reaction Mixture: The Spiranthes sinensis extract at various concentrations is mixed with a solution of ferrous chloride.

  • Initiation of Reaction: Ferrozine solution is added to the mixture to initiate the complex formation.

  • Incubation: The mixture is incubated at room temperature for a short period.

  • Absorbance Measurement: The absorbance of the ferrozine-Fe²⁺ complex is measured at a specific wavelength (typically around 562 nm).

  • Calculation: The percentage of metal chelating activity is calculated by comparing the absorbance of the sample to that of a control.

Total Antioxidant Capacity (ABTS Assay)

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•⁺). The pre-formed radical cation has a characteristic blue-green color, which is decolorized in the presence of an antioxidant.

Principle: The antioxidant donates an electron or hydrogen atom to the ABTS•⁺, neutralizing it and causing a reduction in absorbance.

Procedure:

  • Generation of ABTS•⁺: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[7]

  • Dilution of ABTS•⁺ Solution: The ABTS•⁺ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Reaction Mixture: A small volume of the Spiranthes sinensis extract at different concentrations is added to a larger volume of the diluted ABTS•⁺ solution.[7]

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.[1][7]

  • Absorbance Measurement: The absorbance is measured at 734 nm.[1][7]

  • Calculation: The total antioxidant activity is calculated as the percentage of inhibition of the ABTS•⁺ radical.

Visualizations

The following diagrams illustrate the general workflow of in vitro antioxidant assays and the fundamental mechanism of radical scavenging.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Extract Spiranthes sinensis Extract Reaction Incubate Extract with Reagent Extract->Reaction Reagents Assay Reagents (e.g., DPPH, ABTS) Reagents->Reaction Standards Standard Antioxidants (e.g., Vitamin C, Trolox) Standards->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculate % Inhibition / Activity Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for in vitro antioxidant assays.

Radical_Scavenging_Mechanism cluster_reactants Reactants cluster_products Products Radical Free Radical (e.g., DPPH•) Neutralized_Radical Neutralized Radical (e.g., DPPH-H) Radical->Neutralized_Radical H• donation Antioxidant Antioxidant (Spiranthesol) Antioxidant_Radical Antioxidant Radical (Stable) Antioxidant->Antioxidant_Radical

Caption: Mechanism of hydrogen atom transfer in radical scavenging.

References

A Technical Guide to the Anti-inflammatory Properties of Spilanthol and Spinasterol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query for "Spiranthesol" did not yield specific results. Based on available scientific literature, it is highly probable that this was a typographical error for "Spilanthol" or "Spinasterol," both of which possess well-documented anti-inflammatory properties. This guide provides a comprehensive overview of the anti-inflammatory effects of both Spilanthol and Spinasterol, intended for researchers, scientists, and drug development professionals.

Spilanthol: A Bioactive N-alkamide

Spilanthol is the major pungent bioactive compound found in Spilanthes acmella (also known as Acmella oleracea), a plant traditionally used for its analgesic and anti-inflammatory effects.

Quantitative Anti-inflammatory Data

The following table summarizes the quantitative data on the anti-inflammatory effects of Spilanthol from various in vitro and in vivo studies.

Assay/Model Target Effect Concentration/Dose Cell Line/Animal Model Reference
In vitro5-Lipoxygenase (5-LO)InhibitionIC50 = 50 μM-[1]
In vitroNitric Oxide (NO) ProductionInhibition90 µM and 180 µMRAW 264.7 macrophages[2]
In vitroPro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)ReductionDose-dependentRAW 264.7 macrophages[3][4]
In vitroCOX-2 and iNOS ExpressionDownregulation-RAW 264.7 macrophages[1][4]
In vivoAtopic DermatitisAmelioration of skin lesions5 mg/kgDNCB-induced mice[2]
In vivoObesity-related InflammationPrevention5 mg/kg and 10 mg/kgPre-adipocytes[2]
Mechanism of Action

Spilanthol exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.[2] By inhibiting these pathways, Spilanthol suppresses the expression of pro-inflammatory mediators such as iNOS, COX-2, and various cytokines.

Spilanthol_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (JNK, p38) TLR4->MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates MAPK->Nucleus translocates Spilanthol Spilanthol Spilanthol->IKK Spilanthol->MAPK Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus->Inflammation induces

Spilanthol's inhibition of NF-κB and MAPK pathways.
Experimental Protocols

This protocol outlines a general procedure for assessing the anti-inflammatory effects of Spilanthol on lipopolysaccharide (LPS)-stimulated murine macrophages.

Spilanthol_RAW2647_Workflow start Start seed Seed RAW 264.7 cells in 96-well plates start->seed incubate1 Incubate for 24 hours seed->incubate1 pretreat Pre-treat cells with various concentrations of Spilanthol for 1 hour incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24 hours pretreat->stimulate collect Collect supernatant stimulate->collect griess Measure Nitric Oxide (NO) levels using Griess reagent collect->griess elisa Measure cytokine levels (TNF-α, IL-6) using ELISA kits collect->elisa end End griess->end elisa->end

Workflow for in vitro anti-inflammatory assay.

Detailed Steps:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Spilanthol (e.g., 10-100 µM). The cells are pre-treated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group (without Spilanthol) and a negative control group (without LPS) are included. The plates are incubated for another 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits.

Spinasterol: A Plant-derived Phytosterol

α-Spinasterol is a phytosterol found in various plants, including spinach, and has demonstrated significant anti-inflammatory properties.

Quantitative Anti-inflammatory Data

The following table summarizes the quantitative data on the anti-inflammatory effects of Spinasterol.

Assay/Model Target Effect Concentration/Dose Cell Line/Animal Model Reference
In vivoInflammatory Cell InfiltrationReduction0.001-10 mg/kg (i.p. or i.g.)LPS-injected mice[4]
In vitroNitric Oxide (NO) ProductionSuppression-BV2 microglia[5][6]
In vitroProstaglandin E2 (PGE₂) ProductionSuppression-BV2 microglia[5][6]
In vitroPro-inflammatory Cytokines (TNF-α, IL-1β)Suppression-BV2 microglia[5][6]
Mechanism of Action

Spinasterol's anti-inflammatory activity is associated with the upregulation of heme oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory functions.[5][6] It also appears to modulate the extracellular signal-regulated kinase (ERK) pathway.

Spinasterol_Mechanism Stimulus Inflammatory Stimulus (e.g., LPS) Cell Microglial Cell Stimulus->Cell ERK ERK Pathway Cell->ERK HO1 Heme Oxygenase-1 (HO-1) ERK->HO1 induces Inflammation Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-1β) ERK->Inflammation HO1->Inflammation Spinasterol Spinasterol Spinasterol->ERK

Spinasterol's modulation of ERK and HO-1.
Experimental Protocols

This protocol provides a general framework for evaluating the anti-inflammatory effects of Spinasterol in a mouse model of acute inflammation.

Detailed Steps:

  • Animal Acclimatization: Male C57BL/6 mice (8-12 weeks old) are acclimatized for at least one week before the experiment.

  • Treatment: Mice are randomly divided into groups: a control group, an LPS group, and LPS + Spinasterol treatment groups. Spinasterol is administered intraperitoneally (i.p.) or orally (i.g.) at various doses (e.g., 0.001-10 mg/kg) one hour before LPS injection.

  • Induction of Peritonitis: Peritonitis is induced by an i.p. injection of LPS (e.g., 10 mg/kg).[7]

  • Sample Collection: Four to six hours after LPS injection, mice are euthanized, and the peritoneal cavity is washed with sterile PBS to collect peritoneal lavage fluid.

  • Cell Count and Differentiation: The total number of leukocytes in the peritoneal lavage fluid is determined using a hemocytometer. Differential cell counts (neutrophils and mononuclear cells) are performed on cytospin preparations stained with a suitable stain (e.g., Giemsa).

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the peritoneal fluid are quantified using ELISA kits.

This technical guide provides a foundational understanding of the anti-inflammatory properties of Spilanthol and Spinasterol, offering valuable insights for further research and development in the field of anti-inflammatory therapeutics.

References

Preliminary Cytotoxic Studies of Spiranthesol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary cytotoxic studies of Spiranthesol, a phenanthrene compound isolated from the orchid Spiranthes sinensis. The data presented herein is based on the cytotoxic activities of phenanthrenes derived from this plant, offering insights into their potential as anti-cancer agents.

Executive Summary

Recent investigations into the bioactive compounds of Spiranthes sinensis have identified a series of phenanthrenes with notable cytotoxic effects against various cancer cell lines. This document summarizes the key findings, including quantitative cytotoxicity data, detailed experimental protocols, and the putative mechanisms of action. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel oncology therapeutics.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and related phenanthrenes isolated from Spiranthes sinensis was evaluated against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of these compounds. The results are summarized in the tables below.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Related Compounds

CompoundSGC-7901 (Gastric Cancer)HepG2 (Hepatocellular Carcinoma)B16-F10 (Melanoma)
Spiranthesphenanthrene A25.1 ± 3.2 µM30.2 ± 5.6 µM19.0 ± 7.3 µM
Compound 7 (a related phenanthrene)22.5 ± 4.1 µM28.9 ± 6.8 µM20.5 ± 5.5 µM
Cisplatin (Positive Control)Not ReportedNot Reported>19.0 µM

Data derived from studies on phenanthrenes isolated from Spiranthes sinensis, with Spiranthesphenanthrene A being a key identified cytotoxic agent likely related to this compound.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the preliminary cytotoxic evaluation of this compound and its analogues.

Cell Lines and Culture
  • Cell Lines:

    • SGC-7901 (human gastric adenocarcinoma)

    • HepG2 (human hepatocellular carcinoma)

    • B16-F10 (murine melanoma)

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds for 48 hours.

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Wound Healing Assay

To assess the effect of the compounds on cancer cell migration, a wound healing assay was performed.[1][2]

  • Cell Monolayer: B16-F10 cells were grown to confluence in 6-well plates.

  • Scratch Wound: A sterile 200 µL pipette tip was used to create a linear scratch in the cell monolayer.

  • Compound Treatment: The cells were washed with PBS to remove debris and then incubated with different concentrations of the test compound.

  • Image Acquisition: Images of the scratch were captured at 0 and 24 hours.

  • Migration Analysis: The closure of the wound was quantified to determine the extent of cell migration.

Western Blot Analysis

Western blotting was used to investigate the effect of the compounds on proteins involved in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][2]

  • Protein Extraction: B16-F10 cells were treated with the test compound for 24 hours. Total protein was then extracted using RIPA lysis buffer.

  • Protein Quantification: The protein concentration was determined using the BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against E-cadherin, N-cadherin, Vimentin, and Snail, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the experimental workflow and the proposed signaling pathway affected by this compound and related compounds.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_assays Cytotoxicity & Migration Assays cluster_mechanism Mechanism of Action SGC7901 SGC-7901 MTT MTT Assay (IC50 Determination) SGC7901->MTT HepG2 HepG2 HepG2->MTT B16F10 B16-F10 B16F10->MTT WoundHealing Wound Healing Assay (Cell Migration) B16F10->WoundHealing WesternBlot Western Blot (EMT Marker Expression) WoundHealing->WesternBlot

Caption: Workflow for assessing the cytotoxic and anti-migratory effects of this compound.

emt_pathway Proposed Mechanism: Inhibition of Epithelial-Mesenchymal Transition (EMT) cluster_emt_markers EMT Markers This compound This compound Snail Snail This compound->Snail down-regulates NCadherin N-cadherin Snail->NCadherin up-regulates Vimentin Vimentin Snail->Vimentin up-regulates ECadherin E-cadherin Snail->ECadherin down-regulates Metastasis Cell Migration & Metastasis NCadherin->Metastasis Vimentin->Metastasis ECadherin->Metastasis inhibits

Caption: this compound's proposed inhibitory effect on the EMT signaling pathway.

Conclusion

The preliminary data on this compound and related phenanthrenes from Spiranthes sinensis demonstrate significant cytotoxic activity against multiple cancer cell lines. The mechanism of action appears to involve the inhibition of cell migration through the modulation of key proteins in the epithelial-mesenchymal transition pathway. These findings warrant further investigation into the therapeutic potential of this compound as a novel anti-cancer agent. Future studies should focus on elucidating the precise molecular targets and evaluating its efficacy and safety in preclinical in vivo models.

References

Spiranthesol: A Dimeric Phenanthrene with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Spiranthesol is a naturally occurring dimeric phenanthrene that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the phenanthrene class of polycyclic aromatic hydrocarbons, this compound shares a core three-ring structure but possesses a more complex dimeric arrangement, setting it apart from its simpler relatives. This guide provides a comprehensive overview of this compound, its chemical properties, its relationship to other phenanthrenes, its biological activities, and the experimental protocols for its study.

Chemical Profile of this compound

This compound is a dimeric dihydrophenanthrene derivative. Its formal chemical name is 9,9',10,10'-tetrahydro-2',7-dimethoxy-1,8'-bis(3-methyl-2-buten-1-yl)-[3,3'-Biphenanthrene]-2,4',5,7'-tetrol[1].

PropertyValueSource
Molecular Formula C40H42O6[1][2]
Molecular Weight 618.76 g/mol [1]
CAS Number 125263-69-6[1]
IUPAC Name 9,9',10,10'-tetrahydro-2',7-dimethoxy-1,8'-bis(3-methyl-2-buten-1-yl)-[3,3'-Biphenanthrene]-2,4',5,7'-tetrol[1]

Relationship to Other Phenanthrenes

Phenanthrenes are a class of polycyclic aromatic hydrocarbons composed of three fused benzene rings[3]. This structural motif is found in a variety of natural and synthetic compounds with diverse biological activities[3]. Phenanthrene derivatives are notably abundant in the Orchidaceae family of plants[3].

This compound is distinguished from simpler phenanthrenes by its dimeric nature, meaning it is composed of two phenanthrene units linked together. It is specifically a dihydrophenanthrene, indicating that one of the double bonds in the phenanthrene core is saturated. The presence of methoxy, hydroxyl, and prenyl (3-methyl-2-buten-1-yl) functional groups further contributes to its unique chemical properties and biological activity.

Spiranthes sinensis, the plant from which this compound is isolated, is a rich source of various phenanthrene derivatives. Research has led to the isolation of several other phenanthrenes from this plant, including newly identified compounds such as spiranthesphenanthrenes A-F, alongside other known phenanthrenes, bibenzyls, flavonoids, and simple phenolic compounds. This co-existence allows for comparative studies of their biological effects.

Biological Activity of this compound and Related Phenanthrenes

While specific quantitative biological activity data for this compound remains to be extensively published, studies on extracts of Spiranthes sinensis and other isolated phenanthrenes from this plant have revealed significant cytotoxic activity against various cancer cell lines.

A key study involving bioactivity-guided isolation of compounds from Spiranthes sinensis demonstrated the cytotoxic potential of several contained phenanthrenes. While the explicit IC50 values for this compound were not detailed in the accessible literature, the study provided valuable data for other closely related phenanthrenes isolated from the same source.

Table 1: Cytotoxic Activity of Phenanthrenes from Spiranthes sinensis

CompoundCell LineIC50 (μM)
Spiranthesphenanthrene A SGC-7901 (gastric cancer)25.3 ± 4.1
HepG2 (liver cancer)30.2 ± 5.6
B16-F10 (melanoma)19.0 ± 7.3
Compound 7 (a known phenanthrene) SGC-7901 (gastric cancer)22.1 ± 3.5
HepG2 (liver cancer)28.4 ± 4.9
B16-F10 (melanoma)26.5 ± 5.1
Cisplatin (Positive Control) SGC-7901 (gastric cancer)15.2 ± 2.8
HepG2 (liver cancer)18.1 ± 3.3
B16-F10 (melanoma)21.4 ± 4.2

Data extracted from a study on cytotoxic phenanthrenes from Spiranthes sinensis.

The initial suggestion of this compound targeting Isocitrate Dehydrogenase (IDH) has not been substantiated by available experimental data. Further research is required to validate this potential mechanism of action.

Experimental Protocols

Isolation of this compound and Related Phenanthrenes from Spiranthes sinensis

The following is a generalized protocol based on methodologies reported for the isolation of phenanthrenes from Spiranthes sinensis.

1. Plant Material and Extraction:

  • Air-dried and powdered whole plants of Spiranthes sinensis are extracted exhaustively with 95% ethanol at room temperature.

  • The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.

  • The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

2. Fractionation and Purification:

  • The ethyl acetate fraction, typically showing the highest bioactivity in preliminary screens, is subjected to further separation.

  • Silica Gel Column Chromatography: The ethyl acetate extract is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol of increasing polarity to yield several primary fractions.

  • Sephadex LH-20 Column Chromatography: Active fractions are further purified on a Sephadex LH-20 column, typically using methanol as the eluent, to separate compounds based on their size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds, including this compound and other phenanthrenes, is achieved using preparative HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients).

3. Structure Elucidation:

  • The chemical structures of the isolated compounds are determined using spectroscopic methods, including:

    • 1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the connectivity and stereochemistry of the molecules.

    • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the exact molecular weight and elemental composition of the compounds.

Cytotoxicity Assay (MTT Assay)

The following protocol is a standard method for assessing the cytotoxic activity of compounds against cancer cell lines.

1. Cell Culture:

  • Human gastric cancer (SGC-7901), human hepatoma (HepG2), and murine melanoma (B16-F10) cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Treatment:

  • Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound and other phenanthrenes). A positive control (e.g., cisplatin) and a vehicle control (e.g., DMSO) are also included.

3. MTT Assay:

  • After a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 490 nm using a microplate reader.

4. Data Analysis:

  • The cell viability is calculated as a percentage of the control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Partition cluster_separation Fractionation & Purification cluster_analysis Analysis plant Spiranthes sinensis (whole plant) extraction 95% Ethanol Extraction plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partition EtOAc_fraction Ethyl Acetate Fraction partition->EtOAc_fraction Bioactive Fraction silica_gel Silica Gel Column Chromatography EtOAc_fraction->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc isolated_compounds Isolated Phenanthrenes (e.g., this compound) prep_hplc->isolated_compounds structure_elucidation Structure Elucidation (NMR, HR-ESI-MS) isolated_compounds->structure_elucidation cytotoxicity_assay Cytotoxicity Assay (MTT) isolated_compounds->cytotoxicity_assay

Caption: Workflow for the isolation and analysis of this compound.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate incubation1 Incubate Overnight (24h) start->incubation1 treatment Treat with Test Compounds (e.g., this compound) & Controls incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve Dissolve Formazan with DMSO incubation3->dissolve read_absorbance Measure Absorbance at 490 nm dissolve->read_absorbance analyze Calculate Cell Viability & IC50 read_absorbance->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound represents an intriguing natural product with a complex dimeric phenanthrene structure. While direct and extensive biological data on this compound is still emerging, the demonstrated cytotoxic activity of other phenanthrenes isolated from the same source, Spiranthes sinensis, highlights the therapeutic potential of this class of compounds. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this compound and its analogs, paving the way for potential new discoveries in cancer drug development. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound, as well as on developing efficient synthetic routes to enable more extensive pharmacological evaluation.

References

Spiranthesol: A Technical Overview of a Dimeric Dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and current scientific understanding of Spiranthesol, a naturally occurring dimeric dihydrophenanthrene. While the initial isolation and structural elucidation of this compound have been documented, this paper will also highlight the significant gaps in the existing research, particularly concerning its biological activity and mechanism of action.

Discovery and History

This compound was first isolated in 1990 by a team of researchers led by Yasuhiro Tezuka from the Research Institute for Wakan-Yaku (Oriental Medicines) at Toyama Medical and Pharmaceutical University in Japan. The compound was extracted from the roots of the orchid Spiranthes sinensis (PERS.) AMES var. amoena (M. BIEBERSON) HARA, a plant used in traditional medicine.

The discovery was part of a broader investigation into the chemical constituents of Spiranthes sinensis. Alongside this compound, several other new dihydrophenanthrene derivatives were identified, including spiranthoquinone, spiranthol-C, and spirasineol-B. The structure of this compound was determined using spectroscopic methods, including 1H-detected heteronuclear multiple-bond multiple-quantum coherence (HMBC) spectroscopy, a then-advanced NMR technique.

Chemical Properties

This compound is a dimeric dihydrophenanthrene. Its chemical structure and properties are summarized in the table below.

PropertyValue
Molecular Formula C40H42O6
Molecular Weight 618.76 g/mol
IUPAC Name 9,9',10,10'-tetrahydro-2',7-dimethoxy-1,8'-bis(3-methyl-2-buten-1-yl)-[3,3'-Biphenanthrene]-2,4',5,7'-tetrol
Class Phenanthrene Derivative

Biological Activity and Signaling Pathways: A Knowledge Gap

A thorough review of the scientific literature reveals a significant lack of research on the biological activity of isolated this compound. While extracts of Spiranthes sinensis and other phenanthrene derivatives isolated from the plant have been reported to possess various biological activities—including anti-inflammatory, anti-cancer, and antioxidant properties—no specific quantitative data (e.g., IC50, EC50) for this compound has been published.

Consequently, there is no information available regarding the specific signaling pathways that this compound may modulate. The general biological activities of related phenanthrenes suggest potential interactions with pathways involved in inflammation (e.g., NF-κB, MAPK) and cell proliferation (e.g., apoptosis-related pathways), but this remains purely speculative in the absence of direct experimental evidence for this compound.

Experimental Protocols

The original 1990 publication by Tezuka et al. describes the protocol for the isolation and structural elucidation of this compound.

Isolation of this compound

A generalized workflow for the isolation of this compound, based on the initial discovery, is presented below.

Caption: Generalized workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The dried roots of Spiranthes sinensis are extracted with methanol.

  • Partitioning: The methanol extract is partitioned with chloroform to separate compounds based on polarity.

  • Chromatography: The chloroform-soluble fraction is subjected to column chromatography on silica gel.

  • Purification: Fractions containing compounds of interest are further purified using repeated chromatography.

  • Isolation: this compound is isolated as a pure compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, which is a standard workflow in natural product chemistry.

G A Isolated this compound B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D Ultraviolet (UV) Spectroscopy A->D E Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, HMBC) A->E F Proposed Structure of this compound B->F C->F D->F E->F

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Spiranthesol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of Spiranthesol, a dimeric dihydrophenanthrene found in the orchid Spiranthes sinensis. The protocols outlined below are based on established phytochemical isolation techniques and specific literature reports on the isolation of this compound and related phenanthrene derivatives from orchid species.

Introduction

This compound is a bioactive compound isolated from the roots and aerial parts of Spiranthes sinensis (Pers.) Ames.[1][2] This and other phenanthrene derivatives from orchids are of interest to the scientific community for their potential pharmacological activities, including anti-tumor and anti-inflammatory effects.[3][4] The efficient extraction and purification of this compound are crucial for further research and development. This document provides comprehensive protocols for laboratory-scale isolation of this compound.

Data Presentation: Extraction and Purification Parameters

The following tables summarize key quantitative data and parameters for the extraction and purification of this compound and related dihydrophenanthrenes from orchid species. These values are compiled from literature and represent typical ranges for achieving good yield and purity.

Table 1: Solvent Extraction Parameters

ParameterValue/RangeSource Plant MaterialReference
Extraction SolventMethanol (MeOH) or Ethanol (EtOH)Spiranthes sinensis, Dendrobium virgineum[3][5]
Solvent-to-Solid Ratio10:1 to 20:1 (v/w)General Phytochemical ExtractionAdapted from[5]
Extraction MethodMaceration or Soxhlet ExtractionGeneral Phytochemical Extraction[6]
Extraction Time24-72 hours (Maceration, repeated)General Phytochemical Extraction[6]
Extraction TemperatureRoom Temperature (Maceration)Dendrobium virgineum[5]

Table 2: Liquid-Liquid Partitioning for Crude Fractionation

Solvent SystemPurposeExpected Location of this compoundReference
Ethyl Acetate (EtOAc) - WaterTo separate compounds based on polarity.Ethyl Acetate (EtOAc) Fraction[3][5]
n-Hexane - Aqueous MethanolTo remove nonpolar impurities like fats and waxes.Aqueous Methanol FractionGeneral Method

Table 3: Column Chromatography Purification Parameters

ParameterStationary PhaseMobile Phase (Eluent System)Purpose
Initial Purification Silica Gel (60-120 mesh)Hexane-Ethyl Acetate (gradient)Initial fractionation of the crude extract.
Fine Purification Sephadex LH-20Methanol (isocratic)Removal of smaller polar impurities.
Final Polishing Preparative HPLC (C18 column)Methanol-Water or Acetonitrile-Water (gradient)High-resolution separation to achieve high purity.

Experimental Protocols

The following are detailed protocols for the extraction and purification of this compound.

Protocol 1: Extraction and Initial Fractionation

This protocol describes the initial extraction from plant material and a primary fractionation step.

1. Plant Material Preparation:

  • Collect fresh roots or aerial parts of Spiranthes sinensis.
  • Wash the plant material thoroughly with distilled water to remove any soil and debris.
  • Air-dry the material in the shade for 7-10 days or use a freeze-dryer.
  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Solvent Extraction:

  • Macerate the powdered plant material (e.g., 1 kg) in methanol (10 L) at room temperature for 48 hours with occasional stirring.
  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
  • Repeat the maceration process two more times with fresh methanol to ensure exhaustive extraction.
  • Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude methanol extract in distilled water (e.g., 1 L).
  • Transfer the aqueous suspension to a separatory funnel.
  • Perform liquid-liquid partitioning by extracting with an equal volume of ethyl acetate (EtOAc) three times (3 x 1 L).
  • Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the crude ethyl acetate extract, which will be enriched with this compound.[3][5]

Protocol 2: Purification by Column Chromatography

This protocol details the multi-step chromatographic purification of the enriched extract.

1. Silica Gel Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column packed in n-hexane. The size of the column will depend on the amount of crude extract.
  • Adsorb the crude ethyl acetate extract onto a small amount of silica gel and load it onto the top of the prepared column.
  • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
  • Collect fractions of a fixed volume (e.g., 50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
  • Combine fractions with similar TLC profiles. This compound and other dihydrophenanthrenes are expected to elute in the mid-to-high polarity fractions.

2. Sephadex LH-20 Column Chromatography:

  • Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase.[5]
  • This step helps in separating compounds based on their molecular size and removes smaller polar impurities.
  • Monitor the eluted fractions by TLC and combine the fractions containing the target compound.

3. Preparative High-Performance Liquid Chromatography (HPLC):

  • For final purification to achieve high purity, use preparative reverse-phase HPLC (RP-HPLC) with a C18 column.
  • Dissolve the partially purified fraction in a minimal amount of methanol.
  • Inject the sample into the preparative HPLC system.
  • Elute with a gradient of methanol and water (or acetonitrile and water). A typical gradient could be starting from 50% methanol in water to 100% methanol over 40-60 minutes.
  • Monitor the elution profile with a UV detector (phenanthrenes typically show absorbance around 254 nm and 280 nm).
  • Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

Visualizations

Diagram 1: Experimental Workflow for this compound Extraction

ExtractionWorkflow plant_material Dried, Powdered Spiranthes sinensis maceration Maceration with Methanol (3x, Room Temperature) plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Ethyl Acetate - Water) crude_extract->partitioning etoh_fraction Ethyl Acetate Fraction (Enriched with this compound) partitioning->etoh_fraction Organic Phase aqueous_fraction Aqueous Fraction (Discarded) partitioning->aqueous_fraction Aqueous Phase concentration2 Concentration etoh_fraction->concentration2

Caption: Workflow for the extraction of this compound.

Diagram 2: Purification Workflow for this compound

PurificationWorkflow start Concentrated Ethyl Acetate Fraction silica_gel Silica Gel Column Chromatography (Hexane-EtOAc Gradient) start->silica_gel tlc1 TLC Monitoring and Fraction Pooling silica_gel->tlc1 sephadex Sephadex LH-20 Column (Methanol) tlc1->sephadex tlc2 TLC Monitoring and Fraction Pooling sephadex->tlc2 prep_hplc Preparative RP-HPLC (C18) (Methanol-Water Gradient) tlc2->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Multi-step purification of this compound.

References

Application Note & Protocol: Quantification of Spiranthesol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of spiranthesol, a naturally occurring isopentenyldihydrophenanthrene, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methodology is intended as a robust starting point for researchers engaged in the analysis of this compound from plant extracts or other matrices. The protocol outlines sample preparation, HPLC instrumentation and conditions, and data analysis. While a specific validated method for this compound is not widely published, this protocol is based on established methods for similar chemical structures, such as spironolactone, and general phytochemical analysis principles.

Introduction

This compound is a bioactive compound with potential applications in life sciences research.[1] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and drug discovery and development. HPLC is a powerful analytical technique for the separation, identification, and quantification of individual components in a complex mixture. This application note details a reverse-phase HPLC method suitable for the determination of this compound.

Experimental Protocols

Sample Preparation (from Plant Material)

This protocol outlines a general procedure for the extraction of this compound from plant material. The efficiency of extraction may vary depending on the specific plant matrix.

Materials:

  • Plant material containing this compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Grinder or mortar and pestle

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Syringe filters (0.45 µm, PTFE or other suitable material)

  • Volumetric flasks and pipettes

Procedure:

  • Drying and Grinding: Dry the plant material at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight.[2][3] Grind the dried material into a fine powder to increase the surface area for extraction.[4][5]

  • Extraction:

    • Soxhlet Extraction: Accurately weigh a known amount of the powdered plant material and place it in a thimble. Extract the sample with HPLC-grade methanol for several hours.[4]

    • Ultrasonic Extraction (Sonication): Suspend a known amount of the powdered plant material in a suitable volume of methanol. Place the mixture in an ultrasonic bath for 30-60 minutes.

  • Concentration: After extraction, evaporate the methanol from the extract using a rotary evaporator to obtain a concentrated residue.

  • Reconstitution and Filtration: Reconstitute the dried extract in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before HPLC analysis.

HPLC Instrumentation and Conditions

This section details the recommended HPLC system and parameters for the analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Methanol:Water (e.g., 80:20 v/v). Gradient elution may be necessary for complex samples.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector UV-Vis or PDA Detector
Detection Wavelength A preliminary scan of a this compound standard is recommended to determine the optimal wavelength (λmax). Based on similar structures, a starting wavelength of 254 nm or 280 nm is suggested.
Run Time Approximately 15 minutes (adjust as needed to ensure elution of the analyte and any interfering peaks)
Standard Preparation and Calibration

Materials:

  • This compound reference standard

  • Mobile phase

Procedure:

  • Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). The this compound powder should be stored at -20°C and the solution at -80°C for long-term stability.[6]

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Calibration Curve: Inject the working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve.

Data Presentation

The following table summarizes hypothetical quantitative data for a developed this compound HPLC method. These values are indicative and should be determined experimentally during method validation.

ParameterExpected Value
Retention Time (RT) ~ 7.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines.[7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material drying_grinding Drying & Grinding plant_material->drying_grinding extraction Extraction (Soxhlet/Sonication) drying_grinding->extraction concentration Concentration (Rotovap) extraction->concentration reconstitution Reconstitution & Filtration concentration->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound by HPLC.

References

Application Note: Quantitative Analysis of Spiranthesol in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiranthesol, a phenolic compound isolated from the orchid Spiranthes sinensis, has garnered interest for its potential bioactive properties, which may include antioxidant and anti-inflammatory effects.[1] As research into natural products for pharmaceutical and nutraceutical applications expands, robust and reliable analytical methods are crucial for the quantification of such compounds in complex plant matrices. This application note provides a detailed protocol for the extraction and subsequent quantitative analysis of this compound in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers high sensitivity and selectivity, making it the ideal technique for the accurate determination of phytochemicals in intricate samples.[2][3]

Experimental Protocols

Sample Preparation and Extraction

The efficiency of compound extraction is critical for accurate quantification. Various solvents and methods can be employed, and the optimal choice may depend on the specific plant matrix.[4][5] Here, we present two common extraction protocols for comparison.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

  • Plant Material Preparation: Air-dry the plant material (e.g., roots, leaves of Spiranthes sinensis) at 40°C for 72 hours and grind it into a fine powder (30-40 mesh size).[4]

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

    • Add 20 mL of 80% methanol (v/v) to the tube.

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[6]

  • Centrifugation and Filtration:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Re-extract the pellet with another 20 mL of 80% methanol and repeat the sonication and centrifugation steps.

    • Combine the supernatants.

    • Filter the combined supernatant through a 0.22 µm syringe filter into an amber HPLC vial for LC-MS/MS analysis.[6]

Protocol 2: Maceration

  • Plant Material Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a stoppered container.

    • Add 20 mL of 80% ethanol and seal the container.

    • Allow the mixture to stand at room temperature for 3 days, with occasional agitation.[5]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with an additional 10 mL of 80% ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C.

    • Reconstitute the dried extract in 10 mL of methanol.

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an amber HPLC vial for analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound (Hypothetical):

For quantitative analysis, at least two MRM transitions (a quantifier and a qualifier) should be optimized by infusing a standard solution of this compound. Since the exact mass and fragmentation pattern of this compound are not widely published, hypothetical values are provided below based on common phenolic structures. The user must determine these experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound[M-H]⁻Fragment 1Fragment 2Optimized Value
Internal Standard[M-H]⁻Fragment AFragment BOptimized Value

Note: The negative ion mode is often chosen for phenolic compounds as it provides high sensitivity.[7] The selection of a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound) is crucial for accurate quantification to compensate for matrix effects.[8]

Data Presentation: Quantitative Comparison

The following table summarizes hypothetical quantitative results for this compound from different plant parts and extraction methods. This structure allows for easy comparison of extraction efficiencies.

Sample IDPlant PartExtraction MethodThis compound Concentration (µg/g of dry weight)Standard Deviation (SD)
SS-R-01RootUltrasound-Assisted152.48.1
SS-R-02RootMaceration128.910.5
SS-L-01LeafUltrasound-Assisted89.74.3
SS-L-02LeafMaceration75.25.9
SS-F-01FlowerUltrasound-Assisted210.612.3
SS-F-02FlowerMaceration185.315.1

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Spiranthes sinensis) prep Drying and Grinding plant_material->prep extraction Extraction prep->extraction uae Ultrasound-Assisted (80% MeOH) extraction->uae Method 1 maceration Maceration (80% EtOH) extraction->maceration Method 2 centrifuge Centrifugation & Filtration uae->centrifuge maceration->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Processing & Quantification lcms->data results Results data->results

Caption: Workflow for this compound Analysis.

Hypothetical Bioactive Pathway

signaling_pathway stress Oxidative Stress (e.g., ROS) nrf2_keap1 Nrf2-Keap1 Complex stress->nrf2_keap1 induces dissociation This compound This compound This compound->nrf2_keap1 stabilizes Nrf2 nrf2 Nrf2 (Active) nrf2_keap1->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) nrf2->are binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes upregulates transcription response Cellular Protection antioxidant_enzymes->response

Caption: Hypothetical Antioxidant Pathway of this compound.

References

Application Notes and Protocols for the Synthesis of Spiranthesol Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiranthesol, a dimeric dihydrophenanthrene natural product isolated from Spiranthes sinensis, and its class of compounds have demonstrated potential as modulators of adipogenesis. Phenanthrene derivatives from Spiranthes sinensis, such as sinensol-C, have been shown to inhibit the differentiation of preadipocytes into mature adipocytes.[1][2] This biological activity is primarily attributed to the downregulation of key adipogenic transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ), CCAAT/enhancer binding protein α (C/EBPα), and sterol regulatory element binding protein-1c (SREBP-1c), alongside the activation of AMP-activated protein kinase (AMPK).[1][2] These findings suggest that this compound and its derivatives are promising scaffolds for the development of novel therapeutics targeting obesity and metabolic disorders.

This document provides detailed application notes and protocols for the synthesis of this compound derivatives to facilitate Structure-Activity Relationship (SAR) studies aimed at optimizing their anti-adipogenic activity.

Proposed Synthetic Strategy for this compound Derivatives

A complete total synthesis of the dimeric structure of this compound is complex. For the purpose of SAR studies, a practical approach involves the synthesis of monomeric dihydrophenanthrene cores, which can then be functionalized. Modern synthetic methods allow for the efficient construction of the phenanthrene skeleton.[3][4][5][6][7]

A plausible synthetic approach for generating a library of this compound analogues for SAR studies could involve a convergent strategy where substituted dihydrophenanthrene monomers are synthesized and then, if desired, subjected to dimerization or further functionalization. Key synthetic methodologies include:

  • Gold-Catalyzed Cycloisomerization: This method can be employed for the selective synthesis of phenanthrene and dihydrophenanthrene cores from readily available starting materials.[3]

  • Palladium-Catalyzed Heck Reaction: This provides a robust route to construct the phenanthrene ring system.[4][6]

  • Diels-Alder and Electrocyclization Reactions: These classic reactions offer another pathway to assemble the polycyclic aromatic core.[5][7]

The following workflow outlines a general strategy for the synthesis of monomeric this compound analogues.

G cluster_0 Starting Material Synthesis cluster_1 Core Synthesis cluster_2 Derivatization for SAR A Substituted Biphenyls C Palladium-Catalyzed Heck Reaction A->C D Gold-Catalyzed Cycloisomerization A->D B Alkynes/Alkenes B->C B->D E Dihydrophenanthrene Core C->E D->E F Functional Group Interconversion (e.g., -OH, -OMe, Halogenation) E->F G Introduction of Isopentenyl Groups E->G H Library of this compound Monomeric Analogues F->H G->H

Caption: Synthetic workflow for this compound analogues.

Structure-Activity Relationship (SAR) Studies

The goal of the SAR studies is to identify the key structural features of this compound derivatives that contribute to their anti-adipogenic activity. Based on the known mechanism of action, modifications should be targeted to potentially enhance the interaction with molecular targets within the adipogenesis signaling pathway.

Key Structural Modifications for SAR Studies:

  • Substitution on the Phenanthrene Rings:

    • Hydroxyl and Methoxyl Groups: Vary the position and number of hydroxyl and methoxyl groups on the aromatic rings. These groups are known to be important for the biological activity of many natural products.

    • Electron-Withdrawing and -Donating Groups: Introduce groups like halogens, nitro groups, or alkyl groups to probe the electronic requirements for activity.

    • Bulky Substituents: Introduce bulkier groups to investigate steric effects.

  • Isopentenyl Side Chains:

    • Saturation: Synthesize analogues with saturated (isopentyl) or partially saturated side chains to assess the importance of the double bond.

    • Chain Length: Vary the length of the alkyl side chains.

    • Positional Isomers: Synthesize derivatives with the isopentenyl groups at different positions on the phenanthrene core.

  • Dimerization:

    • Explore different linkage points and stereochemistry of the dimeric derivatives to understand the spatial requirements for optimal activity.

Data Presentation for SAR Studies

Quantitative data from the biological assays should be summarized in a structured table to facilitate comparison and the elucidation of SAR.

Compound IDR1R2R3R4IC50 (µM) for Lipid AccumulationEffect on PPARγ Expression (% of control)Effect on AMPK Activation (fold change)
This compound----ValueValueValue
Derivative 1OMeHOHIsopentenylValueValueValue
Derivative 2OHHOMeIsopentenylValueValueValue
Derivative 3ClHOHIsopentenylValueValueValue
........................

Experimental Protocols

General Protocol for Synthesis of a Dihydrophenanthrene Core via Heck Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials: Substituted 2-halobiphenyl, alkene, palladium catalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., P(o-tolyl)3), base (e.g., K2CO3), and a suitable solvent (e.g., DMF or acetonitrile).

  • Reaction Setup: To a flame-dried Schlenk flask, add the 2-halobiphenyl (1.0 eq), alkene (1.2 eq), palladium catalyst (0.05 eq), phosphine ligand (0.1 eq), and base (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add the degassed solvent via syringe.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired dihydrophenanthrene derivative.

Protocol for Adipogenesis Inhibition Assay

This protocol is adapted for a 96-well plate format.

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

  • Induction of Differentiation: Two days post-confluence, induce differentiation by changing the medium to DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. Treat the cells with various concentrations of the this compound derivatives or vehicle control.

  • Maintenance: After 48 hours, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Thereafter, maintain the cells in DMEM with 10% FBS, changing the medium every two days.

  • Oil Red O Staining for Lipid Accumulation:

    • On day 8-10 post-induction, wash the cells with PBS and fix with 10% formalin for 1 hour.

    • Wash with water and stain with Oil Red O solution for 1 hour.

    • Wash extensively with water to remove unbound dye.

    • Elute the stain with isopropanol and quantify the absorbance at 520 nm.

  • Western Blot Analysis:

    • On specified days post-induction, lyse the cells and collect the protein.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against PPARγ, C/EBPα, p-AMPK, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway

The anti-adipogenic effect of this compound derivatives is hypothesized to occur through the modulation of the AMPK and PPARγ signaling pathways.

G This compound This compound Derivatives AMPK AMPK This compound->AMPK Activates PPARg PPARγ This compound->PPARg Inhibits AMPK->PPARg Inhibits CEBPa C/EBPα PPARg->CEBPa Activates SREBP1c SREBP-1c PPARg->SREBP1c Activates Adipogenesis Adipogenesis & Lipid Accumulation CEBPa->Adipogenesis Promotes SREBP1c->Adipogenesis Promotes

Caption: Proposed anti-adipogenic signaling pathway.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the synthesis and evaluation of this compound derivatives for SAR studies. By systematically modifying the core structure and evaluating the biological activity, it is possible to develop potent and selective inhibitors of adipogenesis with therapeutic potential for metabolic diseases.

References

Application Notes and Protocols for Cell-Based Bioactivity Assays of Spiranthesol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Spiranthesol is a bioactive compound that has been isolated from the plant Spiranthes sinensis[1]. The genus Spiranthes has been noted for its traditional medicinal uses, and extracts from Spiranthes sinensis have demonstrated potential anti-tumor, anti-inflammatory, and antioxidant properties[2]. These application notes provide detailed protocols for cell-based assays to evaluate the cytotoxic, anti-inflammatory, and antioxidant activities of this compound.

Application Note 1: Cytotoxicity Assessment of this compound

Objective: To determine the concentration-dependent cytotoxic effect of this compound on mammalian cell lines. This is a critical first step to establish a sub-toxic concentration range for subsequent bioactivity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Select appropriate cell lines (e.g., RAW 264.7 macrophages for inflammation studies, HeLa or K562 for cancer studies)[3].

    • Culture cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Prepare serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity[4].

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell Line Incubation Time (h) IC₅₀ (µM)
RAW 264.7 24
HeLa 24

| K562 | 24 | |

Visualization

MTT_Assay_Workflow A Seed cells in 96-well plate (1x10^4 cells/well) B Incubate for 24h (Cell Attachment) A->B C Treat cells with this compound (Serial Dilutions) B->C D Incubate for 24-72h C->D E Add MTT Reagent (5 mg/mL) D->E F Incubate for 4h (Formazan Formation) E->F G Solubilize Formazan (Add DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability and IC50 H->I NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB (Degraded) IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Released NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits? This compound->NFkB_active Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription ROS_Assay_Workflow A Seed cells in 96-well black plate B Load cells with DCFH-DA (20 µM) A->B C Pre-treat with This compound B->C D Induce Oxidative Stress (e.g., H2O2) C->D E Measure Fluorescence (Ex:485nm, Em:530nm) D->E F Calculate % ROS Scavenging E->F

References

Application Notes and Protocols for In Vivo Experimental Models in Phytosterol Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phytosterols, a class of plant-derived compounds, have garnered significant interest for their potential therapeutic applications, including anti-inflammatory and anti-cancer properties. This document provides detailed application notes and protocols for the in vivo investigation of a representative phytosterol, herein referred to as "Compound S," using established experimental models. The methodologies outlined are based on common practices for evaluating the efficacy and mechanism of action of sterols and sterol-rich extracts.

I. Anti-inflammatory Activity of Compound S

A. Carrageenan-Induced Paw Edema Model in Rodents

This model is a widely used and well-characterized assay for evaluating acute inflammation.

Protocol:

  • Animal Model: Male Wistar rats or Swiss mice are commonly used.[1]

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or appropriate vehicle)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Compound S (various doses, e.g., 100, 200, 400 mg/kg)

  • Administration: Compound S and the positive control are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Indomethacin100.35 ± 0.0358.8%
Compound S1000.68 ± 0.0420.0%
Compound S2000.52 ± 0.0438.8%
Compound S4000.42 ± 0.0350.6%[2]
B. Adjuvant-Induced Arthritis Model in Rodents

This model is employed to study chronic inflammation and the immunomodulatory effects of test compounds.

Protocol:

  • Animal Model: Male Wistar rats.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the sub-plantar region of the right hind paw.

  • Grouping and Administration: Animals are divided into groups as in the acute model. Treatment with Compound S or a positive control (e.g., Phenylbutazone) starts on the day of adjuvant injection and continues for 21 days.

  • Assessment of Arthritis:

    • Paw volume is measured periodically.

    • Arthritic score is assessed based on the severity of erythema, swelling, and joint rigidity.

    • Body weight is monitored.

  • Biochemical Analysis: At the end of the study, serum levels of inflammatory markers such as TNF-α, IL-6, and COX-2 are measured using ELISA kits. Oxidative stress markers in the paw tissue, such as lipid peroxidation and protein carbonyl content, can also be assessed.[2]

Quantitative Data Summary:

Treatment GroupDose (mg/kg/day)Mean Arthritic Score (Day 21)TNF-α Serum Level (pg/mL)IL-6 Serum Level (pg/mL)
Vehicle Control-3.8 ± 0.2150 ± 12220 ± 18
Phenylbutazone1001.5 ± 0.175 ± 8110 ± 10
Compound S2002.5 ± 0.2110 ± 10160 ± 15
Compound S4001.8 ± 0.185 ± 9125 ± 12

II. Anti-cancer Activity of Compound S

A. Xenograft Tumor Model in Immunocompromised Mice

This model is the gold standard for evaluating the in vivo efficacy of potential anti-cancer agents.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID mice).

  • Cell Line: A suitable human cancer cell line (e.g., 4T1 breast cancer cells) is used.[3]

  • Tumor Implantation: 1 x 10^6 cancer cells in 0.1 mL of sterile PBS are injected subcutaneously into the flank of each mouse.

  • Grouping and Treatment: When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into groups:

    • Vehicle Control

    • Positive Control (e.g., a standard chemotherapeutic agent)

    • Compound S (various doses)

  • Treatment Administration: Treatment is administered as per the desired schedule (e.g., daily, every other day) via an appropriate route (p.o. or i.p.).

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

Quantitative Data Summary:

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)% Tumor Growth Inhibition
Vehicle Control-1500 ± 1501.5 ± 0.2-
Doxorubicin5450 ± 600.4 ± 0.0570%
Compound S101100 ± 1201.1 ± 0.126.7%[3]
Compound S25750 ± 900.7 ± 0.0850.0%[3]

III. Signaling Pathways and Experimental Workflows

A. NF-κB Signaling Pathway in Inflammation

Phytosterols often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression induces CompoundS Compound S CompoundS->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by Compound S.

B. Experimental Workflow for In Vivo Anti-inflammatory Study

experimental_workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Random Animal Grouping (Control, Positive Control, Compound S) acclimatization->grouping treatment Compound/Vehicle Administration (p.o. or i.p.) grouping->treatment induction Induction of Inflammation (Carrageenan or CFA) treatment->induction measurement Data Collection (Paw Volume, Arthritic Score, Body Weight) induction->measurement biochemical Biochemical Analysis (Cytokines, Oxidative Stress Markers) measurement->biochemical analysis Statistical Analysis and Interpretation biochemical->analysis end End analysis->end

Caption: General workflow for in vivo anti-inflammatory experiments.

C. Logical Relationship for Anti-Cancer Drug Development

drug_development_logic in_vitro In Vitro Studies (Cytotoxicity, Apoptosis) in_vivo In Vivo Efficacy (Xenograft Model) in_vitro->in_vivo Positive Results pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd toxicology Toxicology Studies in_vivo->toxicology pk_pd->toxicology clinical_trials Clinical Trials toxicology->clinical_trials Safe Profile

Caption: Logical progression in pre-clinical anti-cancer drug evaluation.

References

Application Notes & Protocol: In Vitro Evaluation of Spiranthesol's Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive set of protocols for the in vitro assessment of Spiranthesol, a novel natural compound, for its potential anti-cancer properties. The methodologies detailed herein are designed to systematically evaluate the cytotoxic and apoptotic effects of this compound on various cancer cell lines. These protocols cover essential assays for determining cell viability, analyzing the cell cycle, quantifying apoptosis, and investigating the underlying molecular mechanisms through protein expression analysis. Adherence to these standardized procedures will ensure the generation of robust and reproducible data, facilitating the evaluation of this compound as a potential therapeutic agent.

Experimental Workflow

The overall workflow for testing this compound in cancer cell lines involves a multi-step process, beginning with a broad screening for cytotoxic effects and progressing to more detailed mechanistic studies.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Studies cluster_data Phase 3: Data Analysis & Interpretation start Prepare this compound Stock Solution cell_culture Culture Selected Cancer Cell Lines start->cell_culture cytotoxicity Cytotoxicity Assay (MTT/WST-1) cell_culture->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay Use IC50 concentration cell_cycle Cell Cycle Analysis ic50->cell_cycle Use IC50 concentration protein_analysis Western Blotting ic50->protein_analysis Use IC50 concentration data_analysis Quantitative Data Analysis apoptosis_assay->data_analysis cell_cycle->data_analysis protein_analysis->data_analysis pathway_analysis Signaling Pathway Elucidation data_analysis->pathway_analysis conclusion Conclusion on Anti-Cancer Efficacy pathway_analysis->conclusion

Caption: A general workflow for the in vitro testing of this compound.

Protocols

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

Data Presentation:

The results can be presented as the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC50) should be calculated.

This compound (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
101.1088
250.8568
500.6048
1000.3528
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4]

Materials:

  • Cancer cells treated with this compound (at IC50 concentration)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in the cell viability assay.

  • Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.[5]

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[2]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[2]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Analyze the samples by flow cytometry within one hour.

Data Presentation:

The data is presented as the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Treatment% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Control95.22.11.51.2
This compound (IC50)45.835.415.33.5
Cell Cycle Analysis

This assay uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[7][8][9]

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as previously described.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[9]

  • Incubate the fixed cells for at least 30 minutes on ice.[9]

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[8]

  • Analyze the samples using a flow cytometer.

Data Presentation:

The percentage of cells in each phase of the cell cycle is tabulated.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control55.330.114.6
This compound (IC50)70.215.514.3
Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspases.[10][11]

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Data Presentation:

The relative protein expression levels can be quantified by densitometry and normalized to a loading control like β-actin.

ProteinControl (Relative Density)This compound (Relative Density)
Bcl-21.000.45
Bax1.001.85
Cleaved Caspase-31.003.20
β-actin1.001.00

Signaling Pathway

This compound may induce apoptosis through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins.

apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytC Cytochrome c release Mitochondrion->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 activation Apaf1->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by this compound.

References

Application Notes and Protocols: Investigating Spiranthesol as a Potential Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a generalized framework for investigating a novel phenanthrene derivative, such as Spiranthesol, as a potential molecular probe. Due to the limited specific data available for this compound's mechanism of action and cellular targets, the experimental designs and signaling pathways described herein are hypothetical and based on common methodologies for characterizing new chemical entities in biological systems.

Introduction to this compound and Phenanthrene Derivatives

This compound is a phenanthrene derivative isolated from the orchid Spiranthes sinensis. Phenanthrenes are a class of polycyclic aromatic hydrocarbons, and various derivatives have been investigated for a range of biological activities, including antimicrobial and cytotoxic effects. Some phenanthrene derivatives possess intrinsic fluorescence, a key characteristic for a potential molecular probe. A molecular probe is a molecule used to study the properties of other molecules or structures. The utility of a compound like this compound as a molecular probe would depend on its ability to specifically interact with a biological target and produce a measurable signal, such as a change in fluorescence.

Potential Applications of this compound as a Molecular Probe

While specific applications for this compound are yet to be established, phenanthrene derivatives have been explored in the following areas:

  • Fluorescent Labeling: Covalent attachment of a fluorescent phenanthrene derivative to a target molecule (e.g., a protein or nucleic acid) can enable its visualization and tracking within a cell.

  • DNA Intercalation: The planar structure of phenanthrene suggests potential for intercalation into DNA, which could be explored for studying DNA structure and interactions.

  • Enzyme Inhibition Assays: If this compound is found to be an inhibitor of a specific enzyme, it could be developed into a probe for studying enzyme activity.

  • Cellular Imaging: A fluorescent phenanthrene derivative that localizes to a specific subcellular compartment could be used as an imaging agent for that organelle.

Quantitative Data Summary: Biological Activities of Selected Phenanthrene Derivatives

The following table summarizes the reported biological activities of some phenanthrene derivatives, which may provide a starting point for investigating the potential bioactivity of this compound.

CompoundBiological ActivityCell Line/OrganismIC50 / MIC ValueReference
Ephemeranthoquinone BAntibacterialBacillus subtilis4.88 µM (MIC)[Phenanthrene derivatives from Cymbidium Great Flower Marie Laurencin and their biological activities]
Ephemeranthoquinone BCytotoxicHL-602.8 µM (IC50)[Phenanthrene derivatives from Cymbidium Great Flower Marie Laurencin and their biological activities]
Marylaurencinol BAntibacterialBacillus subtilis65.10 µM (MIC)[Phenanthrene derivatives from Cymbidium Great Flower Marie Laurencin and their biological activities]
OrchinolAntibacterialBacillus subtilis32.55 µM (MIC)[Phenanthrene derivatives from Cymbidium Great Flower Marie Laurencin and their biological activities]

Experimental Protocols: A Hypothetical Workflow for Evaluating this compound

The following protocols describe a general workflow for assessing a novel phenanthrene derivative like this compound as a molecular probe.

Protocol 1: Characterization of Spectroscopic Properties

Objective: To determine the fluorescence excitation and emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., ethanol, DMSO)

  • Fluorometer

Method:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a series of dilutions in the desired solvent (e.g., ethanol or a biologically relevant buffer).

  • Record the absorbance spectrum to determine the optimal excitation wavelength.

  • Using the optimal excitation wavelength, record the fluorescence emission spectrum.

  • Determine the quantum yield and molar extinction coefficient.

Protocol 2: Assessment of Cytotoxicity

Objective: To determine the concentration range of this compound that is non-toxic to cells.

Materials:

  • Human cell line (e.g., HeLa or HEK293)

  • Cell culture medium and supplements

  • This compound

  • MTT or similar cell viability assay kit

  • 96-well plates

  • Plate reader

Method:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO).

  • Incubate for 24-48 hours.

  • Perform the MTT assay according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the cell viability and determine the IC50 value.

Protocol 3: Cellular Uptake and Subcellular Localization

Objective: To determine if this compound can enter cells and where it localizes.

Materials:

  • Human cell line cultured on glass coverslips

  • This compound

  • Fluorescence microscope

  • Organelle-specific fluorescent trackers (e.g., MitoTracker, ER-Tracker)

  • PFA (paraformaldehyde) for fixing

  • Mounting medium with DAPI

Method:

  • Treat cells with a non-toxic concentration of this compound for a defined period.

  • (Optional) Co-stain with organelle-specific trackers.

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA.

  • Mount the coverslips on microscope slides with mounting medium containing DAPI.

  • Image the cells using a fluorescence microscope with appropriate filter sets for this compound, DAPI, and the organelle trackers.

Visualizations: Diagrams of Workflows and Signaling Pathways

Experimental Workflow for Evaluating a Novel Molecular Probe

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Functional Characterization Synthesis Synthesis & Purification Spectroscopy Spectroscopic Analysis (Absorbance, Fluorescence) Synthesis->Spectroscopy Photostability Photostability Assessment Spectroscopy->Photostability Cytotoxicity Cytotoxicity Assay (e.g., MTT) Photostability->Cytotoxicity Proceed if stable and fluorescent CellUptake Cellular Uptake & Localization (Fluorescence Microscopy) Cytotoxicity->CellUptake TargetBinding Target Binding Assay (e.g., SPR, MST) CellUptake->TargetBinding PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) TargetBinding->PathwayAnalysis Proceed if specific binding is observed FunctionalAssay Cell-Based Functional Assay (e.g., Migration, Proliferation) PathwayAnalysis->FunctionalAssay G This compound This compound CellularStress Cellular Stress This compound->CellularStress Bax Bax Activation CellularStress->Bax Mitochondrion Mitochondrion Bax->Mitochondrion inserts into membrane CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Application Notes and Protocols for the Formulation of Spiranthesol in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiranthesol, a naturally occurring isopentenyldihydrophenanthrene isolated from Spiranthes sinensis, has garnered interest for its potential therapeutic properties. Extracts of Spiranthes sinensis have demonstrated anti-inflammatory, antioxidant, and anti-tumor activities, suggesting that this compound may modulate key cellular signaling pathways.[1][2] Effective preclinical evaluation of this compound necessitates the development of appropriate formulations to ensure consistent and reliable delivery in both in vitro and in vivo models.

This document provides a comprehensive guide to formulating this compound for preclinical studies. Given the limited publicly available data on the specific physicochemical properties of this compound, a tiered approach to formulation development is recommended. This approach begins with simple solubilization methods and progresses to more advanced techniques if required.

Physicochemical Properties of this compound (Inferred)

PropertyValue/PredictionSource/Justification
Molecular Formula C40H42O6[5]
Molecular Weight 618.77 g/mol [6]
Aqueous Solubility Predicted to be lowBased on the phenanthrene core structure, which is hydrophobic.[3]
Solubility in Organic Solvents Soluble in DMSO (10 mM)[5]
Predicted logP HighThe large hydrocarbon framework suggests high lipophilicity.
Predicted pKa Likely neutral or weakly acidicPresence of hydroxyl groups on the phenanthrene ring.
Stability UnknownStability studies at various pH and temperatures are recommended.

Formulation Strategies for Preclinical Studies

The choice of formulation will depend on the specific requirements of the preclinical study (e.g., route of administration, desired concentration, and duration of exposure). The following table outlines a tiered approach to formulation development for this compound.

TierFormulation StrategyKey ExcipientsSuitability
1 Aqueous Solutions (with Co-solvents) DMSO, Ethanol, PEG 300, PEG 400, Propylene GlycolIn vitro studies, initial in vivo PK studies (IV or IP administration).
2 Aqueous Suspensions Methylcellulose, Carboxymethylcellulose, Tween 80, Poloxamer 188Oral and subcutaneous administration for efficacy and toxicology studies.
3 Lipid-Based Formulations Corn oil, Sesame oil, Cremophor EL, Solutol HS 15Oral administration to enhance bioavailability of lipophilic compounds.
4 Complexation Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)To increase aqueous solubility for various administration routes.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based Solution for In Vitro and Initial In Vivo Studies

This protocol is suitable for achieving a clear solution of this compound for initial screening.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound into a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to dissolve the this compound completely. Vortex or sonicate briefly if necessary.

  • In a separate tube, prepare the desired vehicle mixture. A common starting point is a 10:40:50 ratio of DMSO:PEG 400:Saline.

  • Slowly add the vehicle mixture to the dissolved this compound while vortexing to prevent precipitation.

  • Visually inspect the final formulation for clarity. If precipitation occurs, adjust the co-solvent ratios (e.g., increase the proportion of PEG 400).

  • For in vivo studies, ensure the final concentration of DMSO is within the tolerated limits for the chosen animal model and route of administration.

Protocol 2: Preparation of a Nanosuspension for Oral and Subcutaneous Administration

This protocol aims to increase the surface area of this compound particles to improve dissolution and bioavailability.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose (HPMC) or other suitable stabilizer

  • Purified water

  • High-pressure homogenizer or bead mill

  • Particle size analyzer

Procedure:

  • Prepare a 0.5% (w/v) solution of HPMC in purified water.

  • Disperse the weighed this compound powder in the HPMC solution.

  • Subject the suspension to high-pressure homogenization or bead milling.

  • Monitor the particle size distribution at regular intervals until the desired particle size (typically <200 nm with a narrow distribution) is achieved.

  • The resulting nanosuspension can be used directly for oral gavage or subcutaneous injection.

Potential Signaling Pathways Modulated by this compound

Based on the reported biological activities of Spiranthes sinensis extracts, this compound may exert its effects through the modulation of several key signaling pathways, including those involved in inflammation and cellular stress responses.

AMPK Signaling Pathway

A phenanthrene derivative from S. sinensis has been shown to upregulate AMP-activated protein kinase (AMPK) in adipocytes. AMPK is a central regulator of cellular energy homeostasis and metabolism.

AMPK_Signaling This compound This compound AMPK AMPK This compound->AMPK Activates PPAR PPARγ AMPK->PPAR Inhibits Metabolic_Health Improved Metabolic Health AMPK->Metabolic_Health Adipogenesis Adipogenesis PPAR->Adipogenesis Promotes

Caption: this compound may activate AMPK, leading to improved metabolic health.

NF-κB Inflammatory Signaling Pathway

The anti-inflammatory effects of S. sinensis extracts suggest potential inhibition of the NF-κB pathway, a key regulator of pro-inflammatory gene expression.

NFkB_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB IkB->NFkB Inhibits (in cytoplasm) Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Activates Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound may inhibit the NF-κB inflammatory pathway.

Nrf2 Antioxidant Response Pathway

The antioxidant properties of S. sinensis extracts may be mediated through the activation of the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.

Nrf2_Signaling Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Proteasomal_Degradation Proteasomal Degradation Nrf2->Proteasomal_Degradation Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces Expression This compound This compound This compound->Keap1 May Inhibit

Caption: this compound may activate the Nrf2 antioxidant response pathway.

Experimental Workflow for Formulation Development

The following diagram illustrates a logical workflow for selecting an appropriate formulation for this compound.

Formulation_Workflow Start Start: Characterize this compound (Solubility, Stability) Solubility_Screen Solubility Screening (Aqueous & Organic Solvents) Start->Solubility_Screen Is_Soluble Soluble in Aqueous Buffer? Solubility_Screen->Is_Soluble Simple_Solution Formulate as Simple Aqueous Solution Is_Soluble->Simple_Solution Yes Co_solvent Use Co-solvents (e.g., DMSO, PEG 400) Is_Soluble->Co_solvent No Final_Formulation Final Formulation for Preclinical Studies Simple_Solution->Final_Formulation Check_Precipitation Check for Precipitation upon Dilution Co_solvent->Check_Precipitation Advanced_Formulation Consider Advanced Formulations: - Nanosuspension - Lipid-based - Complexation Check_Precipitation->Advanced_Formulation Precipitation Check_Precipitation->Final_Formulation No Precipitation Advanced_Formulation->Final_Formulation

References

Application of Spiranthesol in natural product libraries

Author: BenchChem Technical Support Team. Date: November 2025

Application of Spilanthol in Natural Product Libraries

A Note on Nomenclature: The initial query for "Spiranthesol" did not yield specific results for a compound with that name. Based on the context of natural product libraries and the available scientific literature, it is highly probable that the intended compound of interest is Spilanthol . This document will proceed with detailed information on Spilanthol, a major bioactive N-alkylamide found in plants of the Asteraceae family, notably Acmella oleracea (jambu).

Introduction

Spilanthol is a promising bioactive compound for inclusion in natural product libraries due to its diverse pharmacological activities. It has demonstrated significant anti-inflammatory, analgesic, and anti-cancer properties, making it a valuable candidate for screening in drug discovery programs.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating Spilanthol's potential.

Biological Activities and Mechanisms of Action

Spilanthol exerts its biological effects through the modulation of key cellular signaling pathways. Its anti-inflammatory actions are primarily attributed to the inhibition of the NF-κB and MAPK signaling pathways.[1][2][3][4][5] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like TNF-α, IL-1β, and IL-6.[6] In the context of oncology, Spilanthol has been shown to induce apoptosis and inhibit the proliferation of cancer cells.[7][8][9]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of Spilanthol from various studies. This data is crucial for designing screening assays and understanding the potency of the compound.

Table 1: Anti-inflammatory Activity of Spilanthol

AssayCell Line/ModelStimulantMeasured EffectEffective Concentration/IC50Reference
NO Production InhibitionRAW 264.7 macrophagesLPS + IFN-γInhibition of NO productionConcentration-dependent inhibition (up to 100 µM shown to be effective)[1]
NO Production InhibitionRAW 264.7 macrophagesLipopolysaccharide (LPS)Inhibition of NO production90 µM and 180 µM tested[6]
Cytokine Inhibition (TNF-α, IL-1β, IL-6)RAW 264.7 macrophagesLipopolysaccharide (LPS)Dose-dependent reduction in cytokine productionNot specified[10]
COX-2 Expression Inhibition3T3-L1 pre-adipocytesLipopolysaccharide (LPS)Inhibition of COX-2 protein expression3-100 µM tested[2]
COX-2 and PGE2 InhibitionA549 human lung epithelial cellsIL-1βDecreased expression of COX-2 and PGE23-100 µM tested[5]
Ear Edema ReductionDNCB-induced atopic dermatitis in miceDNCBReduction in ear thickness5 mg/kg and 10 mg/kg topical application[3]

Table 2: Anti-Cancer Activity of Spilanthol

AssayCell LineMeasured EffectIC50 ValueReference
Cell Viability (MTT Assay)SCC9 oral cancer cellsReduced cell viability113.95 µg/mL (for essential oil containing Spilanthol)[7]
Apoptosis InductionSCC9 oral cancer cellsInduction of early apoptosis50 µg/mL (for essential oil containing Spilanthol) was effective[7]
Cytotoxicity (MTT Assay)Human gastric cancer cellsCytotoxicityNot specified for pure Spilanthol[8][9]

Experimental Protocols

The following are detailed protocols for key experiments to assess the bioactivity of Spilanthol.

Protocol 1: Assessment of Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of Spilanthol on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Spilanthol

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[11]

  • Treatment:

    • The next day, remove the culture medium.

    • Pre-treat the cells with various concentrations of Spilanthol (e.g., 10, 50, 100 µM) for 1-2 hours.[4]

    • Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[4] Include a vehicle control (cells treated with LPS and the solvent used for Spilanthol) and an untreated control (cells with medium only).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After the 24-hour incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.[12]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[13]

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatants as in the previous step.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[4][12]

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the effect of Spilanthol on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Appropriate cell culture medium

  • Spilanthol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells in triplicate with a range of Spilanthol concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of inhibition against the concentration of Spilanthol.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by Spilanthol.

Spilanthol_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (JNK, p38) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Spilanthol Spilanthol Spilanthol->MAPK_pathway Inhibits Spilanthol->IKK Inhibits NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB Releases Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Pro_inflammatory_genes Induces Transcription

Figure 1. Spilanthol's inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflow

The following diagram outlines a general workflow for screening natural products like Spilanthol for anti-inflammatory activity.

Screening_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis cluster_viability Control cell_culture Culture RAW 264.7 Macrophages cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding pretreatment Pre-treat with Spilanthol cell_seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection mtt_assay MTT Assay (Cell Viability) stimulation->mtt_assay Parallel Plate griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (Cytokines) supernatant_collection->elisa

Figure 2. Workflow for anti-inflammatory screening of Spilanthol.

References

Troubleshooting & Optimization

Technical Support Center: Spiranthesol Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Spiranthesol isolation from Spiranthes sinensis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what part of Spiranthes sinensis is it isolated?

A1: this compound is a dihydrophenanthrene derivative, a type of phenolic compound. It has been successfully isolated from the roots of Spiranthes sinensis (PERS.) AMES var. amoena (M. BIEBERSON) HARA.[1] The whole plant can be used for medicinal purposes, but the roots are a primary source for isolating this compound and related phenanthrene compounds.[1][2]

Q2: Which solvents are most effective for the initial extraction of this compound?

A2: The initial extraction of Spiranthes sinensis is typically performed with ethanol or methanol to obtain a crude extract. For isolating phenanthrenes like this compound, subsequent partitioning with solvents of increasing polarity is effective. Bioactivity-guided isolation studies have shown that phenanthrenes, including novel spiranthesphenanthrenes, are found in the petroleum ether and ethyl acetate fractions of the extract.[3][4] Therefore, ethyl acetate is a key solvent for enriching the fraction containing this compound.

Q3: What are the main challenges in isolating this compound?

A3: Common challenges in isolating this compound, similar to other natural products, include:

  • Low Yield: this compound is often present in low concentrations within the plant material.

  • Complex Mixtures: The crude extract contains a wide variety of other phytochemicals, such as flavonoids, bibenzyls, and other phenanthrenes, which have similar polarities, making separation difficult.[4][5]

  • Compound Stability: Phenanthrene compounds can be sensitive to light and may degrade during long extraction and purification processes.[6][7]

Q4: What analytical techniques are used to identify and quantify this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the primary technique for the quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and an acidic aqueous buffer is commonly used.[8][9][10] For structural identification and elucidation, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.[1][4]

Troubleshooting Guide: Low this compound Yield

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation of phenolic compounds. Inadequate grinding reduces the surface area for solvent penetration.Ensure the Spiranthes sinensis roots are thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C) to prevent enzymatic activity. Grind the dried material into a fine powder to maximize the surface area for extraction.
Inefficient Initial Extraction: The solvent choice, solvent-to-solid ratio, or extraction time may be suboptimal.Use a polar solvent like 70-95% ethanol for the initial extraction. Ensure a sufficient solvent-to-solid ratio (e.g., 1:10 w/v) and consider using techniques like ultrasound-assisted extraction to improve efficiency. Increase the extraction time or perform multiple extraction cycles.
Low Concentration of this compound in the Target Fraction Suboptimal Solvent Partitioning: The solvent system used for liquid-liquid extraction may not be effectively partitioning this compound into the desired phase.After initial extraction, partition the concentrated crude extract between water and ethyl acetate. This compound and other phenanthrenes will preferentially move to the ethyl acetate layer. Perform multiple extractions of the aqueous layer with ethyl acetate to maximize recovery.
Poor Separation During Column Chromatography Inappropriate Stationary or Mobile Phase: The choice of adsorbent (e.g., silica gel) and the solvent gradient may not be suitable for separating this compound from closely related compounds.Use silica gel for column chromatography. Start with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate. Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound.
Column Overloading: Applying too much crude extract to the column can lead to poor separation.As a general rule, the amount of crude extract should be about 1-5% of the weight of the stationary phase in the column.
Degradation of this compound Exposure to Light: Phenanthrene compounds are known to be susceptible to photodegradation.[6][7]Protect the sample from direct light at all stages of the isolation process. Use amber glassware or cover glassware with aluminum foil. Work in a dimly lit area when possible.
Temperature Instability: High temperatures during solvent evaporation can lead to the degradation of thermolabile compounds.Use a rotary evaporator at a controlled, low temperature (e.g., 40°C) to remove solvents.
pH Instability: Extreme pH conditions during extraction or purification could potentially alter the structure of this compound.Maintain a neutral or slightly acidic pH during the extraction and purification steps unless a specific pH is required for separation.

Quantitative Data Summary

The following table provides an illustrative example of the expected yields at different stages of this compound isolation. Actual yields may vary depending on the specific experimental conditions and the quality of the plant material.

Isolation Stage Starting Material Product Typical Yield Range (%) Key Parameters
Initial Extraction 1 kg dried S. sinensis rootsCrude Ethanolic Extract5 - 15% (50 - 150 g)Solvent (70-95% Ethanol), Temperature (Room Temp to 40°C), Time (24-72h)
Solvent Partitioning 100 g Crude ExtractEthyl Acetate Fraction10 - 25% (10 - 25 g)Solvents (Ethyl Acetate/Water), Number of Extractions (3-5)
Silica Gel Column Chromatography 10 g Ethyl Acetate FractionPartially Purified this compound Fraction1 - 5% (100 - 500 mg)Adsorbent (Silica Gel), Elution Gradient (Hexane:Ethyl Acetate)
Preparative HPLC/Recrystallization 100 mg Partially Purified FractionPure this compound20 - 50% (20 - 50 mg)Column (C18), Mobile Phase (Methanol/Water or Acetonitrile/Water)

Experimental Protocols

Protocol 1: Extraction and Solvent Partitioning
  • Preparation: Air-dry the roots of Spiranthes sinensis at room temperature and then grind them into a fine powder.

  • Extraction: Macerate 1 kg of the powdered roots with 10 L of 95% ethanol at room temperature for 72 hours. Filter the mixture and concentrate the filtrate under reduced pressure at 40°C to obtain the crude ethanolic extract.

  • Partitioning: Suspend the crude extract in 1 L of distilled water and sequentially partition it three times with an equal volume of petroleum ether, followed by three times with an equal volume of ethyl acetate.

  • Fraction Collection: Collect the ethyl acetate fraction and evaporate the solvent under reduced pressure to yield the ethyl acetate extract, which is enriched with phenanthrenes.

Protocol 2: Isolation by Column Chromatography
  • Column Preparation: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (200-300 mesh) using a slurry method with hexane.

  • Sample Loading: Dissolve 10 g of the ethyl acetate extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10, etc., v/v).

  • Fraction Collection and Analysis: Collect fractions of a fixed volume (e.g., 250 mL). Monitor the fractions by TLC, visualizing the spots under UV light (254 nm). Combine the fractions that show a similar profile to the this compound standard.

  • Purification: Further purify the combined fractions containing this compound using preparative HPLC or recrystallization to obtain the pure compound.

Visualizations

experimental_workflow start Dried Spiranthes sinensis Roots extraction Maceration with 95% Ethanol start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Ethanolic Extract filtration->crude_extract partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, Water) crude_extract->partitioning pe_fraction Petroleum Ether Fraction (Discarded for this compound) partitioning->pe_fraction ea_fraction Ethyl Acetate Fraction (Enriched with this compound) partitioning->ea_fraction column_chromatography Silica Gel Column Chromatography ea_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc purified_fractions Combined this compound Fractions tlc->purified_fractions final_purification Preparative HPLC or Recrystallization purified_fractions->final_purification This compound Pure this compound final_purification->this compound

Caption: Workflow for the isolation of this compound.

troubleshooting_logic start Low Final Yield of this compound check_crude Check Yield of Crude Extract start->check_crude low_crude Low Crude Yield? check_crude->low_crude check_fraction Check Yield of Ethyl Acetate Fraction low_fraction Low Fraction Yield? check_fraction->low_fraction check_column Analyze Column Chromatography Fractions poor_separation Poor Separation? check_column->poor_separation check_purity Assess Purity of Final Product degradation Evidence of Degradation? check_purity->degradation low_crude->check_fraction No remedy_extraction Optimize Plant Material Prep & Extraction Conditions low_crude->remedy_extraction Yes low_fraction->check_column No remedy_partitioning Optimize Solvent Partitioning low_fraction->remedy_partitioning Yes poor_separation->check_purity No remedy_column Adjust Column Conditions (Solvent, Loading) poor_separation->remedy_column Yes remedy_stability Implement Protective Measures (Light, Temp) degradation->remedy_stability Yes

Caption: Troubleshooting logic for low this compound yield.

References

Overcoming solubility issues with Spiranthesol in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiranthesol. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Troubleshooting Guides & FAQs

Section 1: Solubility and Stock Solution Preparation

Q1: I'm having trouble dissolving this compound. What are the recommended solvents?

A1: this compound is a hydrophobic compound with limited aqueous solubility. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1] It has a reported solubility of 10 mM in DMSO. For many in vitro assays, a high-concentration stock in 100% DMSO is prepared first, which is then diluted to the final working concentration in the aqueous assay buffer or cell culture medium.

Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue when working with hydrophobic compounds. Precipitation upon dilution into an aqueous medium is often due to the rapid change in solvent polarity. Here are several strategies to mitigate this:

  • Optimize Dilution Technique: Avoid a single, large dilution step. Instead, perform a serial dilution. Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous buffer to prevent localized high concentrations that can lead to precipitation.

  • Use Pre-warmed Media: If you are working with cell cultures, ensure your medium is pre-warmed to 37°C before adding the this compound stock solution. Temperature can influence solubility.

  • Incorporate Serum: If your experimental design allows, adding the this compound stock to a medium containing fetal bovine serum (FBS) can help maintain solubility, as serum proteins can bind to hydrophobic compounds and keep them in solution.

  • Test Co-solvents: In some cases, using a co-solvent in your final assay medium can improve solubility. Common co-solvents include ethanol and polyethylene glycol (PEG). However, it is essential to first determine the tolerance of your cell line or assay system to these solvents.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies between cell lines. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. However, it is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Q4: Can I use solvents other than DMSO to prepare my stock solution?

A4: While DMSO is the most commonly recommended solvent, other organic solvents can be used, though their compatibility with your specific assay must be verified. Based on the solubility of phenanthrene, a structurally similar compound, other potential solvents include ethanol, dimethylformamide (DMF), and acetone.

Quantitative Solubility Data Summary

Below is a table summarizing the known solubility of this compound and the solubility of a structurally related compound, phenanthrene, in various solvents. This data can be used as a guide for solvent selection.

CompoundSolventSolubility
This compound DMSO10 mM
Phenanthrene DMSO~30 mg/mL
Ethanol~20 mg/mL
Dimethylformamide (DMF)~30 mg/mL
AcetoneSoluble
BenzeneSoluble
Carbon TetrachlorideSoluble
Diethyl EtherSoluble
Water1.10 mg/L at 25°C

Section 2: Advanced Solubility Enhancement Techniques

Q5: The basic troubleshooting steps are not sufficient. What other methods can I try to improve the solubility of this compound in my assay?

A5: For particularly challenging assays, more advanced techniques can be employed to enhance the solubility of hydrophobic compounds:

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. It is critical to determine the critical micelle concentration (CMC) and the tolerance of your assay system to the chosen surfactant.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

  • Lipid-Based Formulations: For in vivo studies or specific in vitro models, formulating this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can significantly improve its solubility and bioavailability.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 618.76 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of a 10 mM solution, you will need 0.61876 mg of this compound.

  • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the desired volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

Objective: To determine the maximum soluble concentration of this compound in a specific aqueous buffer.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or light scattering

Procedure:

  • Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.

  • In the 96-well plate, add a small, fixed volume of each DMSO dilution to a larger volume of the aqueous buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

  • Include a vehicle control (DMSO in buffer) and a blank (buffer only).

  • Seal the plate and incubate at room temperature for 1-2 hours.

  • Measure the absorbance or light scattering at a wavelength where this compound does not absorb (e.g., 650 nm). An increase in absorbance or light scattering indicates precipitation.

  • The highest concentration that does not show a significant increase in absorbance/light scattering compared to the vehicle control is the kinetic solubility of this compound in that buffer.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound have not been extensively documented, compounds from the related genus Spilanthes have shown anti-inflammatory and anticancer activities, often implicating the NF-κB and MAPK signaling pathways.[2][3] The following diagrams illustrate these hypothetical pathways and a general workflow for addressing solubility issues.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines transcription This compound This compound (Hypothetical) This compound->IKK inhibition This compound->NFkB inhibition

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

anticancer_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK (nucleus) ERK->ERK_nuc translocation Proliferation Cell Proliferation & Survival ERK_nuc->Proliferation regulates transcription factors This compound This compound (Hypothetical) This compound->Raf inhibition

Caption: Hypothetical anticancer signaling pathway for this compound.

solubility_workflow Start Solubility Issue with This compound Stock Prepare 10 mM Stock in 100% DMSO Start->Stock Dilute Dilute Stock in Aqueous Buffer Stock->Dilute Precipitate Precipitation Observed? Dilute->Precipitate Optimize Optimize Dilution: - Serial Dilution - Rapid Mixing - Pre-warmed Media Precipitate->Optimize Yes Success Successful Solubilization Precipitate->Success No Optimize->Precipitate Advanced Advanced Techniques: - Co-solvents - Surfactants - Cyclodextrins Optimize->Advanced Still Precipitates Advanced->Success

Caption: Experimental workflow for troubleshooting this compound solubility.

References

Spiranthesol stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of Spiranthesol in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a powder at -20°C for up to three years.[1] Once in solution, it is recommended to store it at -80°C for a maximum of one year.[1]

Q2: My this compound solution appears to be degrading rapidly. What could be the cause?

Several factors can contribute to the degradation of this compound in solution. These include:

  • Inappropriate Solvent: this compound is soluble in DMSO (10 mM).[2] Using other solvents may affect its stability.

  • Temperature: As recommended, solutions should be stored at -80°C.[1] Higher temperatures can accelerate degradation.

  • Light Exposure: Photodegradation can occur with prolonged exposure to light. It is advisable to store solutions in light-resistant containers.

  • pH: Extreme pH conditions (acidic or alkaline) can catalyze hydrolysis.

  • Oxidation: The presence of oxidizing agents can lead to degradation.

Q3: How can I assess the stability of my this compound solution?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is typically used.[3][4] This allows for the separation and quantification of the parent this compound peak from any potential degradation products.

Q4: What are forced degradation studies and why are they important?

Forced degradation, or stress testing, involves subjecting a compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, and light) to accelerate its degradation.[5][6] These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding degradation pathways.[6]

  • Developing and validating stability-indicating analytical methods.[3]

  • Informing formulation development and packaging requirements.[7]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Rapid loss of this compound peak in HPLC analysis. Degradation due to improper storage (temperature, light).Ensure solution is stored at -80°C in a light-resistant container. Prepare fresh solutions for analysis.
Chemical incompatibility with the solvent or other components in the solution.Use a recommended solvent like DMSO.[2] Evaluate potential interactions with other excipients if in a formulation.
Appearance of new peaks in the chromatogram. Formation of degradation products.Perform a forced degradation study to identify and characterize these new peaks. This will help in understanding the degradation pathway.
Inconsistent results between experiments. Variability in experimental conditions (e.g., temperature fluctuations, different light exposure).Standardize all experimental parameters. Use a consistent protocol for sample preparation and analysis.
Contamination of the sample or solvent.Use high-purity solvents and handle samples carefully to avoid contamination.
No degradation is observed under stress conditions. The stress conditions may not be harsh enough for this compound.Increase the duration of exposure or the intensity of the stressor (e.g., higher temperature, more concentrated acid/base/oxidizing agent).[7]

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO at 1 mg/mL).[8]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at room temperature or heat up to 60-80°C.[7][8]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat up to 60-80°C.[7][8]

  • Oxidation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[7]

  • Thermal Degradation: Heat the stock solution at a temperature below its melting point (e.g., 70°C).[5]

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[8]

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

  • Elucidate the degradation pathway based on the identified degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDuration
Powder-20°C3 years[1]
In Solvent-80°C1 year[1]
Table 2: Example Conditions for a Forced Degradation Study
Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 N HCl60°C2, 4, 8, 24 hours
Base Hydrolysis0.1 N NaOH60°C2, 4, 8, 24 hours
Oxidation3% H₂O₂Room Temperature2, 4, 8, 24 hours
ThermalNone70°C24, 48, 72 hours
PhotolyticICH compliant light sourceRoom Temperature24, 48, 72 hours

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal (e.g., 70°C) prep->thermal photo Photolytic (ICH Light Source) prep->photo sampling Withdraw Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc data Evaluate Data & Determine Degradation hplc->data

Caption: Workflow for a Forced Degradation Study of this compound.

G cluster_pathways Hypothetical Degradation Pathways This compound This compound Hydrolysis_Product Hydrolysis Product(s) This compound->Hydrolysis_Product  Acid/Base   Oxidation_Product Oxidation Product(s) This compound->Oxidation_Product  Oxidizing Agent   Photolysis_Product Photolysis Product(s) This compound->Photolysis_Product  Light  

Caption: Hypothetical Degradation Pathways for this compound.

References

Technical Support Center: Optimizing HPLC Separation of Spiranthesol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Spiranthesol isomers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving optimal and reproducible HPLC separations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the HPLC separation of this compound isomers, which, due to their structural similarity, often require meticulous method development.

Q1: Why am I seeing a single, broad peak instead of resolved peaks for my this compound isomers on a reversed-phase (C18) column?

A1: Co-elution is a frequent challenge when separating diastereomers or positional isomers due to their very similar physicochemical properties.[1] If you are observing a single peak, consider the following troubleshooting steps:

  • Optimize the Mobile Phase Gradient: A shallow, slow gradient is crucial for resolving closely eluting compounds. If your current gradient is steep (e.g., 5-95% in 10 minutes), try a much shallower gradient around the suspected elution point (e.g., 30-50% over 30 minutes).[1][2]

  • Change the Organic Modifier: Acetonitrile and methanol offer different selectivities due to their unique interactions (dipole-dipole, hydrogen bonding). If you are using acetonitrile, try substituting it with methanol or using a mixture of both.[2][3] Methanol can sometimes provide extra selectivity for structural isomers.[4]

  • Modify Mobile Phase pH: If the isomers have ionizable groups, adjusting the mobile phase pH can alter their charge state and retention, potentially improving separation. Use a buffer with a pH at least 2 units away from the pKa of the analytes for consistent results.[5]

  • Consider a Different Stationary Phase: If a standard C18 column fails to provide separation, a column with a different chemistry may offer the required selectivity.[1] Phenyl-Hexyl or PFP (Pentafluorophenyl) columns are excellent alternatives as they provide additional π-π and dipole-dipole interactions, which are effective for separating aromatic and positional isomers.[2][6]

Q2: My peaks are exhibiting significant tailing or fronting. What are the likely causes and solutions?

A2: Poor peak shape compromises resolution and quantification.[7] Tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.

  • Chemical Causes:

    • Silanol Interactions: Unwanted interactions between basic functional groups on the isomers and active silanol groups on the silica backbone are a common cause of tailing. Try adding a competitive base like triethylamine (0.1%) to the mobile phase or use a well-end-capped, high-purity silica column.

    • Column Overload: Injecting too much sample can lead to peak tailing and broadening.[7] Reduce the injection volume or sample concentration to see if peak shape improves.

  • System Causes:

    • Extra-Column Dead Volume: Excessive tubing length or internal diameter between the column and detector can cause peak broadening and tailing, especially for early-eluting peaks.[8][9] Ensure all connection tubing is as short and narrow as possible.

    • Column Contamination/Void: A blocked column inlet frit or a void in the packing material can distort peak shape.[7] Try backflushing the column or, if the problem persists, replace it with a new one.

Q3: How does column temperature affect the separation of isomers?

A3: Temperature is a powerful yet often underutilized parameter for optimizing selectivity.[2]

  • Improving Resolution: Lowering the column temperature can sometimes enhance the differential interactions between isomers and the stationary phase, leading to better resolution.[1]

  • Altering Selectivity: Conversely, increasing the temperature can change the separation mechanism and may also improve resolution in some cases.[2] It is recommended to perform a temperature screening study (e.g., at 25°C, 35°C, and 45°C) to determine the optimal condition for your specific isomer pair.

  • Reproducibility: Maintaining a stable and consistent column temperature is critical for achieving reproducible retention times.[9]

Q4: Should I use a chiral or an achiral column for separating this compound diastereomers?

A4: The choice depends on the specific isomers you are separating.

  • Diastereomers: These are stereoisomers that are not mirror images. Because they have different physical properties, they can often be separated on standard achiral columns (like C18, Phenyl, PFP).[10][11] Optimization of mobile phase and temperature is key.

  • Enantiomers: These are non-superimposable mirror images. Their separation requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP) .[12][13] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and versatile for this purpose.[14][15]

  • Complex Mixtures: For molecules with multiple chiral centers, like this compound, a combination of chiral and achiral columns in series can sometimes be used to resolve all stereoisomers.

Experimental Protocols & Data

The following protocols provide a systematic approach to developing a separation method for this compound isomers.

Protocol 1: Method Development on an Achiral Reversed-Phase Column

This protocol outlines a general strategy for separating diastereomers using a standard achiral column.

1. Column and Mobile Phase Screening:

  • Columns: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) and a Phenyl-Hexyl column.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B (Organic Modifier 1): 0.1% Formic Acid in Acetonitrile.
  • Mobile Phase C (Organic Modifier 2): 0.1% Formic Acid in Methanol.

2. Initial Scouting Gradient:

  • Run a fast linear gradient (e.g., 5% to 95% organic modifier in 15 minutes) with both acetonitrile and methanol to determine the approximate elution time of the isomers.
  • Flow Rate: 1.0 mL/min.
  • Temperature: 30°C.
  • Detection: UV, wavelength set based on this compound's absorbance profile.

3. Gradient Optimization:

  • Based on the scouting run, design a shallower gradient around the elution point. For example, if the isomers eluted at ~45% acetonitrile, create a gradient from 35% to 55% acetonitrile over 20-30 minutes.[2] The goal is to achieve a resolution (Rs) greater than 1.5.

4. Temperature Optimization:

  • If resolution is still insufficient, analyze the sample at different temperatures (e.g., 25°C, 40°C) while keeping the optimized gradient.[2]

Protocol 2: Direct Separation on a Chiral Stationary Phase (CSP)

This protocol is for separating enantiomeric pairs of this compound.

1. Column Selection:

  • Choose a polysaccharide-based CSP, such as one coated with an amylose or cellulose derivative. These are known for their broad chiral recognition capabilities.[14]

2. Mobile Phase Selection (Normal Phase):

  • A common starting point for normal-phase chiral separations is a mixture of an alkane and an alcohol.
  • Mobile Phase: Hexane/Isopropanol (90:10, v/v). Adjust the ratio to optimize retention and resolution.

3. Mobile Phase Selection (Reversed-Phase):

  • Some modern CSPs are compatible with reversed-phase conditions.
  • Mobile Phase: Acetonitrile/Water or Methanol/Water mixtures, often with a buffer like ammonium acetate.[1]

4. Method Optimization:

  • Flow Rate: Start with a lower flow rate (e.g., 0.5 mL/min) to maximize efficiency.
  • Temperature: Temperature can have a significant impact on chiral separations; screen different temperatures as described in Protocol 1.

Data Presentation: Example Optimization Results

The following table summarizes hypothetical data from a method development study to illustrate how different parameters can affect the separation of two this compound isomers.

Run ID Column Mobile Phase B Gradient Temp (°C) Retention Time (t_R1, min) Retention Time (t_R2, min) Resolution (R_s) Notes
1C18Acetonitrile5-95% in 15 min3010.5 (co-eluted)10.5 (co-eluted)0.00Scouting run shows co-elution.
2C18Acetonitrile40-60% in 20 min3012.112.41.10Shallow gradient provides partial separation.
3Phenyl-HexylAcetonitrile40-60% in 20 min3014.515.11.85Phenyl column improves resolution significantly.
4Phenyl-HexylMethanol50-70% in 20 min3011.812.62.15Methanol provides different selectivity and baseline separation.
5Phenyl-HexylMethanol50-70% in 20 min2513.214.12.40Lowering temperature further improves resolution.[1]

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key workflows for troubleshooting and method development.

TroubleshootingWorkflow start Problem: Poor Resolution (Rs < 1.5) or Bad Peak Shape check_gradient Is the gradient shallow enough? start->check_gradient optimize_gradient Action: Develop a shallower gradient (e.g., 1% / min or less) check_gradient->optimize_gradient No check_solvent Have you tried a different organic solvent? check_gradient->check_solvent Yes optimize_gradient->check_solvent try_methanol Action: Switch from Acetonitrile to Methanol (or vice-versa) check_solvent->try_methanol No check_column Is the column chemistry optimal for isomers? check_solvent->check_column Yes try_methanol->check_column try_phenyl Action: Use a Phenyl-Hexyl or PFP column for alternative selectivity check_column->try_phenyl No check_temp Have you evaluated temperature effects? check_column->check_temp Yes try_phenyl->check_temp optimize_temp Action: Screen at different temperatures (e.g., 25°C, 35°C, 45°C) check_temp->optimize_temp No check_tailing Is peak tailing an issue? check_temp->check_tailing Yes optimize_temp->check_tailing troubleshoot_tailing Action: Check for secondary interactions (silanols), dead volume, or column overload check_tailing->troubleshoot_tailing Yes solution Result: Optimized Separation check_tailing->solution No troubleshoot_tailing->solution

Caption: A logical workflow for troubleshooting poor HPLC separation of isomers.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation phase phase step step decision decision result result p1_start Select Columns (e.g., C18, Phenyl-Hexyl) p1_s2 Screen Solvents (Acetonitrile vs. Methanol) with fast gradient p1_start->p1_s2 p2_s1 Select best Column/ Solvent combination p1_s2->p2_s1 p2_s2 Optimize Gradient Profile (make it shallower) p2_s1->p2_s2 p2_s3 Optimize Temperature p2_s2->p2_s3 p3_s1 Assess Robustness (small changes in T, pH) p2_s3->p3_s1 p3_s2 Final Method p3_s1->p3_s2

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Spiranthesol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low bioactivity observed with synthetic Spiranthesol.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound shows significantly lower bioactivity than expected. What are the common initial causes?

Low bioactivity can stem from several factors, broadly categorized as issues with the compound itself, the experimental setup, or data interpretation.[1] Common initial culprits include:

  • Compound Identity and Purity: The synthesized compound may not be the correct structure, or it could be contaminated with impurities that interfere with the assay or are cytotoxic.

  • Poor Solubility: If this compound precipitates in the assay medium, its effective concentration will be much lower than intended, leading to an underestimation of its activity.[1]

  • Compound Instability: The molecule might be degrading under the experimental conditions (e.g., in the solvent, at the incubation temperature, or in the presence of light).

  • Suboptimal Assay Conditions: The chosen assay may not be sensitive enough, or critical parameters like cell density, incubation time, and reagent concentrations may not be optimized.[1]

Q2: How can I be sure that my synthetic compound is the correct molecule and of sufficient purity?

It is crucial to re-verify the structure and purity of your synthetic this compound batch. Standard analytical techniques that should be employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity. A purity of >95% is generally recommended for biological assays.

Q3: Could the stereochemistry of my synthetic this compound be the reason for low bioactivity?

Absolutely. Many biological targets are stereoselective, meaning they interact differently with different stereoisomers (enantiomers or diastereomers) of a compound.[2] If the synthesis is not stereocontrolled, it may produce a mixture of isomers, only one of which might be active. This can result in a significantly lower overall observed activity.[3][4] It is essential to:

  • Analyze the stereochemical purity of your sample using appropriate techniques (e.g., chiral chromatography).

  • Compare the synthesized structure with the stereochemistry of any known active natural analogs.

Q4: How does solubility affect my results, and how can I improve it?

Poor solubility is a primary reason for low bioactivity in in-vitro assays.[1] If the compound is not fully dissolved, its effective concentration at the target site is unknown and lower than the nominal concentration.

  • To assess solubility: Visually inspect for precipitates in your assay plates and perform formal solubility tests in the assay buffer.

  • To improve solubility: Consider using a co-solvent like DMSO, but ensure the final concentration is not toxic to the cells.[1] Test a lower, more soluble concentration range of this compound.

Q5: Is it possible that this compound is unstable under my experimental conditions?

Yes, chemical instability can lead to a loss of active compound over the course of an experiment.

  • Check for degradation: Analyze your compound in the assay buffer over the duration of the experiment using HPLC.

  • Storage: Ensure the compound is stored correctly (e.g., at a low temperature, protected from light, under an inert atmosphere) and that stock solutions are prepared fresh. Avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guides

Phase 1: Verification of the Synthetic Compound

The first step in troubleshooting is to confirm the identity, purity, and stability of your synthetic this compound.

Summary of Analytical Data for Synthetic this compound
ParameterRecommended ValueBatch 1 ResultsBatch 2 Results
Identity Verification
¹H NMRMatches expected structureConformsConforms
¹³C NMRMatches expected structureConformsMinor unknown peaks
High-Resolution MS± 5 ppm of theoretical massConformsConforms
Purity Assessment
HPLC Purity> 95%96.2%88.7%
Stereochemistry
Enantiomeric Excess (ee)> 98% (if chiral)99%Racemic mixture
Solubility
Aqueous Buffer Solubility> 50 µM15 µM12 µM
Stability
Stability in Assay Media (24h)> 95% remaining97%95%

Interpretation: In this example, Batch 2 exhibits low purity and is a racemic mixture, which could explain low bioactivity. Both batches show poor aqueous solubility.

Troubleshooting Workflow for Compound Verification

start Low Bioactivity Observed check_purity Verify Compound Identity & Purity (NMR, MS, HPLC) start->check_purity purity_ok Purity >95%? check_purity->purity_ok re_synthesize Re-synthesize or Re-purify Compound purity_ok->re_synthesize No check_solubility Assess Solubility in Assay Buffer purity_ok->check_solubility Yes re_synthesize->check_purity solubility_ok Solubility Adequate? check_solubility->solubility_ok reformulate Reformulate or Use Co-solvent solubility_ok->reformulate No check_stability Evaluate Stability in Assay Conditions solubility_ok->check_stability Yes reformulate->check_solubility stability_ok Compound Stable? check_stability->stability_ok modify_conditions Modify Assay Conditions (e.g., shorter incubation) stability_ok->modify_conditions No proceed Proceed to Bioassay Optimization stability_ok->proceed Yes modify_conditions->check_stability

Caption: Workflow for verifying the integrity of synthetic this compound.

Phase 2: Bioassay Optimization

If the compound's integrity is confirmed, the next step is to scrutinize the bioassay.

Common Bioassay Pitfalls and Solutions
PitfallPotential Solution
Inappropriate Assay Choice Ensure the assay measures a relevant biological endpoint for the hypothesized mechanism of this compound.
Cell Health Issues Confirm cells are healthy, in a logarithmic growth phase, and at an optimal density.[1]
Assay Artifacts Check for autofluorescence or colorimetric interference from this compound at the detection wavelength.[1]
Cytotoxicity Perform a cytotoxicity assay to ensure the observed effect is not due to cell death, which can mask specific bioactivity.[1]
Suboptimal Reagent/Compound Concentrations Titrate all critical reagents and test this compound over a wider concentration range.
Incorrect Incubation Time Test different incubation times (e.g., 12, 24, 48 hours) to capture the desired biological response.[1]

Decision Tree for Bioassay Troubleshooting

start Compound Verified, Still Low Bioactivity check_controls Are Positive & Negative Controls Working? start->check_controls fix_assay Systemic Assay Issue. Troubleshoot Assay Protocol. check_controls->fix_assay No check_cytotoxicity Perform Cytotoxicity Assay check_controls->check_cytotoxicity Yes is_toxic Is Compound Toxic at Test Concentrations? check_cytotoxicity->is_toxic lower_concentration Test at Lower, Non-toxic Concentrations is_toxic->lower_concentration Yes check_interference Check for Assay Interference (e.g., autofluorescence) is_toxic->check_interference No lower_concentration->check_cytotoxicity has_interference Interference Detected? check_interference->has_interference use_alternative_assay Use an Orthogonal/Alternative Assay has_interference->use_alternative_assay Yes optimize_params Systematically Optimize Assay Parameters (Cell Density, Incubation Time, etc.) has_interference->optimize_params No activity_improved Bioactivity Improved? optimize_params->activity_improved investigate_mechanism Hypothesized Mechanism May Be Incorrect. Investigate Alternative Pathways. activity_improved->investigate_mechanism No end end

Caption: Decision tree for troubleshooting bioassay-related issues.

Phase 3: In-depth Biological Investigation

If the compound is sound and the assay is optimized, the underlying biological hypothesis may need re-evaluation. Spilanthol, a related natural product, is known for its anti-inflammatory effects.[5][6] A potential mechanism could involve the inhibition of pro-inflammatory signaling pathways like NF-κB.

Hypothetical this compound Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) This compound This compound This compound->IKK NFkB_n NF-κB NFkB_n->Genes

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Experimental Protocols

Protocol 1: In-Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[7][8]

1. Cell Culture:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

2. Cell Seeding:

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[7]

3. Treatment:

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.[7] Include a positive control such as Dexamethasone.

4. Stimulation:

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[7][8]

5. Nitric Oxide Measurement (Griess Test):

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.[7]

  • Determine the nitrite concentration using a sodium nitrite standard curve.

6. Data Presentation:

Table: Effect of this compound on NO Production in LPS-Stimulated Macrophages
TreatmentConcentration (µM)Cell Viability (%)NO Production (% of Control)
Vehicle Control-100 ± 4.5100 ± 7.2
This compound198 ± 5.185 ± 6.5
1095 ± 4.862 ± 5.9
5070 ± 6.241 ± 4.7
Dexamethasone (Positive Control)199 ± 3.925 ± 3.1

Data are represented as mean ± SD and are for illustrative purposes only.

Protocol 2: Determination of Aqueous Solubility

1. Preparation of Stock Solution:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

2. Serial Dilution:

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

3. Dilution in Aqueous Buffer:

  • Add a small, fixed volume of each DMSO dilution to your final assay buffer (e.g., a 1:100 dilution to keep the final DMSO concentration at 1%).

4. Incubation and Observation:

  • Incubate the solutions at the assay temperature (e.g., 37°C) for a set period (e.g., 2 hours).

  • Visually inspect each sample for any sign of precipitation. The highest concentration that remains clear is an estimate of the kinetic solubility.

5. Quantitative Measurement (Optional):

  • For a more precise measurement, centrifuge the samples and measure the concentration of the supernatant using HPLC.

References

Minimizing batch-to-batch variability of Spiranthesol extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of Spiranthesol extracts from Spiranthes sinensis.

Frequently Asked Questions (FAQs)

1. What is this compound and from what plant is it extracted?

This compound is a bioactive compound that has been isolated from the aerial parts of Spiranthes sinensis (Pers.) Ames, a species of orchid.[1] This plant is also known as Panlongshen in traditional Chinese medicine and contains a variety of other phytochemicals, including flavonoids, coumarins, steroids, and other phenanthrenes.[2]

2. What are the primary causes of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in botanical extracts is a common challenge. For Spiranthes sinensis extracts, this variability is influenced by numerous factors, including:

  • Genetic diversity within the plant species: Different color forms (pink and white) of Spiranthes sinensis have been identified, which may have variations in their chemical profiles.

  • Environmental and cultivation conditions: Factors such as soil composition, climate, harvest time, and storage conditions of the plant material can significantly impact the concentration of bioactive compounds like this compound.[3]

  • Extraction methodology: The choice of solvent, extraction time, temperature, and method (e.g., maceration, sonication, Soxhlet) will affect the extraction efficiency and the resulting phytochemical profile.

  • Post-extraction processing: Steps such as filtration, concentration, and drying can also introduce variability if not standardized.

3. Which solvents are recommended for extracting this compound?

The choice of solvent is critical for efficient extraction. For compounds like this compound, which is a phenanthrene, solvents with moderate to high polarity are generally effective. While specific studies optimizing solvent selection for this compound are limited, ethanol and methanol are commonly used for extracting phenolic compounds from plants. The use of a solvent series with increasing polarity (e.g., starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent like ethanol) can also be employed for selective extraction.

4. How can I quantify the amount of this compound in my extracts?

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of phenanthrenes in plant extracts.[4] An HPLC method would need to be developed and validated for this compound, which would involve:

  • Obtaining a pure this compound standard for calibration.

  • Selecting an appropriate HPLC column (e.g., C18).

  • Optimizing the mobile phase composition and gradient.

  • Choosing a suitable detection wavelength, likely in the UV range, based on the absorbance spectrum of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of phenanthrenes.[5][6]

5. What are the best practices for storing this compound extracts to ensure stability?

  • Low Temperature: Store extracts at low temperatures, such as -20°C or -80°C, to minimize chemical degradation.[7]

  • Protection from Light: Use amber-colored vials or store extracts in the dark to prevent photodegradation.

  • Inert Atmosphere: For long-term storage, consider removing the solvent and storing the dried extract under an inert gas (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Poor quality of plant material.- Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate).- Increase extraction time and/or temperature (while monitoring for potential degradation of the target compound).- Ensure the plant material is properly dried, powdered, and sourced from a reputable supplier.
Inconsistent this compound concentration between batches - Variation in raw plant material.- Inconsistent extraction procedure.- Degradation of this compound during processing or storage.- Source plant material from a single, reputable supplier with clear specifications.- Standardize all extraction parameters (solvent-to-solid ratio, time, temperature, agitation).- Implement strict quality control checks at each stage of the process.- Follow proper storage procedures (low temperature, protection from light).
Presence of significant impurities in the extract - Non-selective extraction solvent.- Inefficient purification method.- Employ a multi-step extraction process using solvents of different polarities.- Utilize chromatographic techniques such as column chromatography or preparative HPLC for purification.
Difficulty in separating phases during liquid-liquid extraction - Formation of an emulsion.- Add a brine solution to increase the ionic strength of the aqueous phase.- Gently swirl instead of vigorously shaking the separatory funnel.- Centrifuge the mixture to break the emulsion.[8]
Analyte peaks are not well-resolved in HPLC analysis - Suboptimal mobile phase composition.- Incorrect column selection.- Inappropriate flow rate or column temperature.- Adjust the mobile phase gradient and solvent ratios.- Try a different column with a different stationary phase.- Optimize the flow rate and column temperature.

Data Presentation

Table 1: Factors Influencing Batch-to-Batch Variability of this compound Extracts

FactorParameterImpact on this compound Content and PurityRecommendation for Minimizing Variability
Raw Material Plant Origin & GeneticsHighSource from a single, genetically consistent cultivar.
Harvest TimeMedium to HighStandardize the harvest season and plant maturity.
Post-Harvest HandlingHighControl drying and storage conditions of the plant material.
Extraction Solvent TypeHighSelect and consistently use an optimized solvent.
Solvent-to-Solid RatioHighMaintain a fixed and optimized ratio.
Extraction TimeHighStandardize the duration of the extraction process.
Extraction TemperatureHighMaintain a constant and optimized temperature.
Post-Extraction Filtration & ConcentrationMediumUse standardized methods and equipment.
Storage ConditionsHighStore extracts at low temperatures, protected from light.

Table 2: Recommended Analytical Techniques for Quality Control of this compound Extracts

TechniquePurposeKey Parameters to Monitor
HPLC-UV/DAD Quantification of this compoundRetention time, peak area, peak purity
LC-MS Identification and quantificationMass-to-charge ratio, fragmentation pattern
GC-MS Identification and quantification (if this compound is volatile or can be derivatized)Retention time, mass spectrum
FTIR Spectroscopy Fingerprinting of the extractCharacteristic absorption bands
HPTLC Qualitative and semi-quantitative analysisRf values, spot intensity

Experimental Protocols

Protocol 1: Extraction of a this compound-Rich Fraction from Spiranthes sinensis

This protocol provides a general method for obtaining a this compound-rich extract. Optimization may be required based on the specific plant material and available equipment.

1. Plant Material Preparation: a. Obtain dried aerial parts of Spiranthes sinensis from a reputable source. b. Grind the plant material into a fine powder (e.g., 40-60 mesh). c. Determine the moisture content of the powdered material.

2. Extraction: a. Weigh 100 g of the powdered plant material and place it in a suitable extraction vessel. b. Add 1 L of 80% ethanol (v/v) to the plant material (1:10 solid-to-solvent ratio). c. Macerate the mixture for 24 hours at room temperature with continuous stirring. d. Alternatively, perform ultrasound-assisted extraction for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

3. Filtration and Concentration: a. Filter the extract through Whatman No. 1 filter paper. b. Re-extract the plant residue two more times with fresh solvent. c. Combine the filtrates. d. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is removed.

4. Liquid-Liquid Partitioning: a. Resuspend the concentrated aqueous extract in 500 mL of distilled water. b. Perform sequential liquid-liquid partitioning with solvents of increasing polarity, for example: i. Extract three times with 250 mL of n-hexane to remove non-polar compounds. ii. Extract three times with 250 mL of ethyl acetate. This compound is expected to be in this fraction. c. Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate. d. Evaporate the ethyl acetate under reduced pressure to obtain the this compound-rich extract.

5. Quality Control: a. Analyze the final extract using HPLC to determine the concentration of this compound. b. Store the dried extract at -20°C in an amber vial.

Mandatory Visualizations

Workflow for Minimizing Batch-to-Batch Variability

workflow cluster_sourcing Raw Material Sourcing & QC cluster_extraction Standardized Extraction Protocol cluster_analysis In-Process & Final Product QC cluster_output Consistent this compound Extract s1 Define Plant Specifications (Genus, Species, Part, Age) s2 Select Qualified Supplier s1->s2 s3 Macroscopic & Microscopic ID s2->s3 s4 Phytochemical Fingerprinting (HPTLC/FTIR) s3->s4 e1 Controlled Grinding (Particle Size) s4->e1 Qualified Material e2 Standardized Solvent & Ratio e1->e2 e3 Controlled Extraction (Time, Temperature, Agitation) e2->e3 e4 Consistent Filtration & Concentration e3->e4 a1 In-Process Monitoring (e.g., TLC) e4->a1 Crude Extract a2 Final Extract Quantification (HPLC for this compound) a1->a2 a3 Purity & Impurity Profiling a2->a3 a4 Stability Testing a3->a4 o1 Release of Standardized Batch a4->o1 Stable & Standardized Extract

Caption: Workflow for ensuring batch-to-batch consistency of this compound extracts.

Hypothetical Signaling Pathway for a Spiranthes sinensis Constituent

Disclaimer: The following diagram illustrates the AMPK signaling pathway, which is known to be modulated by sinensol-C, a compound also found in Spiranthes sinensis. The direct effect of this compound on this or other pathways requires further investigation.

signaling_pathway This compound Spiranthes sinensis Constituent (e.g., Sinensol-C) AMPK AMPK This compound->AMPK Activates ACC ACC AMPK->ACC Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits PPARg PPARγ / C/EBPα AMPK->PPARg Inhibits FattyAcidOxidation Fatty Acid Oxidation ACC->FattyAcidOxidation Leads to ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis Promotes Adipogenesis Adipogenesis PPARg->Adipogenesis Promotes

Caption: AMPK signaling pathway potentially modulated by Spiranthes sinensis compounds.

References

Technical Support Center: Spiranthesol Experiments & Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers utilizing Spiranthesol and other novel phenanthrene derivatives in cell culture experiments. The following resources are designed to help identify and resolve common contamination issues, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a phenanthrene derivative. While direct studies on this compound are limited, related compounds isolated from Spiranthes sinensis, such as sinensol-C, have been shown to influence adipogenesis in 3T3-L1 cells. This is thought to occur through the regulation of adipogenic transcription factors and the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] Therefore, it is plausible that this compound may also modulate cellular metabolism through similar nutrient-sensing pathways.

Q2: What are the most common types of contamination I might encounter in my cell culture experiments?

The most prevalent types of microbial contamination in cell culture are bacteria, fungi (including yeast and mold), and mycoplasma.[2][3] Chemical contamination from impurities in media, water, or reagents, and cross-contamination with other cell lines are also significant risks.[2][3]

Q3: How can I detect contamination in my this compound experiments at an early stage?

Early detection is crucial to prevent widespread contamination.[4] Key indicators include:

  • Visual Inspection: Sudden changes in the culture medium's color or turbidity.[4][5]

  • Microscopy: Regularly check for floating particles, filamentous structures (fungi), or small, motile particles (bacteria) under a microscope.[4][6][7]

  • pH Changes: An unexpected drop in pH, often indicated by the medium turning yellow, can signal bacterial contamination.[5][6]

  • Altered Cell Growth: A sudden decrease in cell viability, changes in morphology, or an abnormal growth rate can be signs of contamination.[4]

Q4: Should I use antibiotics in my cell culture medium when working with this compound?

While antibiotics can be used to control bacterial growth, routine use is often discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant strains. It is generally better to rely on a strict aseptic technique. If you are working with irreplaceable cultures, antibiotic treatment can be considered a temporary solution.

Q5: What should I do if I suspect my cell cultures are contaminated?

The best practice is to immediately discard the contaminated cultures to prevent them from spreading to other experiments.[2] Following this, thoroughly decontaminate the incubator, biosafety cabinet, and any equipment that may have come into contact with the contaminated cultures.[2][4]

Troubleshooting Guides

Issue 1: Sudden Turbidity and pH Drop in Culture Medium

This is a classic sign of bacterial contamination.[4][5][6]

Troubleshooting Steps:

  • Immediate Action: Isolate and discard the contaminated flasks or plates.

  • Microscopic Examination: Observe a sample of the contaminated medium under a high-power microscope to confirm the presence of bacteria (small, motile rods or cocci).

  • Source Identification:

    • Aseptic Technique: Review your sterile technique. Ensure you are not talking over open vessels and are properly sterilizing all equipment.[2]

    • Reagents and Media: Check for contamination in your stock solutions of media, serum, and supplements.

    • Equipment: Ensure incubators, water baths, and pipettes are regularly cleaned and decontaminated.[4]

  • Decontamination: Thoroughly clean and disinfect the biosafety cabinet and incubator.[2]

Issue 2: Filamentous Growth or Floating "Fuzzballs" in Culture

These are characteristic signs of fungal (mold) contamination.[4][6] Yeast contamination may appear as individual oval or budding cells.[3]

Troubleshooting Steps:

  • Immediate Action: Discard all contaminated cultures immediately. Fungal spores can spread easily.

  • Microscopic Examination: Confirm the presence of fungal hyphae or yeast cells.

  • Source Identification:

    • Environment: Check for potential sources of mold in the lab environment, such as damp areas or unfiltered air vents.

    • Aseptic Technique: Ensure proper handwashing and glove hygiene.

    • Reagents: Filter-sterilize all media and reagents if you suspect they are the source.

  • Decontamination: Deep clean the incubator, including removing and autoclaving all removable parts. Use a fungicide to wipe down all surfaces.

Issue 3: Cells Appear Unhealthy but Medium is Clear

This could be an indication of mycoplasma or chemical contamination.[4] Mycoplasma is a type of bacteria that lacks a cell wall and is not visible under a standard light microscope.[5]

Troubleshooting Steps:

  • Mycoplasma Testing: Use a specific mycoplasma detection kit (e.g., PCR-based or fluorescence staining) to test your cultures.[6]

  • Source Identification (Mycoplasma):

    • Incoming Cells: Quarantine and test all new cell lines before introducing them into the main lab.[2]

    • Cross-Contamination: Avoid sharing media or reagents between different cell lines.

  • Source Identification (Chemical):

    • Water Quality: Ensure you are using high-purity water for all media and buffer preparations.[7]

    • Reagent Quality: Use reagents from reputable suppliers.[2]

    • Leachables: Be aware of potential leachables from plasticware.

  • Action: If positive for mycoplasma, discard the culture and decontaminate. If chemical contamination is suspected, prepare fresh reagents and media.

Data Presentation

Table 1: Common Microbial Contaminants and Their Characteristics

ContaminantAppearance in Culture MediumMicroscopic AppearanceTypical pH Change
Bacteria Turbid, sometimes with a film on the surface.[5][6]Small, motile rod-shaped or spherical particles.[3]Rapid drop (acidic).[5][6]
Fungi (Mold) Fuzzy, filamentous growth, sometimes colored.[6]Thread-like hyphae, may have visible spores.[6]Variable, can be acidic or alkaline.
Yeast Initially clear, may become turbid.[3]Small, oval or budding, often in clusters.[3]Generally acidic.
Mycoplasma Typically no visible change.[4]Not visible with a standard light microscope.[7]Minimal to no change.

Experimental Protocols

Protocol 1: Aseptic Technique for Cell Culture

  • Preparation: Before starting, ensure the biosafety cabinet is running for at least 15 minutes. Wipe down all surfaces with 70% ethanol.

  • Personal Protective Equipment (PPE): Wear a clean lab coat and sterile gloves.

  • Sterilization: Sterilize all equipment and reagents that will come into contact with the cells. This includes pipette tips, culture vessels, and media.

  • Handling: Work with only one cell line at a time to prevent cross-contamination. Avoid pouring media directly; use sterile pipettes. Do not talk, sing, or whistle while the cabinet is open.

  • Incubation: After handling, return cultures to a clean, dedicated incubator.

  • Cleanup: After your work is complete, wipe down all surfaces of the biosafety cabinet again with 70% ethanol.

Protocol 2: Mycoplasma Detection using PCR

  • Sample Collection: Collect 1 mL of the cell culture supernatant from a sub-confluent culture.

  • DNA Extraction: Use a commercial DNA extraction kit to isolate DNA from the supernatant.

  • PCR Amplification: Perform PCR using primers specific for mycoplasma 16S rRNA genes. Include a positive control (mycoplasma DNA) and a negative control (sterile water).

  • Gel Electrophoresis: Run the PCR products on an agarose gel.

  • Interpretation: A band of the correct size in the sample lane indicates mycoplasma contamination.

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Seed Cells in Multi-well Plates spiranthesol_prep 2. Prepare this compound Stock Solution treatment 3. Treat Cells with this compound spiranthesol_prep->treatment incubation 4. Incubate for Desired Time treatment->incubation viability 5a. Cell Viability Assay (e.g., MTT) incubation->viability western 5b. Western Blot for Protein Expression incubation->western pcr 5c. qPCR for Gene Expression incubation->pcr contamination_troubleshooting Contamination Troubleshooting Logic start Observe Abnormality in Culture q1 Is the medium cloudy or has the pH changed? start->q1 bacterial Likely Bacterial Contamination q1->bacterial Yes q2 Are there visible filaments or 'fuzz'? q1->q2 No end Discard, Decontaminate, Review Technique bacterial->end fungal Likely Fungal Contamination q2->fungal Yes q3 Are cells unhealthy but medium is clear? q2->q3 No fungal->end mycoplasma Possible Mycoplasma or Chemical Contamination q3->mycoplasma Yes mycoplasma->end spiranthesol_pathway Hypothesized this compound Signaling Pathway This compound This compound AMPK AMPK Activation This compound->AMPK mTOR mTOR Pathway Inhibition AMPK->mTOR inhibits Adipogenesis ↓ Adipogenesis AMPK->Adipogenesis inhibits Autophagy ↑ Autophagy AMPK->Autophagy promotes mTOR->Adipogenesis promotes

References

Technical Support Center: Addressing Non-specific Binding of Spiranthesol in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Spiranthesol in their assays and encountering challenges with non-specific binding. The following frequently asked questions (FAQs) and troubleshooting guides provide detailed insights and actionable protocols to help mitigate these issues and ensure the acquisition of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physicochemical properties?

This compound is a natural product isolated from the orchid Spiranthes sinensis. Its chemical properties are summarized in the table below. The predicted high lipophilicity (LogP) and poor water solubility suggest a potential for non-specific binding to surfaces and proteins in aqueous assay buffers.

PropertyValueSource
Molecular Formula C40H42O6--INVALID-LINK--
Molecular Weight 618.77 g/mol --INVALID-LINK--
Predicted LogP 5.86SwissADME
Predicted Water Solubility (LogS) -6.81SwissADME
Predicted Solubility Class Poorly solubleSwissADME

Q2: What is non-specific binding and why is it a concern for a compound like this compound?

Non-specific binding refers to the interaction of a compound with surfaces or molecules other than its intended biological target. For a lipophilic and poorly soluble compound like this compound, there is a higher propensity for it to adsorb to plasticware, aggregate in solution, or interact hydrophobically with off-target proteins. This can lead to inaccurate measurements, false positives or negatives, and misinterpretation of experimental results.

Q3: What are the common causes of non-specific binding in assays?

Several factors can contribute to non-specific binding of small molecules like this compound:

  • Hydrophobic Interactions: Lipophilic compounds tend to interact with hydrophobic surfaces of microplates, pipette tips, and proteins.

  • Electrostatic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces or biomolecules.

  • Compound Aggregation: Poorly soluble compounds can form aggregates that can sequester other molecules or interfere with assay readouts.

  • High Compound Concentration: Using concentrations of this compound that exceed its aqueous solubility can lead to precipitation and non-specific interactions.

  • Inadequate Blocking: Insufficient blocking of assay surfaces can leave sites available for non-specific adsorption.

Troubleshooting Guides

Issue 1: High background signal or poor reproducibility in biochemical assays (e.g., enzyme inhibition, fluorescence polarization).

This is often a primary indicator of non-specific binding of this compound to the assay plate or other components.

StepActionDetailed Protocol
1 Optimize Assay Buffer Protocol: Test the effect of various additives in your assay buffer. Prepare a matrix of conditions including: - Detergents: 0.01% - 0.1% (v/v) Tween-20 or Triton X-100. - Blocking Proteins: 0.1 - 1 mg/mL Bovine Serum Albumin (BSA). - Solvents: Include a low percentage (1-5%) of DMSO or ethanol if compatible with your assay components. Run control experiments with this compound in each buffer condition without the target protein to assess background signal.
2 Use Low-Binding Plates Protocol: Switch from standard polystyrene plates to low-binding microplates (e.g., polyethylene glycol or other proprietary coatings). To test, prepare a solution of this compound at the highest assay concentration in your optimized buffer. Aliquot into both standard and low-binding plates. Incubate for the duration of your assay, then measure the concentration of this compound remaining in the supernatant to determine the extent of adsorption.
3 Determine Aqueous Solubility Protocol: Perform a kinetic or thermodynamic solubility assay. For a simple kinetic assessment, prepare a serial dilution of this compound in the final assay buffer. Measure the turbidity (e.g., at 600 nm) or use nephelometry to identify the concentration at which precipitation occurs. Ensure all assay concentrations are below this limit.
4 Assess Compound Aggregation Protocol: Use dynamic light scattering (DLS) to assess the aggregation state of this compound in your final assay buffer at various concentrations. The presence of large particles (>100 nm) is indicative of aggregation. Alternatively, a counter-screen with a known promiscuous inhibitor assay (e.g., using beta-lactamase) can be employed.
Issue 2: Inconsistent results or high cell death in cell-based assays.

Non-specific binding to cell membranes or serum proteins in the culture medium can affect the free concentration of this compound and lead to unexpected cytotoxicity.

StepActionDetailed Protocol
1 Optimize Serum Concentration Protocol: If your assay allows, test a range of fetal bovine serum (FBS) concentrations (e.g., 0.5%, 2%, 10%). This compound may bind to albumin in the serum, reducing its free concentration. Run a dose-response curve of this compound at each serum concentration to observe any shifts in potency.
2 Include Pre-incubation and Wash Steps Protocol: After treating cells with this compound, include a wash step with serum-free media or PBS before adding detection reagents. This can help remove unbound or non-specifically associated compound.
3 Use Control Cell Lines Protocol: If you are studying a specific target, use a cell line that does not express the target (or a knockdown/knockout line) as a negative control. Similar activity in both cell lines suggests non-specific effects.
4 Membrane Permeability Assessment Protocol: Use a parallel artificial membrane permeability assay (PAMPA) to predict the passive membrane permeability of this compound. High permeability may correlate with increased non-specific membrane interactions.

Mandatory Visualizations

Experimental Workflow for Addressing Non-specific Binding

The following diagram outlines a systematic approach to identifying and mitigating non-specific binding of a test compound like this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Compound Characterization (Solubility, Aggregation) B Control Experiment: Compound + Assay Components (No Target) A->B C Buffer Optimization (Detergent, BSA) B->C High Background? D Plate Type Selection (Low-Binding vs. Standard) B->D High Background? E Concentration Adjustment (Below Solubility Limit) B->E Precipitation? F Orthogonal Assay C->F D->F E->F G Target Engagement Assay (e.g., CETSA, SPR) F->G H Negative Control Cell Line F->H

Caption: A logical workflow for troubleshooting non-specific binding.

Potential Signaling Pathways Modulated by this compound

Given that related natural products have shown anti-inflammatory properties, this compound may interact with key inflammatory signaling pathways such as NF-κB and MAPK. Understanding these pathways can help in designing targeted mechanistic studies.

NFkB_Pathway Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates Ub Ubiquitination & Degradation IkB->Ub NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IkB NFkB_IkB->NFkB releases NFkB_IkB->NFkB Gene Target Gene Expression Nucleus->Gene activates

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates TF Transcription Factors (e.g., c-Myc, AP-1) Nucleus->TF activates Proliferation Cell Proliferation, Differentiation, Survival TF->Proliferation

Caption: Overview of the MAPK/ERK signaling cascade.

Technical Support Center: Enhancing the Bioavailability of Spiranthesol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues researchers may encounter when working with poorly soluble compounds like Spiranthesol in in vivo studies.

Issue/Question Possible Cause & Solution
Low or undetectable plasma concentrations of this compound after oral administration. Cause: Poor aqueous solubility and/or low dissolution rate in the gastrointestinal (GI) tract are likely limiting absorption.[1][2] Solution: Enhance solubility and dissolution through formulation strategies. * Micronization/Nanonization: Reducing the particle size increases the surface area for dissolution.[1][3] Nanosuspensions are particularly effective. * Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create an amorphous form with higher solubility.[2][4] * Lipid-Based Formulations: Encapsulating this compound in lipids can improve absorption through the lymphatic system, bypassing first-pass metabolism.[4] * Complexation: Using cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of hydrophobic drugs.[5]
High variability in plasma concentrations between individual animals. Cause: Inconsistent wetting and dissolution of the compound in the GI tract. This can be exacerbated by food effects. Solution: Utilize a formulation that provides a more uniform and reproducible release. * Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form a fine emulsion in the GI fluids, leading to more consistent drug release and absorption. * Aqueous Nanosuspension: A well-stabilized nanosuspension can provide more uniform wetting and dissolution compared to a simple powder suspension.
Precipitation of this compound in the stomach or intestine upon administration. Cause: The vehicle used to dissolve or suspend this compound for dosing may not be able to maintain it in a solubilized state in the aqueous environment of the GI tract. Solution: Employ formulations that are designed to maintain the drug in a solubilized or finely dispersed state in vivo. * Amorphous Solid Dispersions: These can generate and maintain a supersaturated state of the drug in the GI tract, enhancing absorption.[4] * pH-sensitive Polymers: If this compound's solubility is pH-dependent, using polymers that dissolve at the pH of the small intestine can prevent premature precipitation in the stomach.
Signs of local GI toxicity or irritation in study animals. Cause: High local concentrations of the poorly soluble drug can cause irritation to the GI mucosa. Solution: Formulations that promote rapid dissolution and dispersion of the drug can mitigate this. * Lipid-Based Formulations or SEDDS: These can reduce direct contact of the drug particles with the gut wall. * Solid Dispersions: By presenting the drug in a more soluble form, the likelihood of high local concentrations of solid drug is reduced.

Frequently Asked Questions (FAQs)

1. What is the first step I should take to improve the bioavailability of this compound?

The first step is to characterize the physicochemical properties of this compound, including its aqueous solubility at different pH values, pKa, logP, and crystalline structure. This information will guide the selection of the most appropriate bioavailability enhancement strategy. For instance, a compound with high lipophilicity (high logP) may be a good candidate for a lipid-based formulation.

2. How do I choose between different formulation strategies?

The choice of formulation depends on the properties of this compound, the desired dose, and the intended route of administration. The following table provides a general comparison:

Formulation StrategyAdvantagesDisadvantagesBest For
Nanosuspension High drug loading, suitable for poorly soluble drugs.[6]Can be prone to aggregation without proper stabilization.High-dose compounds, parenteral and oral delivery.
Solid Dispersion Can significantly increase solubility and dissolution rate.[2][4]Potential for recrystallization of the amorphous drug, lower drug loading.Compounds that can be made amorphous, oral delivery.
Lipid-Based (SEDDS) Enhances solubility and can bypass first-pass metabolism.[4]Lower drug loading, potential for GI side effects at high doses.Lipophilic compounds, compounds with high first-pass metabolism.
Cyclodextrin Complex Markedly improves aqueous solubility.[5]Limited by the stoichiometry of the complex, can be expensive.Low-dose compounds, oral and parenteral delivery.

3. What are the critical parameters to consider when developing a nanosuspension?

Key parameters include particle size, particle size distribution (polydispersity index), and zeta potential. A small particle size (typically < 200 nm) with a narrow distribution and a high absolute zeta potential (> |30| mV) is desirable for stability and enhanced dissolution.

4. Can I use a combination of approaches to enhance bioavailability?

Yes, combination approaches can be very effective. For example, you could create a solid dispersion of this compound and then incorporate it into a lipid-based formulation. This could provide both enhanced solubility from the solid dispersion and improved absorption from the lipid vehicle.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential improvements in solubility and pharmacokinetic parameters for this compound with different formulation approaches.

Table 1: Solubility of this compound in Different Media

FormulationSolubility in Water (µg/mL)Solubility in Simulated Gastric Fluid (pH 1.2) (µg/mL)Solubility in Simulated Intestinal Fluid (pH 6.8) (µg/mL)
Unformulated this compound< 0.1< 0.1< 0.1
Nanosuspension5.28.512.3
Solid Dispersion (1:5 drug:polymer)25.832.145.7
Lipid-Based Formulation (SEDDS)> 100 (in formulation)Forms fine emulsionForms fine emulsion

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Unformulated Suspension25 ± 84.0 ± 1.5150 ± 45100
Nanosuspension110 ± 252.0 ± 0.5750 ± 150500
Solid Dispersion180 ± 401.5 ± 0.51200 ± 280800
Lipid-Based Formulation (SEDDS)250 ± 601.0 ± 0.51800 ± 4101200

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

  • Preparation of Suspension: Prepare a pre-suspension of this compound (e.g., 1% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80).

  • Milling: Transfer the pre-suspension to a bead mill charged with milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter).

  • Milling Parameters: Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled to prevent degradation.

  • Particle Size Analysis: Periodically withdraw samples and measure the particle size and polydispersity index using a dynamic light scattering instrument until the desired particle size is achieved.

  • Separation: Separate the nanosuspension from the milling media by filtration or centrifugation.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®) in a common volatile solvent (e.g., methanol, ethanol, or acetone) at a specific drug-to-polymer ratio (e.g., 1:5 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film or powder in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve of appropriate mesh size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous vs. crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_invivo In Vivo Study cluster_pk Data Analysis start Start: this compound Powder formulation Select Formulation Strategy (e.g., Nanosuspension) start->formulation prepare Prepare Formulation (e.g., Wet Milling) formulation->prepare characterize Characterize Formulation (Particle Size, Drug Content) prepare->characterize dosing Administer to Animals characterize->dosing Proceed if specs are met sampling Collect Blood Samples dosing->sampling analysis Analyze Plasma Concentrations (LC-MS/MS) sampling->analysis pk_calc Calculate PK Parameters (AUC, Cmax, Tmax) analysis->pk_calc compare Compare with Control pk_calc->compare conclusion Conclusion on Bioavailability Enhancement compare->conclusion formulation_selection start Start: Poorly Soluble This compound is_lipophilic Is this compound Lipophilic? (logP > 3) start->is_lipophilic is_thermolabile Is it Thermolabile? is_lipophilic->is_thermolabile No lipid_formulation Consider Lipid-Based Formulation (SEDDS) is_lipophilic->lipid_formulation Yes can_be_amorphous Can it form a stable amorphous solid? is_thermolabile->can_be_amorphous No nanosuspension Consider Nanosuspension is_thermolabile->nanosuspension Yes solid_dispersion Consider Solid Dispersion can_be_amorphous->solid_dispersion Yes complexation Consider Cyclodextrin Complexation can_be_amorphous->complexation No signaling_pathway cluster_nucleus Inside Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseB->TranscriptionFactor inhibits translocation of Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression (e.g., Anti-inflammatory) CellularResponse Cellular Response GeneExpression->CellularResponse

References

Refinement of Spiranthesol dosage for animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of Spiranthesol dosage for animal models. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a murine model?

A1: For initial in vivo studies in mice, a starting dose of 10 mg/kg is often recommended.[1] However, this should be considered a preliminary guideline. The optimal dose will depend on the specific animal model, the research question, and the administration route. A dose-response study is crucial to determine the effective and non-toxic range for your specific experimental conditions.

Q2: How should this compound be formulated for administration?

A2: this compound can be formulated for various administration routes. A common vehicle for oral (PO) or intraperitoneal (IP) injection is a mixture of DMSO, PEG300, Tween 80, and saline or PBS. For example, a working solution for a 10 mg/kg dose in a 20 g mouse (with a 100 μL injection volume) would require a final concentration of 2 mg/mL.[1] This can be prepared by dissolving 2 mg of this compound in 50 μL of DMSO, then adding 300 μL of PEG300, 50 μL of Tween 80, and making up the final volume to 1 mL with saline. Always ensure the solution is homogenous before administration.

Q3: What are the common routes of administration for this compound in animal models?

A3: The most common routes of administration for exploratory studies are oral gavage (PO) and intravenous (IV) injection.[2] The choice of administration route can significantly impact the compound's pharmacokinetic profile, including its half-life and bioavailability.[2][3][4] For instance, IV administration typically results in a shorter half-life compared to oral administration.[2]

Q4: What is known about the pharmacokinetics of this compound?

A4: Specific pharmacokinetic data for this compound is limited. However, like many natural compounds, it is expected to undergo metabolism in the liver.[3] Its bioavailability may be moderate when administered orally.[2] It is recommended to conduct a pilot pharmacokinetic study in your specific animal model to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

Q5: Are there any known toxic effects of this compound in animals?

A5: There is currently no publicly available data on the toxicity of this compound in animal models. It is imperative to conduct dose-escalation studies to identify the maximum tolerated dose (MTD) and to monitor animals for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in experimental results between animals. 1. Inconsistent dosing technique.2. Variation in animal weight and metabolism.3. Instability of the this compound formulation.1. Ensure all personnel are properly trained in the administration technique (e.g., oral gavage).2. Normalize the dose to the body weight of each animal. Use age- and weight-matched animals.3. Prepare the formulation fresh before each experiment and ensure it is well-mixed.
No observable effect at the initial dose. 1. The dose is too low.2. Poor bioavailability via the chosen administration route.3. Rapid metabolism and clearance of the compound.1. Perform a dose-escalation study to find a more effective dose.2. Consider a different administration route (e.g., IV instead of PO) to increase systemic exposure.[4]3. Conduct a pilot pharmacokinetic study to understand the compound's half-life in your model.[2][5]
Signs of toxicity or mortality in the high-dose group. 1. The dose exceeds the maximum tolerated dose (MTD).2. The formulation vehicle is causing toxicity.1. Reduce the dose and establish the MTD through a careful dose-range-finding study.2. Run a vehicle-only control group to assess the toxicity of the formulation components.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice
  • Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.

  • Prepare the vehicle solution: A common vehicle consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline.[1]

  • Dissolve this compound: First, dissolve the calculated amount of this compound in DMSO.

  • Add other components: Add PEG300 and Tween 80 to the DMSO-Spiranthesol mixture and vortex thoroughly.

  • Final volume: Add the sterile saline to reach the final desired volume and concentration.

  • Homogenize: Ensure the final solution is a homogenous suspension before administration.

Visualizations

Signaling Pathways

While the exact signaling pathways modulated by this compound are not fully elucidated, related compounds have been shown to influence pathways involved in neuroprotection and inflammation, such as the PI3K/Akt and MAPK/NF-κB pathways.[6]

G Hypothetical this compound Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt CellSurvival CellSurvival Akt->CellSurvival Promotes NFkB NFkB MAPK->NFkB Inflammation Inflammation NFkB->Inflammation Inhibits

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

G Dose-Finding Experimental Workflow A Dose Range Finding Study B Select Doses (Low, Mid, High) A->B C Administer this compound to Animal Groups B->C D Monitor for Efficacy and Toxicity C->D E Collect Samples (Blood, Tissue) D->E F Pharmacokinetic & Pharmacodynamic Analysis E->F G Determine Optimal Dose F->G

Caption: Workflow for a dose-finding experiment.

References

Validation & Comparative

A Comparative Efficacy Analysis: Spilanthol versus Phenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Spilanthol, a bioactive N-alkylamide, against various phenanthrene derivatives across key therapeutic areas: cytotoxicity, anti-inflammatory, and analgesic activities. While direct comparative studies are not available in the current body of scientific literature, this document synthesizes available experimental data from individual studies to offer a parallel analysis of their potential. The data presented herein is intended to serve as a resource for researchers and professionals in drug discovery and development.

Data Presentation: At a Glance

The following tables summarize the quantitative efficacy of Spilanthol and representative phenanthrene compounds. It is critical to note that these values are derived from separate studies and direct comparisons of potency should be made with caution, as experimental conditions can significantly influence outcomes.

Table 1: Comparative Cytotoxicity (IC50 Values)
CompoundCell LineIC50 (µM)Reference
Spilanthol HEK293 (Human embryonic kidney)~1175 (260 µg/mL)[1]
MDA-MB-231 (Human breast cancer)~2378 (526.2 µg/mL)[1]
Human Gastric Cancer Cells11.86 µg/mL[2]
Denbinobin (Phenanthrene) Multiple Human Cancer Cell Lines0.36 - 4.79[3]
6-Methoxycoelonin (Phenanthrene) UACC-62 (Melanoma)2.59[3]
Shancidin (Phenanthrene) SMMC-7721 (Hepatocellular carcinoma)12.57[3]
A549 (Lung carcinoma)18.21[3]
MGC80-3 (Gastric cancer)11.60[3]
Combretastatin A-4 (Stilbenoid often compared with phenanthrenes) Various Cancer Cell Lines0.0003 - 0.03[3]
Table 2: Comparative Anti-inflammatory Activity
CompoundModelEndpointEfficacyReference
Spilanthol LPS-stimulated RAW 264.7 macrophagesNO Production InhibitionSignificant at 90 µM and 180 µM[4]
PMA-induced dermatitis (mouse model)Edema ReductionSignificant[5]
Resveratrol (Stilbenoid with phenanthrene-like core) LPS-stimulated RAW 264.7 macrophagesNO & IL-6 Production InhibitionDose-dependent[6]
Phenanthrene Derivatives (from Dendrobium denneanum) LPS-stimulated RAW 264.7 macrophagesNO Production InhibitionIC50 values ranging from 0.7 - 41.5 µM[3]
Table 3: Comparative Analgesic Activity
CompoundModelEndpointEfficacyReference
Spilanthol Acetic acid-induced writhing (mouse model)Reduction in WrithingSignificant[7]
Hot plate test (mouse model)Increased Pain ThresholdSignificant[8]
Morphine (Phenanthrene alkaloid) Various pain modelsPain InhibitionPotent, well-established analgesic[9]
Codeine (Phenanthrene alkaloid) Mild to moderate pain modelsPain ReliefEffective, often used in combination[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of common experimental protocols used to evaluate the efficacy of these compounds.

Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Following treatment, the medium is replaced with a fresh medium containing MTT.

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[10]

Anti-inflammatory Assays
  • Nitric Oxide (NO) Production in LPS-stimulated Macrophages: This in vitro assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of nitric oxide, a key inflammatory mediator.

    • Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

    • The cells are pre-treated with different concentrations of the test compound for a short period (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at approximately 540 nm.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[4]

  • Carrageenan-Induced Paw Edema in Rodents: This is a classic in vivo model of acute inflammation.

    • A pre-measured volume of the test compound or vehicle is administered to the animals (e.g., orally or intraperitoneally).

    • After a set time, a phlogistic agent (e.g., carrageenan) is injected into the sub-plantar region of the hind paw.

    • The volume of the paw is measured at various time points after the injection using a plethysmometer.

    • The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume to the vehicle-treated control group.[7]

Analgesic Assays
  • Acetic Acid-Induced Writhing Test in Mice: This is a common model for screening peripheral analgesic activity.

    • Mice are pre-treated with the test compound or vehicle.

    • After a specified time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching and constriction of the abdomen).

    • The number of writhes is counted for a defined period (e.g., 20 minutes).

    • The analgesic effect is determined by the percentage reduction in the number of writhes in the treated group compared to the control group.[7]

  • Hot Plate Test in Mice or Rats: This test is used to evaluate central analgesic activity.

    • The animal is placed on a heated plate maintained at a constant temperature (e.g., 55°C).

    • The latency to a pain response (e.g., licking of the paws or jumping) is recorded.

    • The test compound is administered, and the latency is measured again at various time points.

    • An increase in the reaction time is indicative of an analgesic effect. A cut-off time is typically set to prevent tissue damage.[8]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways implicated in the biological activities of Spilanthol and representative phenanthrenes.

spilanthol_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB iNOS_COX2 iNOS, COX-2 Genes NFkB_n->iNOS_COX2 Induces Transcription Inflammation Inflammatory Response iNOS_COX2->Inflammation Spilanthol Spilanthol Spilanthol->IKK Inhibits Spilanthol->NFkB Inhibits Translocation

Caption: Spilanthol's anti-inflammatory mechanism via NF-κB pathway inhibition.

resveratrol_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JAK JAK TLR4->JAK Activates STAT STAT JAK->STAT Nucleus Nucleus STAT->Nucleus Translocates STAT_n p-STAT Inflammatory_Genes Inflammatory Genes STAT_n->Inflammatory_Genes Induces Transcription Inflammation Inflammatory Response Inflammatory_Genes->Inflammation Resveratrol Resveratrol Resveratrol->JAK Inhibits

Caption: Resveratrol's anti-inflammatory action through JAK/STAT pathway inhibition.

morphine_analgesic_pathway Morphine Morphine Opioid_Receptor μ-Opioid Receptor Morphine->Opioid_Receptor Binds Gi Gi Protein Opioid_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits K_channel K+ Channel Gi->K_channel Activates cAMP cAMP AC->cAMP Reduces Neurotransmitter_Release Neurotransmitter Release (Pain Signal) Ca_channel->Neurotransmitter_Release Inhibition leads to reduced release Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Efflux leads to Analgesia Analgesia Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia

Caption: Morphine's analgesic mechanism via μ-opioid receptor signaling.

experimental_workflow_cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Compound (Varying Concentrations) seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: General experimental workflow for determining cytotoxicity using the MTT assay.

References

Comparative Cytotoxicity in Melanoma Cells: An In-Depth Analysis of Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparison between Spiranthesol and cisplatin's cytotoxic effects on melanoma cells cannot be provided at this time due to the absence of scientific literature on a compound named "this compound." Extensive searches have yielded no data on its biological activity or mechanism of action in any cell type, including melanoma.

It is possible that "this compound" is a novel, yet-to-be-published compound or a misspelling of another agent. One potential alternative with a similar name, Spironolactone, a potassium-sparing diuretic, has been investigated for its anti-cancer properties by reducing the expression of survivin, an anti-apoptotic protein. However, direct comparative studies of Spironolactone against cisplatin in melanoma are also lacking.

Therefore, this guide will focus on providing a comprehensive overview of the well-established cytotoxic agent, cisplatin , in the context of melanoma. This will serve as a valuable resource for researchers and drug development professionals by detailing its mechanism of action, presenting quantitative data on its efficacy, and providing standardized experimental protocols.

Cisplatin: A Cornerstone of Chemotherapy

Cisplatin is a platinum-based chemotherapeutic agent widely used in the treatment of various cancers, including melanoma.[1][2] Its cytotoxic effects are primarily mediated by its ability to form adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis (programmed cell death).[3][4][5]

Mechanism of Action

Cisplatin enters the cell and its chloride ligands are replaced by water molecules, forming a reactive aquated species. This activated form of cisplatin then binds to the N7 position of purine bases, predominantly guanine, in the DNA. This binding results in the formation of various DNA adducts, with the most common being 1,2-intrastrand crosslinks between adjacent guanine residues.[3] These adducts cause a significant distortion in the DNA double helix, which is recognized by cellular machinery. This recognition can trigger a cascade of events, including cell cycle arrest and the activation of apoptotic pathways.

cisplatin_mechanism Cisplatin Cisplatin ActivatedCisplatin Aquated Cisplatin (Activated) Cisplatin->ActivatedCisplatin Hydrolysis DNA Nuclear DNA ActivatedCisplatin->DNA Binds to Guanine Adducts Cisplatin-DNA Adducts (Intrastrand Crosslinks) DNA->Adducts ReplicationBlock Replication & Transcription Inhibition Adducts->ReplicationBlock CellCycleArrest Cell Cycle Arrest ReplicationBlock->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 1: Simplified signaling pathway of cisplatin-induced cytotoxicity.

Quantitative Analysis of Cisplatin Cytotoxicity in Melanoma Cells

The cytotoxic efficacy of cisplatin is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 value of cisplatin can vary depending on the specific melanoma cell line and the duration of exposure.

Melanoma Cell LineCisplatin IC50 (µM)Exposure Time (hours)Assay MethodReference
A375~2548MTT AssayFictional Data for Illustration
SK-MEL-28~3572SRB AssayFictional Data for Illustration
B16-F10~1548MTT AssayFictional Data for Illustration

Note: The data presented in this table is for illustrative purposes and is not derived from a specific cited study. Actual IC50 values can be found in various published research articles.

Experimental Protocols

To ensure reproducibility and accuracy in assessing the cytotoxicity of compounds like cisplatin, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

mtt_workflow cluster_plate 96-well Plate p1 p2 p1->p2 24h Incubation p3 p2->p3 24-72h Incubation p4 p3->p4 2-4h Incubation Reader Plate Reader (Measure Absorbance) p4->Reader

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of cisplatin (and/or other test compounds) and a vehicle control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assessment: Annexin V/Propidium Iodide Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by propidium iodide, PI).

Protocol:

  • Cell Treatment: Treat melanoma cells with the desired concentrations of cisplatin for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of cisplatin on apoptotic and cell cycle regulatory proteins.

Protocol:

  • Protein Extraction: Lyse cisplatin-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, p53, Bax, Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

While a direct comparison with "this compound" is not feasible due to a lack of available data, this guide provides a thorough analysis of cisplatin's cytotoxic effects on melanoma cells. The established mechanisms of action, along with standardized protocols for assessing cytotoxicity, apoptosis, and signaling pathways, offer a valuable framework for researchers in the field of melanoma drug discovery and development. Future research into novel compounds will benefit from comparison against well-characterized agents like cisplatin to accurately gauge their therapeutic potential.

References

Comparative analysis of Spiranthesol from different geographical locations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for the comparative analysis of Spiranthesol, a dimeric dihydrophenanthrene found in the orchid Spiranthes sinensis. While direct comparative studies of this compound from different geographical locations are currently limited in published literature, this document outlines the necessary experimental protocols, data presentation formats, and relevant biological context to facilitate such research. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Introduction to this compound and Spiranthes sinensis

This compound is a bioactive compound isolated from the roots of Spiranthes sinensis (Pers.) Ames, an orchid with a wide distribution across Asia and Oceania. Traditional medicine has long utilized this plant for its purported anti-inflammatory and anti-tumor properties. Phytochemical investigations have revealed a diverse array of compounds within Spiranthes sinensis, including flavonoids, phenanthrenes, and ferulic acid, which contribute to its bioactivity. Notably, the chemical composition of Spiranthes sinensis has been observed to vary depending on its geographical origin, suggesting that the yield and potentially the biological activity of this compound may also differ across various locations.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison of this compound from different geographical locations, all quantitative data should be summarized in a structured tabular format. The following table provides a template for researchers to populate with their experimental findings.

Geographical LocationPlant Part UsedExtraction Yield (%)This compound Purity (%)Anti-inflammatory Activity (IC₅₀ in µM)Cytotoxic Activity (IC₅₀ in µM) against [Cell Line]
Location A Roots
Location B Roots
Location C Roots
Control/Reference

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for a valid comparative analysis. The following sections outline the key experimental protocols for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation of this compound

This protocol describes a general method for the extraction and isolation of dihydrophenanthrenes from Spiranthes sinensis, which can be optimized for this compound.

a. Plant Material Preparation:

  • Collect fresh roots of Spiranthes sinensis from documented geographical locations.

  • Thoroughly wash the roots with distilled water to remove any soil and debris.

  • Air-dry the roots in the shade at room temperature for 10-14 days or until completely dry.

  • Grind the dried roots into a fine powder using a mechanical grinder.

b. Extraction:

  • Macerate the powdered root material with 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

c. Fractionation:

  • Suspend the crude ethanol extract in distilled water and partition successively with n-hexane, chloroform, and ethyl acetate.

  • Concentrate each fraction using a rotary evaporator. Dihydrophenanthrenes are typically enriched in the ethyl acetate fraction.

d. Isolation by Column Chromatography:

  • Subject the ethyl acetate fraction to column chromatography on a silica gel column (60-120 mesh).

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Collect fractions of 50 mL each and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualization under UV light (254 nm).

  • Pool fractions showing similar TLC profiles.

e. Purification by Preparative HPLC:

  • Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

  • Use a mobile phase of methanol and water with a gradient elution.

  • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

  • Confirm the purity of the isolated this compound using analytical HPLC.

f. Structure Elucidation:

  • Confirm the identity of the isolated compound as this compound through spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and compare the data with published values.

Anti-inflammatory Activity Assay

The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

a. Cell Culture:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

b. Nitric Oxide (NO) Assay:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell supernatant and measure the nitrite concentration using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.

  • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of NO production.

Cytotoxic Activity Assay

The cytotoxic activity of this compound can be evaluated against various cancer cell lines using the MTT assay.

a. Cell Culture:

  • Culture the desired cancer cell lines (e.g., HeLa, HepG2) in their respective recommended media.

b. MTT Assay:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound for 48 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Biological Activity and Signaling Pathways

Phenanthrenes and dihydrophenanthrenes isolated from various orchid species have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. While specific studies on the signaling pathways modulated by this compound are scarce, research on structurally related compounds suggests potential mechanisms of action.

Many phenanthrene derivatives from orchids have been shown to exert their anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in regulating the expression of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.

NF-κB and MAPK Signaling Pathways in Inflammation

The following diagram illustrates the general mechanism by which inflammatory stimuli like LPS can activate the NF-κB and MAPK pathways, leading to an inflammatory response. This compound, based on the activity of related compounds, is hypothesized to inhibit these pathways at one or more key points.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p50/p65) NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activation AP1_n AP-1 AP1->AP1_n Translocation This compound This compound This compound->IKK This compound->MAPK Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkappaB_n->Inflammatory_Genes AP1_n->Inflammatory_Genes LPS LPS LPS->TLR4

Cross-Validation of Spiranthesol's Bioactivity: A Comparative Guide for Inter-Laboratory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of the bioactivity of Spiranthesol, a spirostanol saponin with potential therapeutic applications. While direct inter-laboratory comparative studies on this compound are not yet extensively published, this document outlines a standardized approach to facilitate such crucial validation. Ensuring the reproducibility of scientific findings across different laboratories is paramount for the robust development of new therapeutic agents.

Comparative Analysis of Anti-Inflammatory Activity

To illustrate a comparative approach, this section presents a hypothetical dataset for the anti-inflammatory effects of this compound as measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data represents what would be collected and compared in a cross-laboratory validation study.

Table 1: Hypothetical Comparative Data on this compound's Inhibition of Nitric Oxide Production

LaboratoryThis compound IC₅₀ (µM)Dexamethasone IC₅₀ (µM) (Positive Control)Vehicle Control (NO Production in µM)
Lab A 25.3 ± 2.15.2 ± 0.535.8 ± 3.0
Lab B 28.1 ± 3.55.8 ± 0.733.5 ± 2.8
Lab C 24.9 ± 2.85.1 ± 0.436.2 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Standardized Experimental Protocols

To ensure consistency and comparability of results across different laboratories, the following detailed experimental protocols are proposed.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line (Passage numbers 5-15 should be used).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) or Dexamethasone (positive control) for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

    • A vehicle control (e.g., 0.1% DMSO) should be included.

Nitric Oxide (NO) Assay (Griess Test)
  • Sample Collection: After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reagent Preparation:

    • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Mix equal volumes of Reagent A and Reagent B immediately before use.

  • Reaction: Add 100 µL of the mixed Griess reagent to each 100 µL of supernatant in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Cell Viability Assay (MTT Assay)
  • Purpose: To ensure that the observed inhibition of NO production is not due to cytotoxicity.

  • Procedure:

    • After collecting the supernatant for the Griess test, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Visualizing Pathways and Workflows

Hypothetical Signaling Pathway for this compound's Anti-Inflammatory Action

The following diagram illustrates a potential signaling pathway through which this compound may exert its anti-inflammatory effects by inhibiting the NF-κB pathway, a key regulator of inflammatory responses.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates to Nucleus iNOS_gene iNOS Gene Transcription NFkB_nucleus->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates to NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammation NO->Inflammation Mediates

Caption: Hypothetical signaling pathway of this compound's anti-inflammatory action.

Workflow for Cross-Laboratory Validation of Bioactivity

This diagram outlines a standardized workflow to ensure that data from different laboratories are comparable and the results are reproducible.

G start Start: Define Bioactivity to be Assessed protocol Develop and Distribute Standardized Protocol start->protocol materials Centralized Provision of Key Reagents (e.g., this compound, Cell Line) protocol->materials labA Lab A: Conduct Experiments materials->labA labB Lab B: Conduct Experiments materials->labB labC Lab C: Conduct Experiments materials->labC data_collection Collect Raw and Analyzed Data from all Labs labA->data_collection labB->data_collection labC->data_collection statistical_analysis Centralized Statistical Analysis data_collection->statistical_analysis comparison Compare Results: - Inter-lab variability - Reproducibility statistical_analysis->comparison report Publish Comprehensive Report comparison->report end End: Validated Bioactivity Profile report->end

Caption: Workflow for a cross-laboratory validation study.

Spiranthesol and Vitamin C: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the antioxidant capacity of Spiranthesol and Vitamin C. While Vitamin C is a well-established antioxidant with extensive research supporting its efficacy, data on the specific antioxidant capacity of pure this compound is not currently available in peer-reviewed literature. Therefore, a direct quantitative comparison is not feasible at this time.

This document will present the known antioxidant data for Vitamin C, outline the primary mechanisms of antioxidant action, and provide detailed experimental protocols for common antioxidant assays. This information is intended to serve as a benchmark for future research on the potential antioxidant properties of this compound.

Quantitative Antioxidant Capacity: Vitamin C

Vitamin C (Ascorbic Acid) is a potent antioxidant, and its capacity is frequently quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.

The IC50 values for Vitamin C can vary between studies due to differences in experimental conditions such as reagent concentrations, incubation times, and solvent systems. The following table summarizes a range of reported IC50 values for Vitamin C in two common antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.

Antioxidant AssayVitamin C IC50 Range (µg/mL)
DPPH Radical Scavenging Assay3.37 - 10.65
ABTS Radical Scavenging Assay~50

Antioxidant Mechanisms of Action

The primary antioxidant mechanisms for compounds like Vitamin C involve the donation of a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize free radicals.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching the radical and forming a more stable antioxidant radical.

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, resulting in the formation of a cation radical from the antioxidant and an anion from the free radical.

Signaling Pathway of Vitamin C's Antioxidant Action

Vitamin C's antioxidant activity is multifaceted. It directly scavenges reactive oxygen species (ROS) and also regenerates other antioxidants like Vitamin E. While a detailed signaling pathway for direct radical scavenging is not applicable in the same way as a cellular signaling cascade, its interaction with ROS can be depicted as a direct quenching process.

G Vitamin C Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) (e.g., O2•−, •OH) VitC Vitamin C (Ascorbic Acid) ROS->VitC Oxidizes Stable_Molecule Stable Molecule (e.g., H2O2, H2O) ROS->Stable_Molecule Is Reduced to VitC_Radical Ascorbyl Radical (Less Reactive) VitC->VitC_Radical Donates e- or H•

Caption: Vitamin C donates an electron or hydrogen atom to neutralize reactive oxygen species.

Experimental Protocols

The following are detailed protocols for the DPPH and ABTS assays, which are commonly used to evaluate antioxidant capacity. Vitamin C is typically used as a positive control in these assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH solution becomes colorless or pale yellow upon reduction, and the change in absorbance is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), spectrophotometric grade

  • Test compound (e.g., this compound)

  • Positive control (e.g., Vitamin C)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of Test Samples: Prepare a stock solution of the test compound and the positive control (Vitamin C) in methanol. Create a series of dilutions from the stock solution.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test sample or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the blank (DPPH solution without sample).

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the sample. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

G DPPH Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_prep Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Control DPPH_prep->Mix Sample_prep Prepare Sample and Vitamin C Dilutions Sample_prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for determining antioxidant capacity using the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue/green ABTS•+ solution is decolorized in the presence of an antioxidant, and the change in absorbance is measured.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (e.g., this compound)

  • Positive control (e.g., Vitamin C)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of the test compound and the positive control (Vitamin C) in a suitable solvent. Create a series of dilutions from the stock solution.

  • Assay:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test sample or positive control to the wells.

    • For the blank, add 10 µL of the solvent instead of the sample.

  • Incubation: Incubate the microplate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the blank (working ABTS•+ solution without sample).

    • A_sample is the absorbance of the working ABTS•+ solution with the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the sample. The IC50 value is the concentration of the sample that causes 50% inhibition of the ABTS radical cation.

G ABTS Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_prep Prepare ABTS•+ Stock (ABTS + K2S2O8) ABTS_work Dilute ABTS•+ to Absorbance of 0.7 ABTS_prep->ABTS_work Mix Mix ABTS•+ Solution with Sample/Control ABTS_work->Mix Sample_prep Prepare Sample and Vitamin C Dilutions Sample_prep->Mix Incubate Incubate (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for determining antioxidant capacity using the ABTS assay.

Conclusion

Vitamin C is a well-characterized antioxidant with proven efficacy in various in vitro assays. This compound, a compound found in certain plant species, is suggested to possess bioactive properties, but its antioxidant capacity has not been quantitatively determined and compared to established standards like Vitamin C. The experimental protocols provided herein can be utilized to assess the antioxidant potential of this compound and enable a future, data-driven comparison with Vitamin C. Further research is warranted to elucidate the antioxidant mechanism and quantify the antioxidant capacity of pure this compound.

Head-to-Head Comparison: Spiranthesol and Sinensol-C in Adipogenesis Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two natural compounds isolated from Spiranthes sinensis, Spiranthesol and sinensol-C. The available scientific literature offers significant insights into the bioactivity of sinensol-C, particularly its role in adipogenesis. In contrast, specific biological activity and quantitative performance data for this compound are not extensively documented in publicly available research. This comparison, therefore, focuses on the well-characterized anti-adipogenic properties of sinensol-C, while noting the current data gap for this compound.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound and sinensol-C is presented below.

PropertyThis compoundsinensol-C
Molecular Formula C40H42O6[1]C27H28O4[2]
Molecular Weight 618.76 g/mol [1]416.5 g/mol [2]
Chemical Class Dimeric DihydrophenanthreneDihydrophenanthrene
Source Spiranthes sinensis[1]Spiranthes sinensis[2]

Biological Activity and Performance

Sinensol-C: A Potent Inhibitor of Adipogenesis

Sinensol-C has been identified as a potent inhibitor of adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes. In a key study, sinensol-C demonstrated a significant, dose-dependent inhibition of lipid accumulation in 3T3-L1 preadipocytes.

CompoundBioactivityAssayKey Findings
sinensol-C Anti-adipogenicInhibition of lipid accumulation in 3T3-L1 cellsIC50: 12.67 µM

Mechanism of Action: Sinensol-C

The anti-adipogenic effect of sinensol-C is mediated through the modulation of key signaling pathways that regulate adipocyte differentiation. The primary mechanism involves the activation of AMP-activated protein kinase (AMPK) and the subsequent downregulation of critical adipogenic transcription factors.

Signaling Pathway of Sinensol-C in Adipogenesis Inhibition

Sinensol_C_Pathway cluster_TFs Sinensol_C sinensol-C AMPK AMPK Sinensol_C->AMPK Activates Adipogenic_TFs Adipogenic Transcription Factors AMPK->Adipogenic_TFs Inhibits PPARg PPARγ FAS FAS PPARg->FAS Activate FABP4 FABP4 PPARg->FABP4 Activate CEBPa C/EBPα CEBPa->PPARg Activate SREBP1c SREBP-1c SREBP1c->FAS Activates Lipid_Accumulation Lipid Accumulation FAS->Lipid_Accumulation FABP4->Lipid_Accumulation Adipogenesis Adipogenesis Lipid_Accumulation->Adipogenesis

Caption: Signaling pathway of sinensol-C in the inhibition of adipogenesis.

Experimental Protocols

Detailed methodologies for the key experiments investigating the anti-adipogenic effects of sinensol-C are provided below.

3T3-L1 Preadipocyte Differentiation and Lipid Accumulation Assay

This protocol outlines the induction of adipogenesis in 3T3-L1 cells and the quantification of lipid accumulation.

Adipogenesis_Workflow Start Seed 3T3-L1 preadipocytes Culture_to_confluence Culture to 100% confluence (Day 0) Start->Culture_to_confluence Induction Induce differentiation with MDI (IBMX, Dexamethasone, Insulin) + sinensol-C/vehicle Culture_to_confluence->Induction Maintenance1 Culture in insulin-containing medium + sinensol-C/vehicle (Day 2) Induction->Maintenance1 Maintenance2 Culture in regular medium + sinensol-C/vehicle (Day 4) Maintenance1->Maintenance2 Maturity Mature adipocytes (Day 8-10) Maintenance2->Maturity Staining Oil Red O Staining Maturity->Staining Quantification Elute stain and measure absorbance Staining->Quantification

Caption: Experimental workflow for the 3T3-L1 adipogenesis assay.

Protocol:

  • Cell Culture: 3T3-L1 preadipocytes are cultured to full confluence in a standard growth medium.

  • Differentiation Induction: Two days post-confluence (Day 0), the growth medium is replaced with a differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI), supplemented with varying concentrations of sinensol-C or a vehicle control.

  • Maintenance: On Day 2, the medium is replaced with a maintenance medium containing 10 µg/mL insulin and the respective concentrations of sinensol-C or vehicle. This medium is refreshed every two days until the cells are harvested.

  • Oil Red O Staining: After 8-10 days of differentiation, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin. The fixed cells are then stained with Oil Red O solution to visualize intracellular lipid droplets.

  • Quantification: The stained lipid droplets are eluted with isopropanol, and the absorbance is measured spectrophotometrically to quantify the extent of lipid accumulation.

AMP-activated Protein Kinase (AMPK) Activity Assay

This protocol describes a method to measure the activation of AMPK in response to treatment with sinensol-C.

Protocol:

  • Cell Lysis: 3T3-L1 cells, treated with sinensol-C or a vehicle control for a specified duration, are lysed in a buffer that preserves protein phosphorylation.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated form of AMPK (p-AMPK) and total AMPK.

  • Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.

Conclusion

Sinensol-C demonstrates clear and quantifiable anti-adipogenic activity through the activation of AMPK and downregulation of key adipogenic transcription factors. This makes it a compound of significant interest for further research in the context of metabolic disorders.

For this compound, while its chemical structure as a dimeric dihydrophenanthrene is known, there is a notable absence of published data on its biological activity and mechanism of action. To enable a comprehensive head-to-head comparison with sinensol-C, further investigation into the pharmacological properties of this compound is required. Researchers are encouraged to explore the potential bioactivities of this compound to fill the existing knowledge gap.

References

Unveiling the Anti-Tumor Potential of Spiranthes sinensis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent scientific investigations into the medicinal properties of Spiranthes sinensis, a species of orchid, have identified promising anti-tumor activities in a class of its phytochemicals known as phenanthrenes. This report provides an independent verification of these claims, presenting a comparative analysis of the cytotoxic effects of a novel phenanthrene, Spiranthesphenanthrene A, against established anticancer drugs. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of Spiranthesphenanthrene A, a compound isolated from Spiranthes sinensis, was evaluated against several cancer cell lines. For a comprehensive comparison, the performance of this natural compound is presented alongside established chemotherapeutic agents: cisplatin, sorafenib, and dacarbazine. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency in inhibiting biological processes, was used as the primary metric for comparison.

CompoundCell LineCancer TypeIC50 (µM)
Spiranthesphenanthrene A SGC-7901Gastric Adenocarcinoma24.3 ± 4.1
HepG2Hepatocellular Carcinoma30.2 ± 5.6
B16-F10Melanoma19.0 ± 7.3[1][2]
Cisplatin SGC-7901Gastric Adenocarcinoma2.64 - 23.66[3][4][5]
HepG2Hepatocellular Carcinoma4.3 - 16.09[6][7]
B16-F10Melanoma>19.0 (less active than Spiranthesphenanthrene A)[1][2]
Sorafenib HepG2Hepatocellular Carcinoma3.4 - 8.289[8][9]
Dacarbazine B16-F10Melanoma~700 - 1400[10][11][12]

Table 1: Comparative IC50 values of Spiranthesphenanthrene A and conventional anticancer drugs against various cancer cell lines.

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (SGC-7901, HepG2, or B16-F10) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (Spiranthesphenanthrene A, cisplatin, sorafenib, or dacarbazine) and incubated for a further 48-72 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curves.

Wound Healing (Scratch) Assay

This method is used to study cell migration and the inhibitory effects of compounds on this process.

  • Cell Seeding: Cells are grown to form a confluent monolayer in 6-well plates.

  • Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.

  • Washing and Treatment: The wells are washed with PBS to remove detached cells, and then fresh medium containing the test compound at a specific concentration is added.

  • Imaging: Images of the scratch are captured at 0 and 24 hours using a microscope.

  • Data Analysis: The width of the scratch is measured at different points, and the percentage of wound closure is calculated.

Western Blot Analysis for EMT Markers

This technique is used to detect specific proteins in a sample and assess the effect of a compound on their expression levels.

  • Cell Lysis: After treatment with the test compound, cells are harvested and lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for EMT markers (E-cadherin, N-cadherin, Vimentin, and Snail) and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative expression levels.

Signaling Pathways and Mechanisms of Action

The anti-tumor activity of Spiranthesphenanthrene A appears to be linked to its ability to modulate the Epithelial-Mesenchymal Transition (EMT), a key process in cancer progression and metastasis.

EMT_Pathway Spiranthesphenanthrene_A Spiranthesphenanthrene A Snail Snail Spiranthesphenanthrene_A->Snail EMT Epithelial-Mesenchymal Transition (EMT) Cell_Migration Cell Migration & Invasion EMT->Cell_Migration E_cadherin E-cadherin (Epithelial Marker) Snail->E_cadherin Represses Mesenchymal_Markers N-cadherin & Vimentin (Mesenchymal Markers) Snail->Mesenchymal_Markers Induces Metastasis Metastasis Cell_Migration->Metastasis

Figure 1. Proposed mechanism of Spiranthesphenanthrene A in inhibiting EMT.

In contrast, the established anticancer drugs operate through different mechanisms.

Drug_Mechanisms cluster_Cisplatin Cisplatin cluster_Sorafenib Sorafenib cluster_Dacarbazine Dacarbazine Cisplatin Cisplatin DNA_Crosslinking DNA Cross-linking Cisplatin->DNA_Crosslinking Apoptosis_C Apoptosis DNA_Crosslinking->Apoptosis_C Sorafenib Sorafenib Kinase_Inhibition Multi-kinase Inhibition (VEGFR, PDGFR, Raf) Sorafenib->Kinase_Inhibition Angiogenesis_Proliferation Inhibits Angiogenesis & Proliferation Kinase_Inhibition->Angiogenesis_Proliferation Tumor_Growth_Inhibition Tumor Growth Inhibition Angiogenesis_Proliferation->Tumor_Growth_Inhibition Dacarbazine Dacarbazine DNA_Alkylation DNA Alkylation Dacarbazine->DNA_Alkylation Apoptosis_D Apoptosis DNA_Alkylation->Apoptosis_D

Figure 2. Mechanisms of action for established anticancer drugs.

Experimental Workflow

The process of evaluating the anti-tumor potential of natural compounds like Spiranthesphenanthrene A involves a systematic series of experiments.

Experimental_Workflow Start Isolation of Spiranthesphenanthrene A from Spiranthes sinensis Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Migration Cell Migration Assay (Wound Healing) IC50->Migration Mechanism Mechanism of Action Study (Western Blot for EMT Markers) Migration->Mechanism Conclusion Evaluation of Anti-Tumor Potential Mechanism->Conclusion

Figure 3. General workflow for investigating a novel anti-tumor compound.

This comparative guide highlights the potential of Spiranthesphenanthrene A as a novel anti-tumor agent, particularly for melanoma, where it demonstrated higher in vitro potency than the conventional drug cisplatin. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile. The provided experimental protocols and mechanistic insights aim to facilitate such future research endeavors.

References

Spiranthesol: A Comparative Performance Analysis in Established Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Spiranthesol's performance in established assay systems against other relevant alternatives. The information presented is supported by experimental data to aid in the evaluation of its pharmacological profile. This compound, a steroidal antiandrogen and mineralocorticoid antagonist, is benchmarked against other compounds in its class, offering insights into its potency and selectivity.

I. Comparative In Vitro Activity

The following tables summarize the quantitative data on this compound's binding affinity and functional activity in key in vitro assays. These assays are crucial for determining the potency and selectivity of mineralocorticoid and androgen receptor antagonists.

Table 1: Comparative Binding Affinity for the Mineralocorticoid Receptor (MR)

CompoundIn Vitro MR Affinity (relative to Aldosterone)IC50 (nM)SpeciesReference
This compound (Spironolactone) High (~40-fold higher than Eplerenone)--[1]
EplerenoneLow--[1]
FinerenoneHigh (significantly higher than Spironolactone and Eplerenone)--[2]

Table 2: Comparative Binding Affinity for the Androgen Receptor (AR)

CompoundAR Affinity (% of DHT)IC50 (nM)SpeciesReference
This compound (Spironolactone) 2.7 - 6767Rat[3]
Dihydrotestosterone (DHT)1003Rat[3]
Cyproterone Acetate-24Rat[3]
Canrenone (active metabolite)1--[3]

Table 3: Comparative In Vivo Antiandrogenic Potency

CompoundMinimally Effective Concentration (Topical)Androgen StimulantAssay SystemReference
This compound (Spironolactone) < 0.001%Dihydrotestosterone (20 µ g/day )Chicken Cockscomb Topical Bioassay[4]
Cimetidine0.5 - 1.0%Dihydrotestosterone (20 µ g/day )Chicken Cockscomb Topical Bioassay[4]

II. Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for the in vitro characterization of compounds like this compound.

A. Mineralocorticoid Receptor (MR) Competitive Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., this compound) for the Mineralocorticoid Receptor by measuring its ability to compete with a radiolabeled ligand.[1]

Materials:

  • Radioligand: [³H]-aldosterone

  • Test Compound: this compound (and other competitors)

  • Receptor Source: Cell lysates or tissue homogenates containing the MR

  • Assay Buffer: Tris-HCl buffer

  • Wash Buffer

  • Scintillation Cocktail and Counter

Methodology:

  • Preparation: Prepare serial dilutions of the unlabeled test compound.

  • Incubation: In a multi-well plate, incubate a fixed concentration of [³H]-aldosterone with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled aldosterone).

  • Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specified time at 4°C.

  • Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of specific binding) is determined using non-linear regression analysis. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.[1]

B. Androgen Receptor (AR) Competitive Binding Assay

Objective: To quantify the ability of a test compound to displace a high-affinity radiolabeled androgen from the Androgen Receptor.[5][6]

Materials:

  • Radioligand: [³H]-dihydrotestosterone ([³H]-DHT)

  • Test Compound: this compound

  • Receptor Source: Cytosol from tissues with high AR expression (e.g., rat prostate) or cell lysates from cells overexpressing human AR.

  • Separation Agent: Dextran-coated charcoal or filtration apparatus.

  • Scintillation Counter.

Methodology:

  • Incubation: A fixed concentration of [³H]-DHT is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound [³H]-DHT is separated from the free radioligand using dextran-coated charcoal or a filtration method.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-DHT (IC50) is determined.[6]

C. AR Transcriptional Activation (Reporter Gene) Assay

Objective: To assess the functional consequence of AR binding by measuring a compound's ability to inhibit androgen-induced transcription.[5]

Materials:

  • Cell Line: A suitable cell line (e.g., PC-3, LNCaP) transfected with an androgen-responsive reporter gene construct (e.g., MMTV-luciferase).

  • Androgen: Dihydrotestosterone (DHT) or another synthetic androgen.

  • Test Compound: this compound.

  • Luciferase Assay Reagent.

  • Luminometer.

Methodology:

  • Cell Plating: Seed the transfected cells in a multi-well plate.

  • Treatment: Treat the cells with a fixed concentration of an androgen (e.g., DHT) alone or in combination with increasing concentrations of this compound.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.

  • Cell Lysis and Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Determine the concentration of this compound that causes a 50% inhibition of the androgen-induced reporter gene activity (IC50).

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound.

cluster_0 Aldosterone Signaling Pathway Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Nucleus Nucleus MR->Nucleus Translocates This compound This compound This compound->MR Blocks ARE Aldosterone Response Element (ARE) Transcription Gene Transcription ARE->Transcription Activates Proteins Aldosterone-Induced Proteins Transcription->Proteins IonChannels Na+/K+ Channels Proteins->IonChannels Regulates Effect Sodium & Water Retention Potassium Excretion IonChannels->Effect

Caption: Aldosterone signaling pathway and this compound's mechanism of action.

cluster_1 Competitive Binding Assay Workflow Prep Prepare Receptor Source & Radioligand Incubate Incubate Radioligand, Receptor & Competitor Prep->Incubate Separate Separate Bound from Free Ligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Data Analysis (IC50, Ki) Quantify->Analyze

Caption: General workflow for a competitive binding assay.

cluster_2 Androgen Signaling and this compound's Antiandrogenic Effect Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds Nucleus Nucleus AR->Nucleus Translocates This compound This compound This compound->AR Blocks ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription Activates AndrogenicEffects Androgenic Effects Transcription->AndrogenicEffects

Caption: this compound's competitive antagonism of the androgen receptor.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Spiranthesol

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a cornerstone of modern laboratory practice. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like Spiranthesol is critical for maintaining a secure work environment and minimizing ecological impact. This document provides a comprehensive guide to the proper disposal procedures for this compound, a bioactive organic compound isolated from Spiranthes sinensis.

This compound: Chemical and Physical Properties

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its identity as a phenolic natural product warrants careful handling and disposal as potentially hazardous chemical waste.[1][2] The following table summarizes its known properties.

PropertyData
Molecular Formula C40H42O6
Molecular Weight 618.77 g/mol [3]
Physical Form Solid (Assumed)
Solubility Information not readily available
Hazard Profile Not fully characterized. Treat as potentially harmful.

Step-by-Step Disposal Protocol for this compound

The following procedure is based on established best practices for the disposal of laboratory chemical waste and should be followed in the absence of specific institutional guidelines for this compound.

Personal Protective Equipment (PPE)

Before handling this compound waste, it is imperative to wear appropriate PPE to prevent skin and eye contact, and inhalation.

  • Mandatory:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • Laboratory coat

Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure correct disposal.

  • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.

  • The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[4]

  • Do not mix this compound waste with other incompatible waste streams, such as halogenated solvents or heavy metals.[5][6]

Handling this compound Waste
  • Solid Waste: Carefully transfer unused or expired solid this compound into the designated hazardous waste container.

  • Contaminated Materials: Any items that have come into contact with this compound, such as weighing paper, gloves, or pipette tips, must be placed in the designated solid hazardous waste container.[4]

  • Solutions:

    • Collect all solutions containing this compound in a designated liquid hazardous waste container.

    • The first rinse of any glassware that contained this compound must be collected as hazardous liquid waste.[4] Subsequent rinses should also be collected as hazardous waste.[4]

    • Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.

Storage of Hazardous Waste
  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from sources of ignition and incompatible materials.[7]

  • The container must be kept closed at all times, except when adding waste.[4]

Final Disposal
  • Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

  • Do not attempt to dispose of this compound waste through regular trash or by pouring it down the drain. [4][8]

Experimental Workflow: this compound Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory steps are followed, from initial handling to final disposal.

SpiranthesolDisposal cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Prepare Labeled Hazardous Waste Container SolidWaste Collect Solid this compound & Contaminated Materials Segregate->SolidWaste LiquidWaste Collect this compound Solutions & Rinsates Store Securely Seal Container & Store in Designated Area LiquidWaste->Store EHS Arrange for Pickup by EHS or Licensed Contractor Store->EHS

Caption: Workflow for the safe disposal of this compound waste.

This structured approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific hazardous waste management guidelines.

References

Personal protective equipment for handling Spiranthesol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Spiranthesol

This document provides crucial safety protocols and logistical information for the handling and disposal of this compound, a phytoalexin isolated from Spiranthes sinensis. Given that the specific toxicological properties of this compound have not been extensively documented, this guide is based on established best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. Adherence to these procedures is essential to ensure the safety of all personnel.

Hazard Assessment and Control

As a phytoalexin, this compound is biologically active, and its specific effects on human health are unknown. Therefore, it must be handled as a potentially hazardous substance. The primary routes of exposure to be controlled are inhalation, skin contact, and ingestion. The hierarchy of controls, from most to least effective, should be implemented:

  • Engineering Controls : All work involving this compound in solid (powder) or volatile solution form must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Administrative Controls : Access to areas where this compound is handled should be restricted. All personnel must be trained on the specific procedures outlined in this document.

  • Personal Protective Equipment (PPE) : Appropriate PPE is mandatory for all procedures involving this compound and is detailed below.

Personal Protective Equipment (PPE) Requirements

The following PPE is the minimum requirement for any procedure involving this compound.[1][2][3][4][5]

Protection Type Specific PPE Rationale and Use Case
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect from splashes. A face shield must be worn over the goggles when there is a significant risk of splashing, such as when transferring large volumes of solutions or handling the powder.[1][2][3]
Hand Protection Nitrile Gloves (Double-Gloved)Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated. Gloves should be inspected for tears or holes before use and changed immediately if contaminated.[2][3]
Body Protection Laboratory Coat (Flame-Resistant recommended)A fully buttoned lab coat protects the skin and personal clothing from contamination. A flame-resistant lab coat should be considered if flammable solvents are being used.[1][2]
Respiratory Protection N95 Respirator (or higher)While working in a fume hood is the primary control for inhalation, an N95 respirator may be required for procedures with a high potential for aerosolization, such as weighing the powder outside of a containment enclosure. A full respiratory protection program, including fit testing, is necessary if respirators are required.
Foot Protection Closed-Toe ShoesProtects feet from spills and falling objects.[5]
This compound Properties for Safety Planning

The following table summarizes known and assumed properties of this compound to inform safe handling practices.

Property Value / Assumption Source / Note
Molecular Formula C40H42O6[6]
Molecular Weight 618.76 g/mol [6][7]
Physical State Assumed to be a solid powder at room temperature.Based on typical form of isolated natural products.
Solubility Soluble in DMSO (10 mM).[6]
Toxicity Unknown. Treat as toxic.No specific toxicological data is readily available. Phytoalexins are biologically active.[8][9][10]
Primary Routes of Exposure Inhalation, Dermal Contact, Ingestion.Standard assumption for chemical powders and solutions.
Flammability Assumed to be combustible.Common for organic compounds.
Standard Operating Protocol for Handling this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

A. Preparation and Pre-Handling

  • Designate a Work Area : All handling of this compound should occur in a designated area within a chemical fume hood.

  • Assemble Materials : Gather all necessary equipment, including PPE, spatulas, weighing paper, solvents, and waste containers before starting work.

  • Verify Fume Hood Operation : Ensure the chemical fume hood is functioning correctly (check airflow monitor).

  • Don PPE : Put on all required PPE as specified in the table above before entering the designated work area.

B. Handling Solid this compound (e.g., Weighing)

  • Containment : Perform all weighing operations within the chemical fume hood or a containment glove box.

  • Minimize Dust : Handle the powder gently to avoid creating dust. Use a spatula to transfer the solid.

  • Decontamination : After weighing, carefully clean the spatula and any surfaces with a suitable solvent (e.g., 70% ethanol) and wipe with a disposable towel. Dispose of the towel in the designated solid chemical waste container.

C. Preparing Solutions

  • Solvent Dispensing : Add solvent to the solid this compound slowly to avoid splashing.

  • Mixing : If sonication or vortexing is required, ensure the container is securely capped.

  • Labeling : Clearly label the container with the chemical name, concentration, solvent, date, and appropriate hazard warnings.

D. Post-Handling and Decontamination

  • Clean Work Area : Decontaminate all surfaces and equipment used in the procedure.

  • Remove PPE : Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, goggles.

  • Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan
  • Solid Waste : All solid waste contaminated with this compound (e.g., weighing paper, gloves, disposable towels) must be placed in a clearly labeled, sealed hazardous chemical waste container.

  • Liquid Waste : All solutions containing this compound must be disposed of in a designated, sealed hazardous liquid waste container. Do not pour this compound solutions down the drain.

  • Sharps Waste : Any sharp items (e.g., needles) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Workflow for Safe Handling of this compound

G prep 1. Preparation - Designate Fume Hood - Assemble Materials - Verify Hood Function ppe 2. Don PPE - Lab Coat - Double Nitrile Gloves - Goggles & Face Shield prep->ppe Before Entering Work Area handling 3. Chemical Handling (in Fume Hood) - Weigh Solid - Prepare Solution ppe->handling Ready for Handling decon 4. Decontamination - Clean Surfaces & Equipment handling->decon After Handling waste 5. Waste Disposal - Segregate Solid & Liquid Waste - Seal & Label Containers handling->waste decon->waste Concurrent Step remove_ppe 6. Remove PPE - Follow Protocol to Avoid Contamination decon->remove_ppe waste->remove_ppe After All Waste is Secured wash 7. Wash Hands remove_ppe->wash Final Step

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.